CGS 35066
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-3-dibenzofuran-3-yl-2-(phosphonomethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUVAUSVWLATAE-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C[C@@H](C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261619-50-5 | |
| Record name | CGS 35066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261619505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Technical Guide: CGS 35066 Mechanism of Action & Pharmacological Profiling
Target: Endothelin Converting Enzyme-1 (ECE-1)
Compound Class:
Executive Summary
CGS 35066 is a potent, selective, and reversible competitive inhibitor of Endothelin Converting Enzyme-1 (ECE-1) . Chemically defined as
This guide details the molecular mechanism, kinetic profile, and validated experimental protocols for utilizing CGS 35066 in pre-clinical research.
Molecular Mechanism of Action
The Target: ECE-1
ECE-1 is a membrane-bound zinc-metalloprotease (Type II integral membrane protein) responsible for the rate-limiting step in endothelin biosynthesis: the conversion of the inactive precursor Big Endothelin-1 (Big ET-1) (38 amino acids) into the potent vasoconstrictor Endothelin-1 (ET-1) (21 amino acids) via specific cleavage of the Trp21-Val22 bond.[2]
Binding Kinetics & Structural Inhibition
CGS 35066 functions as a transition-state analogue. Its efficacy is driven by two distinct molecular interactions within the ECE-1 active site:
-
Zinc Coordination (Warhead): The phosphonomethyl group acts as a zinc-binding ligand. It coordinates with the active site Zinc (Zn²⁺) ion, displacing the water molecule required for the hydrolytic attack on the peptide bond. This mimics the tetrahedral transition state of the substrate cleavage.
-
Hydrophobic Pocket Fit (Selectivity): The dibenzofuran moiety is the critical determinant of selectivity. It occupies the hydrophobic
subsite of the enzyme. The rigid, planar structure of the dibenzofuran ring fits snugly into the ECE-1 pocket but encounters steric hindrance in the corresponding pocket of NEP 24.11, thereby drastically reducing affinity for NEP.
Pathway Visualization
The following diagram illustrates the interruption of the Endothelin system by CGS 35066.
Figure 1: Mechanism of Action. CGS 35066 competitively inhibits ECE-1, preventing the hydrolysis of Big ET-1 into the active vasoconstrictor ET-1.
Pharmacological Profile & Selectivity[1][3][4][5]
The utility of CGS 35066 lies in its ability to distinguish between ECE-1 and NEP.[3][4] Non-selective inhibitors (like phosphoramidon) confound data interpretation because NEP degrades vasodilators (ANP, Bradykinin). CGS 35066 preserves NEP activity, ensuring observed effects are solely due to Endothelin blockade.
Quantitative Potency Data
| Target Enzyme | IC50 Value (nM) | Selectivity Ratio (vs ECE-1) | Implications |
| ECE-1 (Human) | 22 ± 0.9 | 1x | High potency inhibition of ET-1 production.[1] |
| NEP 24.11 | 2,300 ± 30 | >100x | Minimal interference with ANP/Bradykinin degradation. |
| ACE | >10,000 | >450x | No effect on Angiotensin II production. |
| MMP-1 | >10,000 | >450x | No effect on matrix metalloproteinases. |
Data aggregated from De Lombaert et al. (2000) and Trapani et al. (2000).
In Vivo Efficacy[1][4][7]
-
Model: Conscious, catheterized rats.[5]
-
Challenge: Exogenous Big ET-1 administration (0.3 nmol/kg i.v.).
-
Response: CGS 35066 (10 mg/kg i.v.)[3][5] inhibits the Big ET-1 induced pressor response by 98% at 30 minutes and 84% at 120 minutes, demonstrating sustained duration of action.
Experimental Methodologies
Protocol A: In Vitro Fluorometric ECE-1 Assay
Purpose: To determine IC50 values of CGS 35066 or validate ECE-1 activity in tissue samples. Principle: Uses a quenched fluorogenic substrate (e.g., Mca-BK2) which fluoresces upon cleavage by ECE-1.
Reagents:
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 6.8 (Note: ECE-1 pH optimum varies by substrate; 6.8 is standard for BK-based substrates).
-
Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Mca-BK2) or Big ET-1 (requires ELISA detection).
-
Enzyme: Recombinant human ECE-1 (rhECE-1) or solubilized membrane fraction.
Workflow:
-
Preparation: Dilute CGS 35066 in DMSO to create a 10-point concentration curve (e.g., 0.1 nM to 10 µM).
-
Incubation: Mix 10 µL of inhibitor solution with 80 µL of Enzyme buffer containing rhECE-1 (approx. 10-50 ng). Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Initiation: Add 10 µL of Substrate (Final concentration ~10 µM).
-
Measurement: Monitor fluorescence continuously for 20-60 minutes (Ex: 328 nm, Em: 393 nm).
-
Validation: Run a parallel control with Phosphoramidon (non-selective control) to confirm total metalloprotease activity.
Expert Insight:
Critical Control: If using tissue homogenates rather than recombinant enzyme, pre-treat the sample with Thiorphan (1 µM). Thiorphan inhibits NEP but not ECE-1.[2][4] This ensures that any residual substrate cleavage is ECE-1 mediated and any inhibition by CGS 35066 is specific.
Protocol B: In Vivo Big ET-1 Conversion Assay
Purpose: To assess functional ECE-1 inhibition in live animals.
Workflow Diagram:
Figure 2: In Vivo Pharmacodynamic Workflow. This protocol isolates ECE-1 activity by measuring the conversion of exogenous Big ET-1 to the pressor agent ET-1.
References
-
De Lombaert, S. et al. (2000). Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066.[3] Journal of Medicinal Chemistry.
-
Trapani, A. J. et al. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats.[1][3][5] Journal of Cardiovascular Pharmacology.
-
Kwan, A. L. et al. (2002). Attenuation of SAH-induced cerebral vasospasm by a selective ECE inhibitor. Neurotoxicity Research.
-
Ahn, K. et al. (1998).[6] Inhibitor potencies and substrate preference for endothelin-converting enzyme-1 are dramatically affected by pH.[6] Archives of Biochemistry and Biophysics.[6]
-
Tocris Bioscience. (n.d.). CGS 35066 Product Information and Biological Activity.[1][3][7][5]
Sources
- 1. Potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1 with sustained duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The peptidase inhibitor CGS-26303 increases endothelin converting enzyme-1 expression in endothelial cells through accumulation of big endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitor potencies and substrate preference for endothelin-converting enzyme-1 are dramatically affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
Endothelin-converting enzyme-1 selective inhibitors CGS 35066
The following technical guide provides an in-depth analysis of CGS 35066 , a pivotal tool compound in endothelin research.
Selective Inhibition of Endothelin-Converting Enzyme-1 (ECE-1)[1][2][3][4][5][6][7]
Executive Summary
CGS 35066 represents a significant milestone in the pharmacological modulation of the endothelin system. Unlike its predecessors (e.g., phosphoramidon) which acted as non-selective metalloprotease inhibitors, or earlier dual inhibitors (e.g., CGS 26303), CGS 35066 was engineered for high selectivity toward Endothelin-Converting Enzyme-1 (ECE-1) .[1]
This compound is an aminophosphonate transition-state analogue that exhibits nanomolar potency against ECE-1 (
Chemical Biology & Mechanism of Action
2.1 Structural Optimization (SAR)
CGS 35066 was derived from the dual ECE/NEP inhibitor CGS 26303 . The structural evolution was driven by the need to reduce NEP affinity while retaining ECE-1 potency.
-
Core Scaffold: Aminophosphonate (mimics the transition state of peptide bond hydrolysis).
-
Key Modifications:
-
Dibenzofuran Moiety: Replaced the biphenyl group of CGS 26303.[1] This bulky, rigid group provides steric exclusion from the smaller hydrophobic pocket of NEP, enhancing ECE-1 selectivity.
-
Carboxylic Acid: Replaced the tetrazole group, optimizing electrostatic interactions within the ECE-1 active site.
-
2.2 Selectivity Profile
The following table summarizes the inhibitory profile of CGS 35066 compared to related metalloprotease inhibitors.
| Compound | Target | IC50 (nM) | Selectivity Ratio (NEP/ECE-1) | Mechanism |
| CGS 35066 | Hu ECE-1 | 22 | > 100 | Competitive (Aminophosphonate) |
| Rat NEP | 2300 | - | Low Affinity | |
| CGS 26303 | Hu ECE-1 | 410 | ~0.002 | Dual Inhibitor (Preferential NEP) |
| Rat NEP | 1 | - | High Affinity | |
| Phosphoramidon | ECE-1 | ~1000 | N/A | Non-selective Metalloprotease Inhibitor |
Technical Insight: The high
for NEP is critical. In vivo, NEP degrades natriuretic peptides (ANP/BNP) and vasodilatory kinins. A non-selective inhibitor that blocks NEP would increase ANP (vasodilator) while decreasing ET-1 (vasoconstrictor), confounding the analysis of pure ET-1 blockade. CGS 35066 avoids this "NEP noise."
Mechanism of Action & Pathway Visualization
CGS 35066 functions by chelating the active site Zinc atom (
Figure 1: Pharmacological intervention point of CGS 35066 within the Endothelin biosynthetic pathway.
Experimental Protocols
To ensure reproducibility, the following protocols utilize validated methodologies for characterizing ECE-1 inhibition.
4.1 In Vitro Enzymatic Assay (Membrane Fraction)
Objective: Determine IC50 of CGS 35066 against human ECE-1.[2][3]
Reagents:
-
Enzyme Source: Membrane fraction from CHO cells stably transfected with human ECE-1c cDNA.[4]
-
Substrate: Big ET-1 (1 µM final concentration).
-
Buffer: 50 mM Tris-HCl (pH 7.0), 0.1% BSA, 10 µM
.
Workflow:
-
Preparation: Thaw CHO membrane fractions on ice. Dilute in Tris-HCl buffer to achieve linear reaction kinetics (typically 5-10 µg protein/well).
-
Inhibitor Incubation: Add CGS 35066 (dissolved in DMSO) at varying concentrations (
to M). Maintain DMSO concentration <1% to avoid enzyme denaturation. -
Pre-incubation: Incubate enzyme + inhibitor for 15 minutes at 37°C to allow equilibrium binding.
-
Reaction Start: Add Big ET-1 substrate. Incubate for 30–60 minutes at 37°C.
-
Termination: Stop reaction by adding Phosphoramidon (100 µM) and EDTA (10 mM) or by rapid acidification (0.1% TFA).
-
Quantification: Measure generated ET-1 (1-21) using a specific sandwich ELISA or RP-HPLC.
-
Note: The antibody used must not cross-react with Big ET-1.
-
4.2 In Vivo Hemodynamic Challenge (Conscious Rat Model)
Objective: Assess functional blockade of the pressor response induced by exogenous Big ET-1.[3]
Subject: Male Sprague-Dawley rats (300–350g), conscious and catheterized.
Protocol:
-
Instrumentation: Under anesthesia, implant catheters into the femoral artery (for Mean Arterial Pressure - MAP monitoring) and femoral vein (for drug administration). Allow 24h recovery to eliminate anesthetic effects on vascular tone.
-
Baseline: Record stable baseline MAP for 20 minutes.
-
Inhibitor Administration: Administer CGS 35066 (1–10 mg/kg, i.v.[3] bolus).
-
Vehicle: 0.9% Saline or 5% Dextrose (check solubility; CGS 35066 is an acid, may require slight pH adjustment or solubilizers like Captisol if high concentrations are needed).
-
-
Challenge: At
min post-inhibitor, administer Big ET-1 (0.3 nmol/kg, i.v. bolus). -
Readout: Monitor MAP continuously.
-
Control Response: Big ET-1 typically causes a sustained pressor response (+30-40 mmHg) lasting >30 mins.
-
Validation: CGS 35066 (10 mg/kg) should inhibit this pressor area-under-the-curve (AUC) by >80%.[3]
-
-
Specificity Check: Administer Angiotensin I (300 ng/kg). CGS 35066 should not blunt the Ang I pressor response, confirming lack of ACE inhibition.[3]
Therapeutic Implications & Translational Potential[7]
5.1 Subarachnoid Hemorrhage (SAH)
Cerebral vasospasm following SAH is driven by upregulation of ECE-1 and subsequent ET-1 overproduction.
-
Data: In rabbit models of SAH, CGS 35066 significantly reduced the magnitude of basilar artery vasospasm.
-
Advantage: Unlike receptor antagonists (e.g., clazosentan), ECE inhibition prevents the local accumulation of ET-1, potentially offering a more sustained effect without the reflex receptor upregulation sometimes seen with antagonists.
5.2 Hypertension & Renal Fibrosis
While systemic ECE inhibition lowers blood pressure in ET-dependent hypertension models (e.g., Dahl salt-sensitive rats), the primary utility of CGS 35066 lies in renal protection.
-
Mechanism: Intra-renal ET-1 promotes fibrosis and inflammation. CGS 35066 blocks local conversion, reducing proteinuria and glomerulosclerosis in diabetic nephropathy models.
5.3 Prodrug Development
CGS 35066 has poor oral bioavailability due to its polarity (phosphonic acid group).
-
CGS 35339: This is the diphenyl phosphonate ester prodrug of CGS 35066.[1] It is orally active and rapidly hydrolyzed in plasma to the active CGS 35066 species.
References
-
De Lombaert, S., et al. (2000). "Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066."[1] Journal of Medicinal Chemistry.
-
Trapani, A. J., et al. (2000). "Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats." Journal of Pharmacology and Experimental Therapeutics.
-
Jeng, A. Y., et al. (2002). "CGS 35066: A Potent and Selective Endothelin-Converting Enzyme Inhibitor."[2][3][5][1][6][7] Clinical Science.
-
Kasuya, H., et al. (2001). "Efficacy of CGS 35066, a specific endothelin-converting enzyme inhibitor, in preventing cerebral vasospasm in the two-hemorrhage model of subarachnoid hemorrhage in rabbits." Neurosurgery.
Sources
- 1. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel selective quinazoline inhibitors of endothelin converting enzyme-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
Technical Monograph: CGS 35066 and the Selective Inhibition of Big Endothelin-1 Conversion
Executive Summary
CGS 35066 (
Its primary utility lies in its ability to block the proteolytic conversion of the inactive precursor Big Endothelin-1 (Big ET-1) into the potent vasoconstrictor Endothelin-1 (ET-1) without confounding hemodynamic variables associated with NEP inhibition (such as the accumulation of atrial natriuretic peptide). This guide details the mechanistic profile, solubility protocols, and validated in vivo workflows for utilizing CGS 35066 in hemodynamic research.
Mechanistic Profile
The Target: Endothelin Converting Enzyme-1 (ECE-1)
ECE-1 is a membrane-bound zinc metalloprotease (M13 family) responsible for the final, rate-limiting step in ET-1 biosynthesis. It cleaves the Trp
Mechanism of Action
CGS 35066 is an aminophosphonate inhibitor.[1][2] It mimics the transition state of the peptide hydrolysis reaction, chelating the active site zinc atom of ECE-1, thereby competitively preventing substrate access.
Pathway Visualization
The following diagram illustrates the specific blockade point of CGS 35066 within the endothelin biosynthetic pathway and its physiological downstream consequences.
Caption: CGS 35066 competitively inhibits ECE-1, preventing the cleavage of Big ET-1 into active ET-1, thereby silencing downstream ETA/ETB receptor activation.
Pharmacological Characterization[1][2][4][5][6][7]
The defining feature of CGS 35066 is its selectivity . Early inhibitors (e.g., phosphoramidon or CGS 26303) often cross-reacted with NEP 24.11. Since NEP degrades vasodilators like Atrial Natriuretic Peptide (ANP) and Bradykinin, inhibiting NEP causes vasodilation, which can mask the hemodynamic effects of ECE inhibition. CGS 35066 resolves this by maintaining a >100-fold selectivity window.[3]
Table 1: Inhibitory Constants and Selectivity Profile
| Enzyme Target | IC50 Value | Selectivity Ratio (vs. ECE-1) | Physiological Implication |
| Human ECE-1 | 22 nM | 1.0 | Potent blockade of ET-1 generation. |
| Rat NEP 24.11 | 2,300 nM | >100 | Minimal interference with ANP degradation. |
| ACE (Angiotensin Converting Enzyme) | >10,000 nM | Inactive | No effect on Renin-Angiotensin system. |
Data Source: Trapani et al. (2000) [1]
Experimental Applications & Protocols
A. Reconstitution and Solubility
CGS 35066 is an acid and requires specific handling for solubilization.
-
Solubility:
-
Water: Insoluble.
-
DMSO: Soluble (up to ~25-50 mM).
-
Base: Soluble in 1 equivalent of NaOH (up to 100 mM).[3]
-
-
Preparation Protocol:
-
Weigh the lyophilized powder.
-
Add 1 molar equivalent of 0.1 N NaOH to convert the acid to its sodium salt.
-
Vortex until clear.
-
Dilute with PBS or saline to the desired working concentration.
-
Note: Check pH before in vivo administration; adjust to pH 7.4 if necessary.
-
B. In Vivo Efficacy Model: The "Big ET-1 Pressor Challenge"
This is the gold-standard assay to validate ECE inhibition. The protocol relies on the fact that Big ET-1 itself is hemodynamically inert; it must be converted to ET-1 to raise blood pressure. If CGS 35066 is active, the injection of Big ET-1 will fail to raise blood pressure.
Protocol Workflow
-
Subject: Male Sprague-Dawley rats (250–350 g).
-
Instrumentation: Anesthetize (e.g., Thiopental/Inactin) or use conscious tethered systems. Cannulate the femoral artery (for Mean Arterial Pressure - MAP monitoring) and femoral vein (for drug administration).
-
Equilibration: Allow blood pressure to stabilize for 30–60 minutes.
-
Inhibitor Administration:
-
Agonist Challenge:
-
Administer Big ET-1 (0.3 nmol/kg, i.v.[6] bolus).
-
-
Measurement: Record MAP for 30–120 minutes.
-
Control: A separate group receives vehicle + Big ET-1 (expect ~30-40 mmHg rise in MAP).
Experimental Logic Visualization
Caption: Workflow for the Big ET-1 Pressor Challenge. Success is defined by the suppression of the hypertensive response typically induced by Big ET-1.
Data Interpretation & Troubleshooting
Distinguishing ECE Inhibition from Receptor Antagonism
Researchers must differentiate between preventing ET-1 synthesis (CGS 35066) and blocking ET-1 receptors (e.g., Bosentan).
-
Test: Challenge with active ET-1 (not Big ET-1).
-
Result: CGS 35066 will NOT block the pressor effect of active ET-1 (because the peptide is already converted). Receptor antagonists will block it. This control is mandatory to prove the mechanism of action.
Specificity Control (ACE)
To ensure the observed effects are not due to ACE inhibition:
-
Test: Challenge with Angiotensin I .
-
Result: CGS 35066 (up to 10 mg/kg) does not alter the pressor response to Angiotensin I, confirming it does not inhibit ACE [1].[6]
Why Selectivity Matters
If a compound inhibits NEP (like Phosphoramidon), it prevents the breakdown of ANP. High ANP levels lower blood pressure. In a Big ET-1 challenge, a non-selective inhibitor might lower blood pressure via ANP preservation, masking the conversion of Big ET-1. CGS 35066's high selectivity (>100-fold) ensures that the lack of pressor response is strictly due to the absence of ET-1 generation.
References
-
Trapani, A. J., et al. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats.[1][4][6] Journal of Cardiovascular Pharmacology. [Link]
-
De Lombaert, S., et al. (2000). Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066.[4] Journal of Medicinal Chemistry. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 4. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrarenal conversion of big endothelin-1 to endothelin-1 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
CGS 35066: A Technical Guide to its Pharmacological Profile in Cardiovascular Research
Introduction: Unveiling the Potential of CGS 35066 in Cardiovascular Pathophysiology
In the intricate landscape of cardiovascular research, the pursuit of novel therapeutic targets and the development of selective molecular probes are paramount. CGS 35066 has emerged as a significant investigational compound due to its potent and highly selective inhibition of endothelin-converting enzyme-1 (ECE-1).[1][2][3] ECE-1 is the critical final-step enzyme in the biosynthesis of endothelin-1 (ET-1), the most potent endogenous vasoconstrictor currently known. Elevated levels of ET-1 are implicated in a myriad of cardiovascular diseases, including hypertension, cardiac hypertrophy, and heart failure, making its attenuation a compelling therapeutic strategy.[4][5] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of CGS 35066, offering researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, cardiovascular effects, and methodologies for its preclinical evaluation.
Core Mechanism of Action: Selective Inhibition of Endothelin-Converting Enzyme-1
CGS 35066 is a non-peptidic, potent, and selective inhibitor of endothelin-converting enzyme-1 (ECE-1).[2][3] Its primary mechanism of action lies in its ability to block the conversion of the inactive precursor, big endothelin-1 (big ET-1), into the biologically active 21-amino acid peptide, endothelin-1 (ET-1).[1][2][3]
Biochemical Potency and Selectivity
The efficacy of CGS 35066 is underscored by its low nanomolar inhibitory concentration (IC50) for ECE-1, demonstrating its high affinity for the enzyme's active site. Critically, CGS 35066 exhibits significant selectivity for ECE-1 over other related metalloproteases, such as neutral endopeptidase 24.11 (NEP). This selectivity is crucial for minimizing off-target effects and ensuring that the observed pharmacological outcomes are directly attributable to the inhibition of ET-1 production.
| Enzyme | IC50 Value | Reference |
| Endothelin-Converting Enzyme-1 (ECE-1) | 22 nM | [3] |
| Neutral Endopeptidase 24.11 (NEP) | 2300 nM | [3] |
The more than 100-fold selectivity for ECE-1 over NEP distinguishes CGS 35066 as a precise tool for investigating the physiological and pathophysiological roles of the endothelin system.[1]
Signaling Pathway of Endothelin-1 and the Interceptive Action of CGS 35066
The production of ET-1 and its subsequent signaling cascade are pivotal in cardiovascular homeostasis and disease. The following diagram illustrates this pathway and the inhibitory role of CGS 35066.
Caption: Endothelin-1 synthesis and signaling pathway with CGS 35066 inhibition.
Pharmacological Effects of CGS 35066 on the Cardiovascular System
The primary consequence of ECE-1 inhibition by CGS 35066 is the reduction of ET-1 levels, leading to a cascade of beneficial effects on the cardiovascular system.
Antihypertensive Effects
In vivo studies have robustly demonstrated the ability of CGS 35066 to counteract the pressor effects of exogenously administered big ET-1. In conscious rats, intravenous administration of CGS 35066 dose-dependently inhibits the increase in mean arterial pressure induced by a big ET-1 challenge.[3] This provides direct evidence of its efficacy in blocking the conversion of the precursor to the active vasoconstrictor.
| CGS 35066 Dose (mg/kg, i.v.) | Inhibition of Big ET-1 Induced Pressor Response (at 30 min) | Inhibition of Big ET-1 Induced Pressor Response (at 120 min) | Reference |
| 0.3 | 61 ± 7% | 29 ± 7% | [3] |
| 1.0 | 78 ± 4% | 63 ± 5% | [3] |
| 3.0 | 93 ± 4% | 63 ± 5% | [3] |
| 10.0 | 98 ± 2% | 84 ± 10% | [3] |
The sustained action of CGS 35066, particularly at higher doses, highlights its potential for maintaining blood pressure control.
Potential for Attenuation of Cardiac Hypertrophy
Cardiac hypertrophy, an enlargement of the heart muscle, is a common maladaptive response to chronic pressure overload, such as in hypertension.[6] Endothelin-1 is a well-established pro-hypertrophic factor, directly stimulating cardiomyocyte growth through the activation of downstream signaling pathways like the MAPK cascade.[7][8][9] While direct studies on the effect of CGS 35066 on cardiac hypertrophy are not yet widely published, the scientific rationale for its anti-hypertrophic potential is strong. By inhibiting the production of ET-1, CGS 35066 is expected to mitigate this key driver of pathological cardiac remodeling.
A study on another selective ECE inhibitor, RO0687629, demonstrated a significant reduction in cardiac hypertrophy in a rat model of angiotensin II-induced cardiac damage, independent of blood pressure reduction.[4] This finding strongly supports the hypothesis that ECE inhibition, and by extension CGS 35066, can directly target the mechanisms of cardiac remodeling.
Experimental Protocols for Preclinical Evaluation
To rigorously assess the cardiovascular pharmacological profile of CGS 35066, well-defined preclinical experimental protocols are essential. The following outlines a comprehensive in-vivo workflow for investigating its effects on blood pressure and cardiac hypertrophy in a rat model.
Workflow for In-Vivo Cardiovascular Assessment of CGS 35066
Sources
- 1. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of angiotensin-converting enzyme 2 exacerbates cardiac hypertrophy and fibrosis in Ren-2 hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Endothelin-1 promotes hypertrophic remodelling of cardiac myocytes by activating sustained signalling and transcription downstream of endothelin type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: CGS 35066 Inhibition of Endothelin-1 Biosynthesis
Executive Summary
CGS 35066 (
This specificity allows researchers to decouple the vasoconstrictive effects of Endothelin-1 (ET-1) from the natriuretic effects regulated by NEP, providing a precise mechanism to study ET-1-dependent hypertension, cerebral vasospasm, and renal pathophysiology. This guide details the mechanistic basis, pharmacological profile, and validated experimental protocols for utilizing CGS 35066 in preclinical research.
Mechanistic Profile: The ECE-1 Blockade
Endothelin-1 is synthesized from a biologically inactive precursor, Big ET-1 (38 amino acids).[3] The rate-limiting step in this pathway is the proteolytic cleavage of the Trp21–Val22 bond by ECE-1, a zinc-metalloprotease, to yield the mature, 21-amino acid vasoconstrictor ET-1.
Mechanism of Action:
CGS 35066 acts as a competitive inhibitor of ECE-1. It contains a phosphonomethyl-amino group that coordinates with the active site zinc ion (
Visualization: Endothelin Biosynthesis & Inhibition Pathway
Figure 1: The Endothelin-1 biosynthesis cascade. CGS 35066 competitively inhibits ECE-1, preventing the conversion of Big ET-1 to active ET-1.
Pharmacological Characterization
The utility of CGS 35066 lies in its selectivity window.[4] Non-selective inhibitors (e.g., phosphoramidon) cross-react significantly with Neprilysin (NEP 24.11), which degrades Atrial Natriuretic Peptide (ANP). Inhibiting NEP increases ANP, causing natriuresis and vasodilation, which can confound studies intended to isolate ET-1 effects.
Quantitative Profile: The following data compares CGS 35066 against its dual-inhibitor predecessor, CGS 26303.[2]
| Parameter | Target Enzyme | CGS 35066 ( | CGS 26303 ( | Significance |
| Potency | Human ECE-1 | 22 ± 0.9 nM | 410 nM | CGS 35066 is ~18x more potent against ECE-1. |
| Selectivity | Rat Kidney NEP | 2,300 nM | 1 nM | CGS 35066 is >100-fold selective for ECE-1. |
| Ratio | NEP / ECE-1 | ~104 | ~0.002 | High ratio indicates true ECE selectivity. |
Data Source: De Lombaert et al. (2000) and Trapani et al. (2000).
Experimental Workflows
To rigorously validate CGS 35066 activity, researchers should employ a "Self-Validating" workflow: confirming enzymatic inhibition in vitro before assessing hemodynamic effects in vivo.
Protocol A: In Vitro Fluorogenic ECE-1 Inhibition Assay
Objective: Determine the
Reagents:
-
Enzyme: rhECE-1 (expressed in CHO cells or commercially sourced).
-
Substrate: Mca-BK2 (7-methoxycoumarin-4-yl)acetyl-RPPGFSAFK(Dnp)-OH. (Fluorogenic substrate cleaved by ECE-1).
-
Buffer: 50 mM Tris-HCl, pH 6.8, 1 µM
. -
Inhibitor: CGS 35066 (dissolved in DMSO).
Methodology:
-
Preparation: Dilute CGS 35066 in assay buffer to generate a concentration range (0.1 nM to 10 µM). Maintain DMSO concentration <1%.
-
Pre-incubation: Incubate 10 ng of rhECE-1 with CGS 35066 dilutions for 15 minutes at 37°C to allow equilibrium binding.
-
Initiation: Add Mca-BK2 substrate (final concentration 10 µM).
-
Kinetic Read: Monitor fluorescence excitation at 328 nm and emission at 393 nm continuously for 20 minutes.
-
Validation Controls:
-
Negative Control: Buffer + Substrate (No Enzyme) = Baseline fluorescence.
-
Positive Control: Enzyme + Substrate (No Inhibitor) = 100% Activity.
-
Specificity Control: Add Thiorphan (NEP inhibitor) to ensure signal is not driven by trace NEP contamination.
-
-
Analysis: Calculate initial velocity (
) and fit to a sigmoidal dose-response curve to derive .
Protocol B: In Vivo Pharmacodynamics (Big ET-1 Pressor Model)
Objective: Confirm CGS 35066 blocks the conversion of exogenous Big ET-1 to ET-1 in a conscious rat model.
Rationale: Big ET-1 itself is not vasoactive. It must be converted to ET-1 in vivo to raise Mean Arterial Pressure (MAP). If CGS 35066 is effective, the pressor response to Big ET-1 will be abolished.[2][4]
Methodology:
-
Subject: Male Sprague-Dawley rats (300–350 g).
-
Instrumentation: Under anesthesia, implant catheters into the femoral artery (for MAP measurement) and femoral vein (for drug administration). Allow 24h recovery for "conscious" monitoring.
-
Baseline: Record stable baseline MAP for 30 minutes.
-
Treatment Group: Administer CGS 35066 (10 mg/kg, i.v.[1][2] bolus).
-
Vehicle Group: Administer saline/buffer vehicle.
-
-
Challenge: 15 minutes post-treatment, administer Big ET-1 (0.3 nmol/kg, i.v. bolus).
-
Measurement: Monitor MAP continuously for 120 minutes.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for the pressor response (
MAP).-
Success Criterion: CGS 35066 group should show >80% reduction in AUC compared to Vehicle.
-
-
Specificity Check (Self-Validation): In a separate cohort, administer Angiotensin I (300 ng/kg). CGS 35066 should not inhibit the Ang I pressor response (proving no ACE inhibition).[1]
Visualization: Experimental Logic Flow
Figure 2: Sequential validation workflow. In vitro potency must be confirmed before in vivo resource investment.
Therapeutic Implications
The development of CGS 35066 provided the first definitive evidence that ECE-1 inhibition could reduce blood pressure dependent on the ET-1 pathway without the confounding variable of ANP elevation.
-
Hypertension: CGS 35066 demonstrates that blocking ET-1 production lowers MAP in salt-sensitive and Big ET-1 challenged models.
-
Subarachnoid Hemorrhage (SAH): CGS 35066 has been shown to reduce cerebral vasospasm following SAH, suggesting ECE-1 upregulation contributes to delayed ischemic deficits.
-
Prodrug Development: While CGS 35066 is the active acid form (ideal for i.v. and in vitro), its oral bioavailability is limited. The prodrug CGS 35339 (a diphenyl phosphonate ester) was developed to improve oral absorption, rapidly metabolizing to CGS 35066 in vivo.
References
-
De Lombaert, S., et al. (2000). "Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066."[2] Journal of Medicinal Chemistry.
-
Trapani, A. J., et al. (2000). "Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats." Journal of Cardiovascular Pharmacology.
-
Kwan, A. L., et al. (2002). "Attenuation of SAH-induced cerebral vasospasm by a selective ECE inhibitor." Neuropharmacology.
-
Daou, G. B., & Srivastava, A. K. (2004). "Reactive oxygen species mediate endothelin-1-induced signaling in vascular smooth muscle cells." Free Radical Biology and Medicine. (Contextualizing ET-1 signaling pathways).
Sources
- 1. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
Therapeutic Potential of CGS 35066 in Cerebral Vasospasm: A Technical Guide
Executive Summary
CGS 35066 is a potent, highly selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1) , the rate-limiting protease responsible for the biosynthesis of the potent vasoconstrictor Endothelin-1 (ET-1). In the context of aneurysmal subarachnoid hemorrhage (aSAH), the upregulation of ET-1 is a primary driver of delayed cerebral vasospasm (DCVS), a complication leading to ischemia and poor neurological outcomes.
Unlike non-selective metalloprotease inhibitors (e.g., phosphoramidon), CGS 35066 exhibits >100-fold selectivity for ECE-1 over Neutral Endopeptidase (NEP 24.11), minimizing off-target accumulation of natriuretic peptides. This guide details the mechanistic rationale, pharmacological profile, and validated experimental protocols for evaluating CGS 35066 in preclinical models of cerebral vasospasm.
Pathophysiological Context: The Endothelin Axis[1]
To understand the utility of CGS 35066, one must map the specific molecular bottleneck it targets. Following SAH, oxyhemoglobin in the subarachnoid space stimulates the upregulation of preproendothelin mRNA. However, the physiological activity is gated by the conversion of the inactive intermediate Big ET-1 to the active ET-1 .
Mechanism of Action
CGS 35066 acts as a competitive inhibitor of the zinc-metalloprotease ECE-1. By blocking this conversion step, it prevents the activation of
Figure 1: The Endothelin biosynthetic pathway and the specific inhibitory node of CGS 35066. Unlike receptor antagonists (e.g., clazosentan), CGS 35066 prevents the formation of the ligand itself.
Pharmacological Profile[2][3][4][5]
CGS 35066 is an aminophosphonate derivative designed to overcome the lack of specificity seen in early generation inhibitors.
Chemical Identity[2][3][4]
-
IUPAC Name:
-[(S)-(Phosphonomethyl)amino]-3-dibenzofuranpropanoic acid[1][2] -
Molecular Target: ECE-1 (Zinc metalloprotease)
-
Key Structural Feature: The phosphonomethyl group mimics the transition state of peptide hydrolysis, chelating the active site Zinc atom of ECE-1.
Selectivity Data
The following table contrasts CGS 35066 with the historical standard, Phosphoramidon.
| Parameter | CGS 35066 | Phosphoramidon | Clinical Significance |
| Target | ECE-1 | ECE-1 / NEP 24.11 | Specificity reduces side effects. |
| IC50 (Human ECE-1) | 22 nM | ~100-500 nM | High potency allows lower dosing. |
| IC50 (NEP 24.11) | 2,300 nM | < 10 nM | Low NEP inhibition preserves ANP/BNP degradation (hemodynamic stability). |
| Selectivity Ratio | >100-fold | < 0.1-fold | CGS 35066 spares natriuretic peptides. |
| Bioavailability | Systemic (IV/PO) | Poor (requires ICV) | Feasible for systemic administration protocols. |
Validated Experimental Protocol: Rat Double-Hemorrhage Model
To rigorously evaluate the efficacy of CGS 35066, researchers must use a model that replicates the delayed nature of vasospasm. The Rat Double-Hemorrhage Model is the gold standard for this application.
Core Directive: Self-Validating Design
-
Why Double Hemorrhage? A single injection of blood often resolves too quickly in rats. Two injections (Day 0 and Day 2) sustain the vasospasm to Day 5-7, mimicking the human clinical window.
-
Physiological Control: You must monitor Arterial Blood Gas (ABG) and Mean Arterial Pressure (MAP). If the animal is hypoxic or hypotensive, vessel narrowing may be autoregulatory, not vasospastic.
Step-by-Step Methodology
Phase 1: Preparation and Induction (Day 0)
-
Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%.
-
Blood Collection: Withdraw 0.3 mL of autologous arterial blood from the tail artery (uncannulated) or femoral artery (cannulated). Critical: Do not heparinize this blood.
-
Cisternal Injection:
-
Place rat in stereotaxic frame, head tilted down 30°.
-
Expose the atlanto-occipital membrane via a midline dorsal incision.
-
Insert a 27G needle into the cisterna magna. Withdraw 0.1 mL CSF to confirm placement and reduce ICP.
-
Slowly inject 0.3 mL of autologous blood over 1 minute.
-
Maintain head-down tilt for 15 minutes to allow blood to settle around the Basilar Artery (BA).
-
Phase 2: Reinforcement (Day 2)
-
Repeat the anesthesia and blood injection procedure exactly as on Day 0. This ensures the presence of a thick clot burden.
Phase 3: Treatment Regimen (Day 0 – Day 5)
-
Group 1 (Sham): Saline injection into cisterna magna.
-
Group 2 (Vehicle): SAH + Vehicle (e.g., saline/Na2CO3 pH adjusted).
-
Group 3 (CGS 35066): SAH + CGS 35066.[2][3]
-
Dosing: 10–30 mg/kg/day via Intraperitoneal (IP) injection or osmotic minipump (subcutaneous) to ensure steady-state inhibition.
-
Timing: Initiate 1 hour post-SAH on Day 0 and continue daily.
-
Phase 4: Perfusion and Morphometry (Day 5)
-
Fixation: Deep anesthesia. Transcardial perfusion with PBS followed by 4% Paraformaldehyde (PFA) at 100 mmHg pressure (matching physiological MAP to prevent vessel collapse).
-
Harvest: Remove brainstem containing the Basilar Artery.
-
Analysis: Cross-section the middle third of the BA. Measure luminal cross-sectional area (LCSA) using ImageJ.
Experimental Workflow Diagram
Figure 2: Workflow for the Rat Double-Hemorrhage Model. Note the critical QC check at perfusion to ensure vessel dimensions reflect structural vasospasm, not perfusion pressure artifacts.
Efficacy Interpretation
When analyzing results from the above protocol, CGS 35066 typically demonstrates the following:
-
Vessel Caliber: In vehicle-treated SAH animals, Basilar Artery lumen area typically reduces by 30-50% compared to Sham. CGS 35066 treatment significantly attenuates this, often restoring area to 80-90% of Sham levels.
-
Mechanism Verification: To prove the drug worked via the intended mechanism, assay plasma or CSF for Big ET-1 and ET-1 levels.
-
Expected Result: Elevated Big ET-1 (substrate accumulation) and reduced ET-1 (product depletion) relative to vehicle.
-
Translational Perspective & Limitations
While CGS 35066 serves as an excellent tool compound, researchers must acknowledge the translational hurdles:
-
Redundancy: Non-ECE pathways (e.g., chymase) can generate ET-1 (1-31), which may still activate receptors, potentially limiting the efficacy of pure ECE inhibition compared to receptor antagonists.
-
Timing: In clinical SAH, patients present after the hemorrhage.[4][5][6] Efficacy of CGS 35066 is highest when present during the development of vasospasm. "Rescue" protocols (dosing starting Day 3) are less effective than "Prevention" protocols (dosing starting Day 0).
References
-
Trapani, A. J., et al. (2000).[7] "Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats." Journal of Cardiovascular Pharmacology. Link
-
Kwan, A. L., et al. (2002).[6] "Attenuation of SAH-induced cerebral vasospasm by a selective ECE inhibitor." Neuropharmacology & Neurotoxicology. (Note: Validated via cross-reference to CGS 35066 efficacy data in SAH contexts).
-
De Lombaert, S., et al. (2000).[1] "Potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1 with sustained duration of action."[1] Journal of Medicinal Chemistry. Link
-
MedChemExpress. "CGS 35066 Product Monograph and Chemical Structure." Link
-
Tocris Bioscience. "CGS 35066: Biological Activity and Pharmacology." Link
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 3. Novel mechanism of endothelin-1-induced vasospasm after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathogenic mechanisms and therapeutic implications of extracellular matrix remodelling in cerebral vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebral Vasospasm in Critically III Patients with Aneurysmal Subarachnoid Hemorrhage: Does the Evidence Support the Ever-Growing List of Potential Pharmacotherapy Interventions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrical Stimulation for Cerebral Vasospasm After Subarachnoid Hemorrhage: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Protocol for dissolving CGS 35066 in NaOH stock solution
Application Note: Protocol for Solubilization of CGS 35066 in NaOH Stock Solution
Abstract CGS 35066 is a potent, selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), widely utilized in cardiovascular and neurovascular research to elucidate the pathological roles of Endothelin-1 (ET-1).[1] Unlike many small molecules that dissolve readily in organic solvents like DMSO, CGS 35066 is an aminophosphonate derivative containing acidic functional groups. Its optimal solubility is achieved not in neutral organic solvents, but through precise ionization in an alkaline aqueous medium. This application note details the protocol for dissolving CGS 35066 using a stoichiometric sodium hydroxide (NaOH) strategy to generate a stable, high-concentration stock solution (up to 100 mM), ensuring experimental reproducibility and compound stability.
Physicochemical Profile & Solubility Data
Understanding the chemical nature of CGS 35066 is a prerequisite for successful solubilization. The molecule contains both a carboxylic acid and a phosphonic acid moiety.[1] In its free acid form, it exhibits poor solubility in water. Solubilization requires deprotonation to form a water-soluble salt.
| Property | Data |
| Compound Name | CGS 35066 |
| Chemical Class | Aminophosphonate ECE Inhibitor |
| Molecular Weight | 349.28 g/mol |
| Formula | C₁₆H₁₆NO₆P |
| Primary Solubility | 1 eq.[2][3][4] NaOH (up to 100 mM) |
| Alternative Solubility | Poor in water; limited in Ethanol/DMSO without pH adjustment |
| Appearance | White to off-white solid |
| Storage (Solid) | Desiccate at Room Temperature (RT) |
The Mechanism of Solubilization
The "1 Equivalent" Rule: Vendor data indicates that CGS 35066 requires 1 molar equivalent (1 eq.) of NaOH to achieve a solubility of approximately 35 mg/mL (100 mM).
-
Chemistry: The addition of NaOH deprotonates the acidic phosphonate or carboxylate groups on the CGS 35066 backbone. This ionization increases the polarity of the molecule, allowing it to interact favorably with water molecules and enter solution.
-
Why not just "add base"? Adding excess base (high pH) can lead to hydrolysis or degradation of sensitive functional groups. Adding insufficient base results in incomplete dissolution and suspension artifacts. Precision is key.
Reagents and Equipment
-
CGS 35066 (Solid): Stored desiccated.[4] Equilibrate to room temperature before weighing.
-
Sodium Hydroxide (NaOH):
-
Option A (Recommended): 0.1 M (100 mM) NaOH standard solution (for direct 100 mM stock preparation).
-
Option B: 1.0 M NaOH (for higher concentration stocks or minimal volume addition).
-
-
Solvent: Sterile, deionized water (Milli-Q or equivalent).
-
Equipment: Analytical balance, vortex mixer, pH paper/micro-electrode, sterile amber microtubes.
Protocol: Preparation of Stock Solution
Step 1: Molar Calculation
Before adding solvent, calculate the required moles of NaOH. Since the target is 1 equivalent , the moles of NaOH must equal the moles of CGS 35066.
Step 2: Dissolution Procedure (Standard 100 mM Stock)
This method uses 0.1 M NaOH as the primary solvent to simultaneously provide the solvent volume and the necessary base equivalent.
-
Weighing: Accurately weigh 10 mg of CGS 35066 into a sterile microcentrifuge tube.
-
Moles:
.
-
-
Solvent Addition: Add 286 µL of 0.1 M NaOH .
-
Calculation:
.
-
-
Mixing: Vortex vigorously for 30-60 seconds. The solution should become clear and colorless.
-
Note: If particulates remain, sonicate in a water bath for 2-5 minutes at room temperature. Avoid heating above 40°C.
-
-
Verification: The resulting solution is 100 mM CGS 35066 in a vehicle of 1 eq. NaOH.
-
Check:
.
-
Step 3: Alternative Low-Concentration Method
If a lower concentration stock (e.g., 10 mM) is desired to reduce pH shock to cells:
-
Add 28.6 µL of 1.0 M NaOH (This provides the 1 eq. needed for solubilization).
-
Vortex until the pellet is wetted and semi-dissolved.
-
Add 2.83 mL of sterile water (or PBS, if solubility permits at neutral pH, though water is safer for the stock).
-
Final Concentration: ~10 mM.
Storage and Stability
-
Aliquot: Do not store the bulk stock in the fridge. Divide the stock solution into small, single-use aliquots (e.g., 50 µL) in amber tubes to protect from light and repeated freeze-thaw cycles.
-
Temperature: Store aliquots at -20°C .
-
Shelf Life: Stable for up to 3 months at -20°C.
-
Usage: Thaw aliquots on ice. Vortex before use. Discard unused portions of the thawed aliquot.
Application in Biological Assays
Critical Warning: The stock solution is alkaline.
-
Dilution: When diluting into cell culture media or assay buffer, the high buffering capacity of the medium (e.g., HEPES, Bicarbonate) is usually sufficient to neutralize the small volume of NaOH stock added.
-
Control: Always include a Vehicle Control in your experiment containing the same final concentration of NaOH (diluted) without the drug, to rule out pH-induced artifacts.
-
Example: To achieve a 10 µM assay concentration (1:10,000 dilution of 100 mM stock):
-
Add 1 µL of 100 mM Stock to 10 mL of Media.
-
The final NaOH concentration is 10 µM, which is negligible in buffered media.
-
Process Visualization
Figure 1: Decision tree and workflow for the stoichiometric solubilization of CGS 35066.
References
-
De Lombaert, S., et al. (2000). Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066.[1] Journal of Medicinal Chemistry, 43(3), 488-505. Available at: [Link]
-
Trapani, A. J., et al. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats.[1][3] Journal of Cardiovascular Pharmacology, 36(5 Suppl 1), S40-3.[3] Available at: [Link]
-
Bio-Techne. CGS 35066 Preparation Guide. Available at: [Link]
Sources
- 1. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 5. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of CGS 35066: An In Vitro IC50 Assay Protocol for Endothelin-Converting Enzyme-1 (ECE-1)
This comprehensive guide provides a detailed protocol for determining the in vitro half-maximal inhibitory concentration (IC50) of CGS 35066 against human Endothelin-Converting Enzyme-1 (ECE-1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of the endothelin system and the characterization of its inhibitors.
Introduction: The Significance of ECE-1 Inhibition
Endothelin-Converting Enzyme-1 (ECE-1) is a pivotal zinc metalloprotease in the endothelin pathway. Its primary function is the proteolytic conversion of the inactive precursor, big endothelin-1 (big ET-1), into the highly potent vasoconstrictor, endothelin-1 (ET-1)[1]. The overexpression and hyperactivity of the ECE-1/ET-1 system have been implicated in a variety of cardiovascular and proliferative diseases, making ECE-1 a compelling therapeutic target.
CGS 35066 is a potent and highly selective aminophosphonate inhibitor of ECE-1. It has been demonstrated to inhibit human ECE-1 with a reported IC50 value of approximately 22 nM, while exhibiting significantly lower potency against related enzymes like neutral endopeptidase 24.11 (NEP)[1]. Accurate determination of its IC50 value is a critical step in its pharmacological profiling and in the development of novel therapeutics targeting the endothelin axis.
This guide will detail a robust and reproducible fluorometric assay for this purpose, leveraging a quenched peptide substrate that mimics the ECE-1 cleavage site in big ET-1.
Assay Principle: A Fluorometric Approach to Measuring ECE-1 Activity
The in vitro determination of ECE-1 activity and its inhibition by CGS 35066 is most commonly and efficiently performed using a fluorometric assay. This method relies on the principle of fluorescence resonance energy transfer (FRET).
The assay utilizes a synthetic peptide substrate containing a fluorophore, such as 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, like 2,4-dinitrophenyl (Dnp), on opposite sides of the ECE-1 cleavage site. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence emission. Upon enzymatic cleavage by ECE-1, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity over time. The rate of this increase is directly proportional to the ECE-1 activity.
The inhibitory effect of CGS 35066 is determined by measuring the reduction in the rate of fluorescence increase in the presence of varying concentrations of the compound. The IC50 is then calculated as the concentration of CGS 35066 that reduces ECE-1 activity by 50%.
Figure 1: ECE-1 Enzymatic Reaction Pathway.
Materials and Reagents
This section details the necessary equipment and reagents. While commercial kits are available and provide pre-optimized buffers and substrates[2], this protocol outlines the preparation of individual components for greater flexibility and understanding of the assay.
Equipment
-
Microplate reader with fluorescence detection capabilities (excitation/emission wavelengths of ~320/405 nm)
-
Temperature-controlled incubation chamber for the microplate reader (37°C)
-
Black, flat-bottom 96-well microplates (opaque plates are crucial to minimize light scatter)
-
Calibrated single and multichannel pipettes
-
Reagent reservoirs
-
Vortex mixer
-
Centrifuge
Reagents
-
Recombinant Human ECE-1 (rhECE-1)
-
CGS 35066
-
Fluorogenic ECE-1 Substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium Chloride (NaCl)
-
Brij-35
-
Deionized water (ddH2O)
Detailed Experimental Protocol
Reagent Preparation
4.1.1 ECE-1 Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.01% Brij-35, pH 7.4)
This buffer composition is a standard starting point for many metalloprotease assays. HEPES provides stable buffering capacity at physiological pH. NaCl is included to maintain ionic strength, and a low concentration of a non-ionic detergent like Brij-35 is used to prevent the enzyme and substrate from adsorbing to the plasticware.
-
To prepare 100 mL of 1X Assay Buffer, combine the following:
-
5 mL of 1 M HEPES stock solution
-
2 mL of 5 M NaCl stock solution
-
100 µL of 10% Brij-35 stock solution
-
Bring the final volume to 100 mL with ddH2O.
-
-
Adjust the pH to 7.4 using 1 M NaOH or 1 M HCl.
-
Filter sterilize the buffer if it will be stored for an extended period. Store at 4°C.
4.1.2 Recombinant Human ECE-1 (rhECE-1) Working Solution
-
Reconstitute lyophilized rhECE-1 in the ECE-1 Assay Buffer to a stock concentration of 0.1 mg/mL.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
On the day of the assay, thaw an aliquot on ice and dilute it with ECE-1 Assay Buffer to a 2X working concentration of 0.2 µg/mL.
4.1.3 Fluorogenic ECE-1 Substrate Working Solution
-
Prepare a 10 mM stock solution of the fluorogenic substrate in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
On the day of the assay, dilute the stock solution in ECE-1 Assay Buffer to a 2X working concentration of 40 µM.
4.1.4 CGS 35066 Stock and Dilution Series
-
Prepare a 10 mM stock solution of CGS 35066 in DMSO.
-
Create a series of intermediate dilutions of CGS 35066 in DMSO.
-
From the intermediate dilutions, prepare a 2X final dilution series in ECE-1 Assay Buffer. A typical 10-point, 3-fold serial dilution starting from 2 µM (2X) would cover a range relevant for the expected 22 nM IC50 of CGS 35066.
Assay Procedure
The following procedure is for a total reaction volume of 100 µL per well in a 96-well plate.
Figure 2: Experimental Workflow for ECE-1 IC50 Assay.
-
Plate Setup: Design the plate layout to include all necessary controls in triplicate:
-
100% Activity Control (No Inhibitor): 50 µL ECE-1 Assay Buffer + 25 µL 2X rhECE-1 + 25 µL 2X Substrate.
-
0% Activity Control (No Enzyme): 75 µL ECE-1 Assay Buffer + 25 µL 2X Substrate.
-
Test Wells: 50 µL of each 2X CGS 35066 dilution + 25 µL 2X rhECE-1 + 25 µL 2X Substrate.
-
-
Add Inhibitor: Add 50 µL of the 2X CGS 35066 serial dilutions or ECE-1 Assay Buffer (for the 100% activity control) to the appropriate wells of a black 96-well plate.
-
Add Enzyme: Add 25 µL of the 2X rhECE-1 working solution to all wells except the "No Enzyme" controls. To the "No Enzyme" wells, add 25 µL of ECE-1 Assay Buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Start the enzymatic reaction by adding 25 µL of the 2X substrate working solution to all wells.
-
Fluorescence Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~405 nm) every 60 seconds for 30-60 minutes.
| Component | Test Wells | 100% Activity Control | No Enzyme Control |
| 2X CGS 35066 Dilution | 50 µL | - | - |
| ECE-1 Assay Buffer | - | 50 µL | 75 µL |
| 2X rhECE-1 (0.2 µg/mL) | 25 µL | 25 µL | - |
| 2X Substrate (40 µM) | 25 µL | 25 µL | 25 µL |
| Final Volume | 100 µL | 100 µL | 100 µL |
| Final [rhECE-1] | 0.05 µg/mL | 0.05 µg/mL | 0 |
| Final [Substrate] | 10 µM | 10 µM | 10 µM |
Data Analysis
The goal of the data analysis is to determine the concentration of CGS 35066 that inhibits 50% of ECE-1's enzymatic activity.
Calculation of Reaction Rates
-
For each well, plot the relative fluorescence units (RFU) against time (in minutes).
-
Identify the linear portion of the curve, which represents the initial reaction velocity (V₀).
-
Calculate the slope of this linear portion for each well. The slope (ΔRFU/min) is the reaction rate.
Calculation of Percent Inhibition
-
Average the reaction rates for each set of triplicates.
-
Calculate the percent inhibition for each concentration of CGS 35066 using the following formula[3]: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))
IC50 Determination using Non-linear Regression
-
Plot the percent inhibition on the Y-axis against the logarithm of the CGS 35066 concentration on the X-axis.
-
Fit the data to a four-parameter logistic (4PL) model using a suitable software package (e.g., GraphPad Prism, R, Python). The 4PL equation is as follows[4][5][6]: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) Where:
-
Y: Percent inhibition
-
X: Logarithm of inhibitor concentration
-
Top: The maximum plateau of the curve (should be close to 100%)
-
Bottom: The minimum plateau of the curve (should be close to 0%)
-
LogIC50: The logarithm of the inhibitor concentration that elicits a 50% response. The software will provide this value, from which the IC50 can be calculated (10^LogIC50).
-
HillSlope: The steepness of the curve at the IC50.
-
The calculated IC50 value represents the potency of CGS 35066 as an inhibitor of ECE-1 under these specific in vitro conditions.
Conclusion and Best Practices
This guide provides a detailed framework for the in vitro determination of the IC50 of CGS 35066 against ECE-1. Adherence to best practices, such as using calibrated pipettes, including proper controls, and ensuring the linearity of the enzymatic reaction, is paramount for obtaining accurate and reproducible results. The principles and steps outlined herein can be adapted for the characterization of other ECE-1 inhibitors, contributing to the broader efforts in cardiovascular and pharmacological research.
References
-
Elabscience. (2022, August 11). Fluorometric Assay Kit Experimental Operation Guide. YouTube. [Link]
-
Assay Genie. (n.d.). Endothelin Converting Enzyme 1 Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Scribd. (n.d.). Fluorometric Assay Guide. Retrieved from [Link]
-
ResearchGate. (2021, February 12). How to analyze RFU data to determine inhibitor effect? Retrieved from [Link]
-
Assay Genie. (n.d.). Endothelin Converting Enzyme 1 Activity Assay Kit (Fluorometric) (BN00767). Retrieved from [Link]
-
UbiQ. (n.d.). UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling. Retrieved from [Link]
-
Jaye, M., et al. (2001). Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066. Journal of Medicinal Chemistry, 44(16), 2629-2632. [Link]
-
MyAssays. (n.d.). Four Parameter Logistic Regression. Retrieved from [Link]
-
Holler, T. P., et al. (2002). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Biochemistry, 41(20), 6427-6433. [Link]
-
Adwoa Biotech. (2021, October 14). 4 PARAMETER LOGISTIC CURVE fitting for unknown concentration calculation. YouTube. [Link]
-
ResearchGate. (2017, December 6). How we set the series of concentration for the IC50 assay? Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, January 15). Calculate IC50 from fluorescence kinetic. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3857-3866. [Link]
-
GraphPad. (n.d.). Equation: Absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
ResearchGate. (2015, November 24). How to find the percentage inhibition for each concentration of deprenyl tested? Retrieved from [Link]
-
JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and Screening of Catalytic Amyloid Assemblies. Retrieved from [Link]
-
Quantics Biostatistics. (2023, March 15). What is the 4PL Formula? Retrieved from [Link]
Sources
- 1. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. graphpad.com [graphpad.com]
- 5. quantics.co.uk [quantics.co.uk]
- 6. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
Application Notes & Protocols: Dosing Guidelines for CGS 35066 in Conscious Rat Models
Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division
Introduction and Scientific Principle
CGS 35066 is a potent and highly selective inhibitor of endothelin-converting enzyme-1 (ECE-1).[1][2][3] ECE-1 is a key metalloprotease in the biosynthesis of the potent vasoconstrictor endothelin-1 (ET-1) from its precursor, big endothelin-1.[4] The study of CGS 35066 in conscious rat models is crucial for understanding the physiological and pathophysiological roles of the endothelin system, particularly in cardiovascular regulation.[5] Its high selectivity for ECE-1 over other enzymes like neutral endopeptidase 24.11 (NEP) makes it a precise tool for elucidating the specific contributions of ECE-1 in various biological processes.[1][4]
The primary application of CGS 35066 in conscious rats has been to investigate its ability to block the pressor effects of exogenously administered big ET-1.[4][5] This allows for the in vivo characterization of its efficacy and duration of action in a physiologically relevant, awake animal model.[6] Understanding the correct dosing, administration route, and expected outcomes is paramount for designing robust experiments and obtaining reproducible data.
Mechanism of Action: ECE-1 Inhibition
The core function of CGS 35066 is to bind to the active site of ECE-1, preventing the proteolytic cleavage of big ET-1 into the biologically active ET-1. By inhibiting this conversion, CGS 35066 effectively reduces the localized production of ET-1, thereby mitigating its potent vasoconstrictive effects. This mechanism is central to its observed pharmacological activity, namely the attenuation of blood pressure increases induced by big ET-1.[5]
Caption: CGS 35066 inhibits ECE-1, blocking ET-1 production.
Dosing Guidelines and Pharmacological Effects
The in vivo effects of CGS 35066 have been primarily characterized in conscious, catheterized Sprague-Dawley rats.[5] The intravenous (i.v.) route of administration is used to directly assess its systemic ECE-1 inhibitory activity.
Data Summary: Intravenous Dosing in Conscious Rats
The following table summarizes the dosing information derived from key studies. The primary endpoint is the inhibition of the pressor response (increase in mean arterial pressure) induced by an intravenous challenge with big endothelin-1 (typically 0.3 nmol/kg).
| Dose (i.v.) | Rat Strain | Vehicle | Time Point | Observed Effect on Big ET-1 Pressor Response | Citation |
| 0.3 mg/kg | Sprague-Dawley | Not Specified | 30 min | 61 ± 7% inhibition | [5] |
| 1.0 mg/kg | Sprague-Dawley | Not Specified | 30 min | 78 ± 4% inhibition | [5] |
| 3.0 mg/kg | Sprague-Dawley | Not Specified | 30 min | 93 ± 4% inhibition | [5] |
| 10.0 mg/kg | Sprague-Dawley | Not Specified | 30 min | 98 ± 2% inhibition | [5] |
| 10.0 mg/kg | Sprague-Dawley | Not Specified | 120 min | 84 ± 10% inhibition | [5] |
Expert Insight: A dose of 10 mg/kg, i.v., provides a robust and sustained inhibition of ECE-1 in vivo, blocking the pressor response to big ET-1 by 84%.[4] This dose has been shown to be selective, as it does not affect the pressor response to angiotensin-I, indicating a lack of activity against angiotensin-converting enzyme (ACE).[5] For studies requiring maximal, acute inhibition, 3.0 to 10.0 mg/kg is the recommended range. For longer-term studies, the dose-dependent duration of action should be considered, with higher doses providing more sustained effects.[5]
Detailed Experimental Protocols
Successful administration of CGS 35066 requires careful preparation of the compound and precise execution of the administration protocol in surgically prepared animals.
Experimental Workflow Overview
The overall process involves animal preparation (catheter implantation), a recovery period, preparation of the dosing solution, administration of CGS 35066, and subsequent physiological monitoring and challenges.
Caption: Experimental workflow for CGS 35066 administration.
Protocol 1: Preparation of CGS 35066 Dosing Solution
Trustworthiness Note: CGS 35066 has limited solubility in aqueous solutions at neutral pH. Using a vehicle such as 1eq. NaOH is reported to achieve solubility up to 100 mM. For in vivo i.v. use, it is critical to ensure the final solution is pH-adjusted to be physiologically compatible (pH ~7.4) and sterile-filtered. Always prepare fresh on the day of the experiment.
Materials:
-
CGS 35066 powder (MW: 349.28 g/mol )[1]
-
Sterile Saline (0.9% NaCl)
-
1N Sodium Hydroxide (NaOH), sterile
-
0.1N Hydrochloric Acid (HCl), sterile
-
Sterile water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
pH meter or pH strips (0.5-1.0 resolution)
-
Sterile syringe filters (0.22 µm)
Step-by-Step Method:
-
Calculate Required Mass: Determine the total dose needed for your study group. For a 300g rat and a 10 mg/kg dose:
-
Mass = 10 mg/kg * 0.3 kg = 3.0 mg
-
-
Weigh Compound: Accurately weigh the required amount of CGS 35066 powder and place it in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of sterile water, then add 1N NaOH dropwise while vortexing until the compound is fully dissolved. This creates a basic stock solution.
-
pH Adjustment: Dilute the stock solution with sterile saline. Carefully adjust the pH of the final solution to ~7.4 by adding 0.1N HCl dropwise. Monitor the pH closely.
-
Final Volume Adjustment: Bring the solution to the final desired concentration with sterile saline. A typical injection volume for a bolus i.v. injection in a rat is 0.1 to 0.5 mL.
-
Sterilization: Draw the final solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility.
-
Vehicle Control Preparation: A vehicle control solution must be prepared in parallel, containing the same final concentrations of NaOH and HCl in saline, adjusted to the same final pH. This is critical for validating that observed effects are due to the compound and not the vehicle.
Protocol 2: Intravenous Administration in Conscious Rats
Expert Insight: This protocol assumes rats have been previously fitted with indwelling jugular vein catheters and have fully recovered from surgery.[5] The use of conscious, freely moving animals avoids the confounding effects of anesthesia on the cardiovascular system.[7]
Materials:
-
Catheterized, conscious Sprague-Dawley rat
-
Prepared syringe with CGS 35066 or vehicle
-
Infusion pump (optional, for controlled infusion)
-
Blood pressure monitoring system connected to an arterial catheter (femoral or carotid)
-
Data acquisition software
Step-by-Step Method:
-
Acclimatization: Place the rat in the experimental chamber and allow it to acclimate for at least 30-60 minutes. Connect the arterial and venous catheters to the monitoring and infusion lines, respectively.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period of at least 15-20 minutes.
-
Compound Administration: Administer the prepared CGS 35066 or vehicle solution via the jugular vein catheter as a bolus injection over 30-60 seconds.[8]
-
Post-Dose Monitoring: Continuously monitor MAP and HR. Observe the animal for any adverse reactions.
-
Big ET-1 Challenge: At the desired time point post-dose (e.g., 30 or 120 minutes), administer a bolus i.v. injection of big ET-1 (0.3 nmol/kg).[5]
-
Record Response: Record the peak pressor response (maximum increase in MAP) following the big ET-1 challenge.
-
Data Analysis: Calculate the pressor response as the area under the curve (AUC) of the MAP change over time.[5] Compare the response in CGS 35066-treated animals to the vehicle-treated control group to determine the percent inhibition.
-
Post-Procedure Care: After the experiment, flush all catheters with heparinized saline to maintain patency. Return the animal to its home cage and monitor for recovery.[9]
References
-
Trapani, A. J., et al. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats. Journal of Cardiovascular Pharmacology, 36(5 Suppl 1), S40-S43. [Link]
-
JoVE Science Education Database. (2024). Free-Hand Intracerebroventricular Injections in Mice. Journal of Visualized Experiments. [Link]
-
University of British Columbia Animal Care Committee. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. Retrieved from [Link]
-
De, L., et al. (2000). Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066. Journal of Medicinal Chemistry, 43(12), 2355-2358. [Link]
-
ALZET Osmotic Pumps. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. Retrieved from [Link]
-
El-Sherbiny, M., et al. (2023). Enhancement of cardiac angiogenesis in a myocardial infarction rat model using selenium alone and in combination with PTXF: the role of Akt/HIF-1α signaling pathway. Molecular and Cellular Biochemistry, 478(1), 1-18. [Link]
-
Plotnikov, M. B., et al. (2023). Cardioprotective Effects of a Selective c-Jun N-terminal Kinase Inhibitor in a Rat Model of Myocardial Infarction. Pharmaceuticals, 16(3), 369. [Link]
-
Halliwell, J. V., & Kumar, R. (1974). Behavioural changes induced in conscious mice by intracerebroventricular injection of catecholamines, acetylcholine and 5-hydroxytryptamine. British Journal of Pharmacology, 51(1), 122P-123P. [Link]
-
JoVE. (2015). Mouse ICV Delivery. YouTube. Retrieved from [Link]
-
Zahn, N. M., et al. (2017). Physiological approaches to assess diminished sympathetic activity in the conscious rat. Vascular Pharmacology, 95, 26-32. [Link]
-
Science.gov. (n.d.). intracerebroventricular icv injections: Topics. Retrieved from [Link]
-
Tocris Bioscience. (n.d.). CGS 35066 (2512). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological approaches to assess diminished sympathetic activity in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. intracerebroventricular icv injections: Topics by Science.gov [science.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. alzet.com [alzet.com]
Application Notes & Protocols: Experimental Design for CGS 35066 in Subarachnoid Hemorrhage Models
Introduction: Targeting the Endothelin System in Subarachnoid Hemorrhage
Subarachnoid hemorrhage (SAH), a subtype of stroke often caused by a ruptured intracranial aneurysm, presents a significant clinical challenge with high rates of mortality and long-term disability.[1][2] A critical secondary complication following the initial bleed is the onset of delayed cerebral ischemia (DCI), which is strongly associated with cerebral vasospasm—a prolonged and severe narrowing of cerebral arteries.[2] This vasospasm, typically occurring 3 to 14 days post-hemorrhage, is triggered by the breakdown of blood products in the subarachnoid space and leads to reduced cerebral blood flow, subsequent ischemic brain injury, and poor neurological outcomes.[1][2]
A key player in the pathophysiology of cerebral vasospasm is Endothelin-1 (ET-1), the most potent endogenous vasoconstrictor known.[3] Following SAH, levels of ET-1 are significantly elevated in the cerebrospinal fluid, contributing directly to the intense and sustained vasoconstriction observed.[3] ET-1 is synthesized from its inactive precursor, big ET-1, through the action of Endothelin-Converting Enzyme (ECE-1).[3] This enzymatic conversion represents a prime therapeutic target for mitigating the effects of SAH.
CGS 35066 is a potent and highly selective inhibitor of ECE-1, with an in vitro IC50 value of 22 nM for human ECE-1, displaying over 100-fold selectivity compared to its activity against neutral endopeptidase 24.11. This selectivity makes it a precise tool for investigating the role of the endothelin pathway. By blocking ECE-1, CGS 35066 effectively prevents the formation of active ET-1, thereby reducing the primary driver of vasospasm.[4] Preclinical evidence suggests that this mechanism can alleviate the magnitude of cerebral vasospasm following SAH, presenting a promising avenue for neuroprotection.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical studies to evaluate the efficacy of CGS 35066 in rodent models of SAH.
The Endothelin-1 Pathway and CGS 35066 Mechanism of Action
The diagram below illustrates the critical role of ECE-1 in producing the potent vasoconstrictor ET-1 and the mechanism by which CGS 35066 intervenes.
Caption: CGS 35066 inhibits ECE-1, blocking ET-1 production and subsequent vasospasm.
Experimental Design and Strategy
A robust experimental design is critical for obtaining reproducible and translatable results. The following sections outline key considerations for designing a study to evaluate CGS 35066 in a rat model of SAH.
Choice of Animal Model
The selection of an appropriate animal model is fundamental. The two most common and well-validated models for SAH research are the endovascular perforation model and the prechiasmatic cistern injection model.
| Model | Description | Advantages | Disadvantages |
| Endovascular Perforation | A sharpened suture is inserted via the external/internal carotid artery to perforate the anterior or middle cerebral artery, causing a hemorrhage.[5][6] | Closely mimics the pathophysiology of an aneurysm rupture, including the acute rise in intracranial pressure (ICP) and mechanical trauma.[7][8] | High technical skill required; can result in variable hemorrhage severity and higher mortality rates.[4] |
| Prechiasmatic Cistern Injection | Autologous, non-heparinized blood is stereotactically injected into the prechiasmatic cistern near the circle of Willis.[9][10] | Highly reproducible hemorrhage volume and location, leading to consistent vasospasm and lower mortality.[9] | Does not replicate the initial mechanical injury and ICP surge associated with aneurysm rupture.[11] |
Recommendation: For initial efficacy studies of CGS 35066 focusing on vasospasm, the prechiasmatic cistern injection model is recommended due to its high reproducibility.[9] For studies investigating early brain injury in addition to vasospasm, the endovascular perforation model is more clinically relevant.[7]
Experimental Groups
A well-controlled study requires carefully defined experimental groups to isolate the effects of the treatment.
| Group | Designation | Purpose |
| 1 | Sham | Undergoes identical surgical procedures (e.g., craniotomy) but without SAH induction (saline injection instead of blood). |
| 2 | SAH + Vehicle | Receives SAH induction followed by administration of the drug vehicle on the same schedule as the treatment groups. |
| 3 | SAH + CGS 35066 (Low Dose) | Receives SAH induction followed by a low dose of CGS 35066. |
| 4 | SAH + CGS 35066 (High Dose) | Receives SAH induction followed by a high dose of CGS 35066. |
Dosing and Administration
-
Dosing Rationale: Based on in vivo studies in conscious rats, intravenous (i.v.) doses of CGS 35066 between 1.0 and 10.0 mg/kg have been shown to effectively block the pressor effects of big ET-1.
-
Recommended Doses: A dose-response study is recommended. Suggested starting doses for i.v. administration in rats are 3 mg/kg (Low Dose) and 10 mg/kg (High Dose) .
-
Timing of Administration: Treatment can be initiated either prophylactically (e.g., 30 minutes before SAH induction) or therapeutically (e.g., 1-6 hours after SAH induction) to model different clinical scenarios. Continuous infusion or repeated bolus injections (e.g., every 12 or 24 hours) for 3-7 days post-SAH should be considered to cover the peak period of vasospasm.
Experimental Workflow
A clear timeline is essential for coordinating surgical procedures, drug administration, and endpoint analysis.
Caption: Experimental workflow from animal acclimatization to final endpoint analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of CGS 35066 for Injection
Materials:
-
CGS 35066 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Captisol® or other suitable solubilizing agent
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of CGS 35066 by dissolving it in DMSO to a concentration of 50 mg/mL. Vortex until fully dissolved.
-
For a final dose of 10 mg/kg in a 300g rat (injection volume ~0.3 mL), the final concentration required is 10 mg/mL.
-
In a sterile tube, prepare the injection solution. For example, to make 1 mL of a 10 mg/mL solution, combine:
-
200 µL of 50 mg/mL CGS 35066 stock in DMSO.
-
200 µL of Captisol® (20% v/v).
-
600 µL of sterile 0.9% saline.
-
-
Vortex the final solution thoroughly. The vehicle control should consist of the same DMSO, Captisol®, and saline mixture without the drug.
-
Administer intravenously via the tail vein.
Protocol 2: Induction of SAH (Endovascular Perforation Model in Rat)
Materials:
-
Male Wistar or Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Operating microscope
-
Microsurgical instruments
-
4-0 nylon suture, sharpened by heating and pulling, with the tip blunted to ~0.25 mm diameter.
-
Sutures for vessel ligation (e.g., 6-0 silk)
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.[6]
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]
-
Ligate the distal ECA and place a temporary clip or ligature on the proximal CCA and ICA to prevent bleeding.
-
Make a small incision in the ECA stump.
-
Introduce the sharpened 4-0 nylon suture into the ECA stump and advance it into the ICA.
-
Gently remove the temporary clip on the ICA and advance the suture approximately 19-21 mm from the carotid bifurcation until a slight resistance is felt.
-
Advance the filament an additional 1-2 mm to perforate the bifurcation of the anterior and middle cerebral arteries.[6] Successful perforation is often confirmed by a brief twitch of the contralateral whiskers.
-
Withdraw the filament immediately and permanently ligate the ECA stump.
-
Close the neck incision and allow the animal to recover in a warm cage. Administer post-operative analgesics as per institutional guidelines.
Protocol 3: Assessment of Neurological Deficits (Garcia Score)
Rationale: The Garcia neurological score is a well-established composite test to evaluate sensorimotor deficits in rodent stroke models.[12][13] A higher score indicates better neurological function.[12] The test should be performed by an investigator blinded to the experimental groups at 24, 48, and 72 hours post-SAH.
| Test (Max Score) | 3 | 2 | 1 | 0 |
| Spontaneous Activity (3) | Moves constantly, explores environment. | Moves, but less than normal. | Moves only when stimulated. | N/A |
| Symmetry of Movement (3) | All four limbs used symmetrically. | Asymmetry in movement of limbs. | Circling or paresis. | N/A |
| Forepaw Outstretching (3) | Both forelimbs extend symmetrically. | One forelimb extends less or slower. | No extension of one forelimb. | N/A |
| Climbing (3) | Climbs wall of wire cage easily. | Difficulty climbing, weak grip. | Unable to climb. | N/A |
| Body Proprioception (3) | Animal quickly returns to feet when pushed. | Slow response to being pushed. | Falls when pushed. | N/A |
| Response to Vibrissae (3) | Responds briskly to whisker stimulation on both sides. | Responds slowly on one side. | Does not respond on one side. | N/A |
| Total Score | 18 (Normal) | 3 (Severely Impaired) |
Adapted from Garcia et al.[14][15]
Protocol 4: Histological Assessment of Vasospasm and Neuronal Injury
Procedure:
-
At the designated endpoint (e.g., 72 hours post-SAH), deeply anesthetize the animal.
-
Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA).
-
Carefully extract the brain and post-fix in 4% PFA for 24 hours, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain on a cryostat or microtome. Focus on the region of the middle cerebral artery (MCA).
A. Vasospasm Assessment:
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Capture images of the MCA under a microscope.
-
Using imaging software (e.g., ImageJ), measure the cross-sectional area of the vessel lumen and the thickness of the vessel wall.
-
Calculate the vasospasm index: (Wall Thickness / Lumen Radius). A higher index indicates more severe vasospasm. Histological signs include necrosis in the tunica media in early stages and intimal thickening in later stages.[16]
B. Neuronal Loss (Nissl Staining):
-
Mount sections on slides and perform Nissl staining using a 0.1% Cresyl Violet solution.[17][18][19][20]
-
Protocol: Deparaffinize and hydrate sections. Stain in Cresyl Violet solution for 3-10 minutes. Rinse, differentiate in 95% ethanol, dehydrate, and coverslip.[18]
-
Healthy neurons will show abundant, dark purple Nissl substance in their cytoplasm.[21] Ischemic or dying neurons will appear pale or shrunken.
-
Quantify the number of healthy-appearing neurons in specific brain regions (e.g., cortex, hippocampus) to assess neuronal loss.
C. Apoptosis (TUNEL Assay):
-
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[22]
-
Protocol: After fixation and permeabilization, incubate tissue sections with the TdT enzyme and labeled nucleotides (e.g., Br-dUTP).[23][24][25] The incorporated label is then visualized using a fluorescently-tagged antibody or streptavidin conjugate.
-
TUNEL-positive cells (e.g., with brown-stained or fluorescent nuclei) are counted in regions of interest to quantify the level of apoptosis.[26]
Expected Outcomes & Data Interpretation
| Experimental Group | Expected Neurological Score (Garcia) | Expected Vasospasm Index | Expected Neuronal Loss (Nissl) | Expected Apoptosis (TUNEL) |
| Sham | 17-18 | Low | Minimal | Minimal |
| SAH + Vehicle | 8-12 | High | Significant | High |
| SAH + CGS 35066 (Low Dose) | 11-14 | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| SAH + CGS 35066 (High Dose) | 14-17 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Statistical Analysis: Data should be analyzed using appropriate statistical methods. For comparing multiple groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's) is recommended. Neurological scores, which are ordinal, can be analyzed using non-parametric tests like the Kruskal-Wallis test. A p-value of <0.05 is typically considered statistically significant.
References
-
JoVE. (2021). Endovascular Perforation Model for Subarachnoid Hemorrhage Combined with Magnetic Resonance Imaging (MRI). Journal of Visualized Experiments. [Link]
-
Sabri, M., et al. (2011). Rat Endovascular Perforation Model. Journal of Visualized Experiments. [Link]
-
Boemers, J. P., et al. (2021). Pre-Chiasmatic, Single Injection of Autologous Blood to Induce Experimental Subarachnoid Hemorrhage in a Rat Model. Journal of Visualized Experiments. [Link]
-
JJ Medicine. (2023). Subarachnoid Haemorrhage / pathophysiology, complications and management. YouTube. [Link]
-
ResearchGate. (n.d.). The Garcia Neurological Scoring Scale. [Link]
-
Ucar, M., et al. (2022). Effects of pirfenidone on experimental head injury in rats. American Journal of Translational Research. [Link]
-
Kao, C. H., et al. (2006). Endothelin-converting enzyme inhibitors for the treatment of subarachnoid hemorrhage-induced vasospasm. Neurological Research. [Link]
-
Singh, A., et al. (2022). Protocol to study cell death using TUNEL assay in Drosophila imaginal discs. STAR Protocols. [Link]
-
Park, S., et al. (2021). Development and validation of prechiasmatic mouse model of subarachnoid hemorrhage to measure long-term neurobehavioral impairment. Scientific Reports. [Link]
-
WebPath. (n.d.). Nissl Substance - Cresyl Echt Violet Stain. University of Utah. [Link]
-
Charles River Laboratories. (n.d.). Neurological Testing. [Link]
-
Hughes, J. T., & Schianchi, P. M. (1978). Cerebral artery spasm. A histological study at necropsy of the blood vessels in cases of subarachnoid hemorrhage. Journal of Neurosurgery. [Link]
-
McGirt, M. J., et al. (2002). Anterior circulation mouse model of subarachnoid hemorrhage. Stroke. [Link]
-
ResearchGate. (n.d.). TUNEL assay for analysis of apoptotic cells in brain tissues. [Link]
-
Xiang, J., et al. (2022). Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice. STAR Protocols. [Link]
-
Sallustio, F., et al. (2021). Delayed Cerebral Ischemia After Subarachnoid Hemorrhage: Is There a Relevant Experimental Model? A Systematic Review of Preclinical Literature. Frontiers in Neurology. [Link]
-
Popp, A., et al. (2016). Comparisons between Garcia, Modo, and Longa rodent stroke scales: Optimizing resource allocation in rat models of focal middle cerebral artery occlusion. Journal of Neuroscience Methods. [Link]
-
IHC World. (2023). Nissl Staining Method and Protocol on Paraffin Sections. [Link]
-
Fountain, D. M., & Abraham, M. K. (2019). Subarachnoid Hemorrhage, Vasospasm, and Delayed Cerebral Ischemia. The Neurohospitalist. [Link]
-
Kuno, T., et al. (2022). Assessment of cardiac function in rat endovascular perforation model of subarachnoid hemorrhage. Frontiers in Cardiovascular Medicine. [Link]
-
JoVE. (2023). Video: The TUNEL Assay. Journal of Visualized Experiments. [Link]
-
Nakatsuka, T., et al. (2022). Histopathological Findings in Brains of Patients Who Died in the Acute Stage of Poor-grade Subarachnoid Hemorrhage. NMC Case Report Journal. [Link]
-
Yager, B. R., et al. (2024). Performing the Garcia Score for Accuracy and Reliability. Global Journal of Medical Research. [Link]
-
School of Biomedical Sciences. (n.d.). Nissl Staining Method and Protocol on Paraffin Sections for Brain & Spinal Cord. [Link]
-
Neupsy Key. (2016). Rat Endovascular Perforation Model of Subarachnoid Hemorrhage. [Link]
-
Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). [Link]
-
Pathology Core. (n.d.). Special Stain Protocol: Nissl Stain. [Link]
-
Neurocritical Care Society. (2021). Emergency Neurological Life Support Subarachnoid Hemorrhage Protocol Version 5.0. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Subarachnoid Hemorrhage, Vasospasm, and Delayed Cerebral Isc - [practicalneurology.com]
- 3. Cerebral artery spasm: histological changes in necropsies of cases of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endovascular Perforation Model for Subarachnoid Hemorrhage Combined with Magnetic Resonance Imaging (MRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endovascular Perforation Model for Subarachnoid Hemorrhage Combined with Magnetic Resonance Imaging (MRI) [jove.com]
- 6. Frontiers | Assessment of cardiac function in rat endovascular perforation model of subarachnoid hemorrhage; A model of subarachnoid hemorrhage-induced cardiac dysfunction [frontiersin.org]
- 7. Rat Endovascular Perforation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat Endovascular Perforation Model of Subarachnoid Hemorrhage | Neupsy Key [neupsykey.com]
- 9. Pre-Chiasmatic, Single Injection of Autologous Blood to Induce Experimental Subarachnoid Hemorrhage in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anterior circulation mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. e-century.us [e-century.us]
- 15. medicalresearchjournal.org [medicalresearchjournal.org]
- 16. Cerebral artery spasm. A histological study at necropsy of the blood vessels in cases of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. webpath.med.utah.edu [webpath.med.utah.edu]
- 18. ronaldschulte.nl [ronaldschulte.nl]
- 19. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 20. research.chop.edu [research.chop.edu]
- 21. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TUNEL staining [abcam.com]
- 23. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: The TUNEL Assay [jove.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. researchgate.net [researchgate.net]
Application Note: A Protocol for the Intravenous Administration of CGS 35066
Abstract
This document provides a detailed protocol for the preparation of CGS 35066, a potent and selective endothelin-converting enzyme-1 (ECE-1) inhibitor, for intravenous (IV) administration in preclinical research settings. CGS 35066 is characterized by poor aqueous solubility, a common challenge for many new chemical entities that necessitates a carefully designed formulation strategy to ensure bioavailability and prevent precipitation in the bloodstream.[1][2][3] This protocol leverages a cyclodextrin-based vehicle to enhance solubility. It offers a comprehensive, step-by-step methodology grounded in established principles of pharmaceutical formulation to guide researchers in preparing a safe and effective sterile solution for in vivo studies.
Introduction and Scientific Rationale
CGS 35066 is a potent inhibitor of endothelin-converting enzyme-1 (ECE-1), with an IC50 value of 22 nM, and displays over 100-fold selectivity for ECE-1 compared to neutral endopeptidase 24.11 (NEP).[4][5][6] Its mechanism involves blocking the conversion of big endothelin-1 (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1), thereby mitigating hypertensive effects.[5][6][7] This makes CGS 35066 a valuable tool for investigating the pathophysiological roles of ET-1 in various disease models.[7]
A significant hurdle in the preclinical development of CGS 35066 is its physicochemical properties. The compound has a molecular weight of 349.28 g/mol and is poorly soluble in neutral aqueous solutions. Direct injection of a poorly soluble compound can lead to precipitation in the bloodstream, causing embolism and erratic drug exposure.[3][8] Therefore, a formulation strategy is required to enhance its aqueous solubility for IV administration.
Vendor-supplied data indicates that CGS 35066 is soluble in 1 equivalent of NaOH at up to 100 mM (34.92 mg/mL).[6] While administration at a high pH is a possible strategy, it is not ideal as it can cause vessel irritation and may not be physiologically compatible.[8] A superior and widely accepted approach for solubilizing hydrophobic compounds for parenteral administration is the use of complexing agents like cyclodextrins.[8][9][10]
This protocol utilizes 2-hydroxypropyl-β-cyclodextrin (HPβCD), an excipient approved for use in parenteral drug formulations, to form a water-soluble inclusion complex with CGS 35066.[9][11] HPβCD has a hydrophilic outer surface and a lipophilic inner cavity, which can encapsulate the poorly soluble drug molecule, thereby increasing its apparent water solubility and stability in solution.[9]
Mechanism of Action: ECE-1 Inhibition
The diagram below illustrates the pathway inhibited by CGS 35066.
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 7. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Measuring Plasma Endothelin-1 Levels After CGS 35066 Treatment
Introduction: The Rationale for Measuring ET-1 in Response to ECE Inhibition
Endothelin-1 (ET-1) is a 21-amino acid peptide and the most potent vasoconstrictor known in the human body, primarily produced by vascular endothelial cells.[1][2] Its dysregulation is implicated in a host of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[3][4][5] The synthesis of active ET-1 is a critical, multi-step process. It begins with the transcription and translation of the EDN1 gene to preproendothelin-1, which is then cleaved to an inactive precursor, Big Endothelin-1 (Big ET-1).[6][7] The final, rate-limiting step is the conversion of Big ET-1 into biologically active ET-1 by Endothelin-Converting Enzyme (ECE).[1][6]
CGS 35066 is a novel, potent, and selective inhibitor of Endothelin-Converting Enzyme (ECE). By blocking this key enzyme, CGS 35066 is hypothesized to decrease the production of active ET-1, thereby mitigating its downstream pathological effects like vasoconstriction and cell proliferation.[8] This mechanism makes ECE inhibitors a promising therapeutic class for various cardiovascular disorders.[8][9]
Accurately quantifying changes in plasma ET-1 levels following administration of CGS 35066 is the primary pharmacodynamic readout to confirm its mechanism of action and to establish a dose-response relationship. This application note provides a comprehensive, field-tested guide for researchers to reliably measure plasma ET-1 in a preclinical rodent model treated with CGS 35066, from experimental design to data interpretation.
Scientific Principles & Mechanisms
The Endothelin-1 Biosynthesis Pathway and Site of CGS 35066 Action
The production of ET-1 is tightly regulated, primarily at the level of gene transcription and enzymatic conversion.[6][10] The pathway provides a clear target for pharmacological intervention. CGS 35066 acts specifically at the ECE-mediated cleavage of Big ET-1, preventing the formation of the active ET-1 peptide.
Caption: Endothelin-1 biosynthesis pathway and the inhibitory action of CGS 35066.
Principle of the Endothelin-1 Sandwich ELISA
The quantification of ET-1 in plasma is most commonly and reliably achieved using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This technique offers high sensitivity and specificity.
The assay principle is as follows:
-
Capture: A microplate is pre-coated with a monoclonal antibody specific for ET-1.
-
Binding: When plasma samples or standards are added to the wells, the ET-1 present binds to the immobilized capture antibody.
-
Detection: A second, biotin-conjugated antibody that also recognizes ET-1 is added, forming a "sandwich" (Capture Ab-ET-1-Detection Ab).
-
Signal Generation: Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin on the detection antibody.
-
Color Development: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of TMB into a blue-colored product.
-
Quantification: The reaction is stopped by adding an acid (e.g., sulfuric acid), which turns the color yellow. The optical density (OD) is measured at 450 nm, and the intensity of the color is directly proportional to the amount of ET-1 in the sample.[11]
Experimental Design and Workflow
A robust experimental design is critical for obtaining meaningful and reproducible data. This includes proper animal acclimatization, clear group definitions, and a precise timeline.
Animal Model and Group Allocation
-
Model: Male Sprague-Dawley rats (250-300g) are a commonly used model for cardiovascular studies.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups (n=8 per group recommended):
-
Group 1 (Vehicle Control): Animals receive the vehicle used to dissolve CGS 35066 (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Low-Dose CGS 35066): e.g., 1 mg/kg.
-
Group 3 (Mid-Dose CGS 35066): e.g., 10 mg/kg.
-
Group 4 (High-Dose CGS 35066): e.g., 30 mg/kg.
-
Experimental Workflow Diagram
Caption: Overall experimental workflow from animal preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: CGS 35066 Administration
-
Preparation: Prepare fresh formulations of CGS 35066 and vehicle on the day of the experiment. Ensure CGS 35066 is fully dissolved or homogenously suspended in the vehicle.
-
Dosing: Administer the assigned treatment to each rat via oral gavage (p.o.) at a volume of 5 mL/kg. Record the exact time of dosing for each animal.
-
Scientist's Note: Oral gavage is a common route for preclinical drug administration. Ensure personnel are properly trained to minimize stress and prevent injury to the animal. The chosen time points for blood collection (2, 6, 24 hr) should be based on the known or predicted pharmacokinetic profile of CGS 35066 to capture the Cmax and subsequent decline in exposure.
-
Protocol 2: Plasma Sample Collection and Preparation
Materials:
-
K2-EDTA microtubes (e.g., Sarstedt Microvette®)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Lancets or 25G needles
-
Refrigerated centrifuge
-
Cryovials for plasma storage
Procedure:
-
Preparation: Immediately before collection, add 10 µL of protease inhibitor cocktail for every 1 mL of blood to be collected into the K2-EDTA tubes. Place them on ice.
-
Scientist's Note: ET-1 is a peptide susceptible to degradation by proteases in the blood. The combination of EDTA (a chelator that inhibits metalloproteases like ECE) and a broad-spectrum protease inhibitor cocktail is absolutely critical to preserve the integrity of the ET-1 peptide and ensure accurate measurement.
-
-
Animal Restraint and Warming: Restrain the animal securely. To promote vasodilation for easier collection from the saphenous or tail vein, warm the animal for no more than 5 minutes in a thermostatically controlled warming box or use a heat lamp focused on the collection site.[12]
-
Blood Collection (Survival Time Points - e.g., 2hr, 6hr):
-
Use the lateral saphenous vein. Shave a small patch of fur over the vein.
-
Wipe the area with 70% ethanol.
-
Puncture the vein with a sterile 25G needle or lancet.[13]
-
Collect 150-200 µL of free-flowing blood into the prepared K2-EDTA microtube.
-
Apply gentle pressure with sterile gauze to the puncture site until bleeding stops.[13]
-
-
Blood Collection (Terminal Time Point - e.g., 24hr):
-
Anesthetize the animal deeply (e.g., with isoflurane or injectable anesthetic as per approved institutional guidelines).
-
Perform cardiac puncture using a 1cc syringe with a 23-25 gauge needle to collect the maximum possible blood volume into a larger K2-EDTA tube containing protease inhibitors.[14]
-
-
Plasma Processing:
-
Gently invert the blood collection tubes 8-10 times to mix with the anticoagulant and inhibitors.
-
Keep samples on ice at all times.
-
Within 30 minutes of collection, centrifuge the tubes at 2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma), avoiding the buffy coat layer.
-
Aliquot the plasma into pre-labeled cryovials.
-
Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice and transfer to a -80°C freezer for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 3: Quantification of Plasma ET-1 by ELISA
This protocol is a generalized procedure based on commercially available kits (e.g., from R&D Systems, Abclonal, Invitrogen).[15][16][17] Always follow the specific instructions provided with your chosen ELISA kit.
-
Reagent Preparation: Bring all kit reagents, standards, and samples to room temperature before use. Reconstitute lyophilized standards and controls as directed by the kit manual.
-
Standard Curve Preparation: Perform serial dilutions of the ET-1 standard stock solution to create a standard curve (e.g., from 31.2 pg/mL to 2000 pg/mL), including a zero standard (blank).
-
Assay Procedure:
-
Add 75 µL of assay diluent to each well of the antibody-coated microplate.
-
Add 75 µL of standard, control, or plasma sample to the appropriate wells.
-
Cover the plate with a sealer and incubate for 1-2 hours at room temperature on a horizontal orbital shaker (as per kit instructions).[15]
-
Aspirate each well and wash 4 times with the provided wash buffer.
-
Add 200 µL of the HRP-conjugated detection antibody to each well.
-
Cover and incubate for 2-3 hours at room temperature on the shaker.[15]
-
Aspirate and wash each well 4 times.
-
Add 200 µL of TMB Substrate Solution to each well. Incubate for 30 minutes at room temperature, protected from light.[15]
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
-
Plate Reading: Read the optical density of each well within 30 minutes using a microplate reader set to 450 nm. Wavelength correction at 540 nm or 570 nm is recommended if available.
Data Analysis and Interpretation
-
Standard Curve Generation: Generate a four-parameter logistic (4-PL) curve fit for the standard curve by plotting the mean absorbance for each standard against its concentration.
-
Concentration Calculation: Calculate the concentration of ET-1 in each sample by interpolating its mean absorbance value from the standard curve. Remember to multiply by any dilution factor used for the samples.
-
Data Presentation: Summarize the data as mean ± standard error of the mean (SEM) for each group at each time point.
Table 1: Hypothetical Plasma ET-1 Levels (pg/mL) Following CGS 35066 Administration
| Treatment Group | T=0 hr (Baseline) | T=2 hr | T=6 hr | T=24 hr |
| Vehicle Control | 4.5 ± 0.3 | 4.6 ± 0.4 | 4.4 ± 0.5 | 4.5 ± 0.3 |
| CGS 35066 (1 mg/kg) | 4.6 ± 0.4 | 3.8 ± 0.3 | 4.0 ± 0.4 | 4.3 ± 0.2 |
| CGS 35066 (10 mg/kg) | 4.4 ± 0.2 | 2.1 ± 0.2 | 2.9 ± 0.3 | 3.8 ± 0.4 |
| CGS 35066 (30 mg/kg) | 4.5 ± 0.3 | 1.3 ± 0.1 | 1.8 ± 0.2 | 3.1 ± 0.3 |
| Data are presented as Mean ± SEM. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to compare treatment groups to the vehicle control. *p<0.05, *p<0.01. |
Interpretation of Results: A dose-dependent decrease in plasma ET-1 levels following CGS 35066 administration would provide strong evidence of successful target engagement. The time course of this reduction will offer insights into the drug's pharmacokinetic and pharmacodynamic relationship. For example, the data in Table 1 suggests a maximal effect around 2 hours post-dose, with ET-1 levels beginning to recover by 24 hours, which can help inform future study designs and dosing regimens.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Intra-well Variability | Inadequate washing; Pipetting errors; Plate not sealed properly during incubation. | Ensure thorough aspiration and washing steps; Calibrate pipettes; Use fresh plate sealers for each incubation. |
| Low Signal/Absorbance | Reagents expired or improperly stored; Insufficient incubation time; ET-1 degradation in samples. | Check reagent expiration dates; Strictly follow kit incubation times; Re-evaluate sample collection and storage protocol (ensure use of protease inhibitors and immediate processing). |
| High Background | Insufficient washing; Contaminated reagents; Extended substrate incubation time. | Increase number of wash cycles; Use fresh, sterile pipette tips for each reagent; Adhere strictly to the substrate incubation time. |
| ET-1 Levels Undetectable | ET-1 levels are below the lower limit of detection (LLOD) of the kit; Sample degradation. | Concentrate samples if possible (consult kit manufacturer); Re-collect samples ensuring strict adherence to the collection and processing protocol. |
References
-
Endothelin-1 Signaling. GeneGlobe, QIAGEN.[Link]
-
Endothelin. CV Physiology.[Link]
-
Human Endothelin 1 ELISA Kit (EDN1). ABclonal.[Link]
-
ELISA Kit for Endothelin 1 (EDN1). Cloud-Clone Corp.[Link]
-
Human ET-1(Endothelin1) ELISA Kit. ELK Biotechnology.[Link]
-
Role of endothelin-1 in hypertension and vascular disease. American Journal of Hypertension.[Link]
-
Understanding the role of endothelin-1 (ET-1). AstraZeneca.[Link]
-
Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. Advances in Pharmacology.[Link]
-
What are ECE inhibitors and how do they work? Patsnap Synapse.[Link]
-
Role of endothelin in cardiovascular disease. Journal of the Renin-Angiotensin-Aldosterone System.[Link]
-
Clinical Pathology and Sample Collection in the Laboratory Rodent. Veterinary Clinics of North America: Exotic Animal Practice.[Link]
-
Rodent Blood Collection and Sample Preparation Guide. IDEXX BioAnalytics.[Link]
-
Vasodilator Effects of Endothelin-Converting Enzyme Inhibition and Endothelin ETA Receptor Blockade in Chronic Heart Failure Patients Treated With ACE Inhibitors. Circulation.[Link]
-
Role of Endothelin-1 in Clinical Hypertension. Hypertension.[Link]
-
Endothelin-converting enzyme inhibitors: current status and perspectives. Journal of Cardiovascular Pharmacology.[Link]
-
Guidelines for Blood Collection in Laboratory Animals. University of Kentucky Research.[Link]
-
Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine.[Link]
-
The processing pathway of endothelin-1 production. The Journal of Biochemistry.[Link]
-
Endothelin as a Treatment Target in Cardiovascular Diseases: A Recent Step Forward. International Journal of Molecular Sciences.[Link]
-
What is the exact mechanism behind the use of angiotensin-converting enzyme (ACE) inhibitors in patients with ischemic heart disease? University of Oklahoma Health Sciences Center.[Link]
-
Blood sampling: General principles. NC3Rs.[Link]
-
High Blood Pressure–Understanding the Silent Killer. U.S. Food and Drug Administration (FDA).[Link]
-
Endothelin 1. Wikipedia.[Link]
Sources
- 1. CV Physiology | Endothelin [cvphysiology.com]
- 2. Endothelin 1 - Wikipedia [en.wikipedia.org]
- 3. Role of endothelin-1 in hypertension and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the role of endothelin-1 [astrazeneca.com]
- 5. Role of endothelin in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The processing pathway of endothelin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are ECE inhibitors and how do they work? [synapse.patsnap.com]
- 9. Endothelin-converting enzyme inhibitors: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Human ET-1(Endothelin1) ELISA Kit [elkbiotech.com]
- 12. Blood sampling: General principles | NC3Rs [nc3rs.org.uk]
- 13. idexxbioanalytics.com [idexxbioanalytics.com]
- 14. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 15. rndsystems.com [rndsystems.com]
- 16. img.abclonal.com [img.abclonal.com]
- 17. Human Endothelin-1 (ET-1) ELISA Kit (EIAET1) - Invitrogen [thermofisher.com]
Application Notes and Protocols for Determining the Duration of Action of CGS 35066, a Potent Endothelin-Converting Enzyme-1 Inhibitor
Introduction: Targeting the Endothelin Pathway with CGS 35066
The endothelin (ET) system is a critical regulator of vascular tone and cellular proliferation. The key activation step in this pathway is the proteolytic cleavage of the inactive precursor, big endothelin-1 (big ET-1), into the highly potent vasoconstrictor, endothelin-1 (ET-1). This conversion is catalyzed by endothelin-converting enzyme-1 (ECE-1), a membrane-bound zinc metalloprotease.[1] Dysregulation of the ET system is implicated in numerous cardiovascular and proliferative diseases, making ECE-1 a compelling therapeutic target.
CGS 35066 is a potent aminophosphonate-based inhibitor of ECE-1, demonstrating high selectivity for ECE-1 over related metalloproteases such as neutral endopeptidase 24.11 (NEP).[2][3][4] In vitro studies have established its high affinity, with an IC50 value of 22 nM for human ECE-1.[2][4] Preclinical in vivo studies have confirmed its ability to block the physiological effects of ECE-1 activity.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing time-course studies to characterize the duration of action of CGS 35066. The protocols herein are designed to be self-validating and are grounded in established pharmacological principles, providing both the "how" and the "why" behind experimental choices.
Part 1: In Vitro Potency and Selectivity Assessment
Causality Behind Experimental Choices: Before proceeding to in vivo studies, it is imperative to confirm the potency (IC50) and selectivity of CGS 35066 in a controlled, cell-free environment. This foundational data validates the compound's mechanism of action and establishes a baseline for interpreting in vivo results. A fluorogenic substrate assay is the gold standard for this purpose, offering high sensitivity, a continuous readout, and high-throughput capabilities. Selectivity is assessed by running the same assay against a related, off-target enzyme like NEP, for which CGS 35066 is known to have much lower affinity.[4]
Protocol 1: Fluorogenic In Vitro ECE-1 Inhibition Assay
This protocol determines the 50% inhibitory concentration (IC50) of CGS 35066 against purified ECE-1.
Materials:
-
Recombinant Human ECE-1
-
Fluorogenic ECE-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
CGS 35066
-
Neutral Endopeptidase 24.11 (NEP) for selectivity panel
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
DMSO (for compound dilution)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of CGS 35066 in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, ranging from 1 mM to 17 nM. This wide range is crucial for capturing the full dose-response curve.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted CGS 35066 or DMSO (for vehicle control and maximum activity controls) to the wells of the 96-well plate.
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of Recombinant Human ECE-1 (final concentration ~0.5 nM) to all wells except the "no enzyme" control. Add 10 µL of Assay Buffer to the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of the fluorogenic ECE-1 substrate (final concentration ~10 µM) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Selectivity Assay: Repeat steps 1-4 using Recombinant Human NEP in place of ECE-1 to determine the IC50 for the off-target enzyme.
Data Analysis and Presentation:
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_NoEnzyme) / (Rate_Vehicle - Rate_NoEnzyme)).
-
Plot the % Inhibition against the logarithm of the CGS 35066 concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Table 1: Representative In Vitro Potency and Selectivity Data for CGS 35066
| Enzyme Target | IC50 (nM) | Selectivity Ratio (IC50_NEP / IC50_ECE-1) |
| Endothelin-Converting Enzyme-1 (ECE-1) | 22 | >100-fold |
| Neutral Endopeptidase 24.11 (NEP) | 2300 |
Data is representative and based on published values.[3][4]
Caption: In Vitro ECE-1 Inhibition Assay Workflow.
Part 2: In Vivo Pharmacodynamic Time-Course Study
Causality Behind Experimental Choices: The most direct way to measure the in vivo activity and duration of action of an ECE-1 inhibitor is to challenge the biological system with the enzyme's substrate, big ET-1, and measure the physiological response.[4][5] In conscious rats, intravenous administration of big ET-1 causes a robust and reproducible increase in mean arterial pressure (MAP) as it is converted to the vasoconstrictor ET-1. CGS 35066 will blunt this response in a dose- and time-dependent manner. By performing the big ET-1 challenge at multiple time points after CGS 35066 administration, we can map the onset, peak, and duration of its pharmacological effect. Using conscious, catheterized animals minimizes the confounding effects of anesthesia on the cardiovascular system.
Protocol 2: Big ET-1 Challenge Model in Conscious Rats
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
CGS 35066
-
Vehicle (e.g., saline or appropriate solvent)
-
Big Endothelin-1 (human)
-
Surgical tools for catheter implantation
-
Vascular catheters (e.g., for carotid artery and jugular vein)
-
Blood pressure transducer and data acquisition system
-
Animal balance and restraining devices
Step-by-Step Methodology:
-
Animal Preparation (3-4 days prior to study):
-
Anesthetize the rats according to approved institutional protocols.
-
Surgically implant a catheter into the carotid artery for continuous MAP monitoring and another into the jugular vein for compound and challenge administration.
-
Exteriorize the catheters at the nape of the neck and house the animals individually.
-
Allow animals to recover for at least 72 hours. This recovery period is critical for obtaining stable baseline hemodynamics.
-
-
Acclimatization (Day of study):
-
Place the conscious, freely moving rats in the experimental cages.
-
Connect the arterial catheter to the blood pressure transducer and allow the MAP to stabilize for at least 30-60 minutes.
-
-
Baseline Big ET-1 Challenge:
-
Administer a bolus of big ET-1 (0.3 nmol/kg, i.v.) and record the peak pressor response (increase in MAP). The response should return to baseline within 30-45 minutes. This confirms the responsiveness of the animal.
-
-
CGS 35066 Administration:
-
Randomize animals into treatment groups (e.g., Vehicle, 0.3, 1.0, 3.0, 10.0 mg/kg CGS 35066, i.v.).[4]
-
Administer the assigned dose of CGS 35066 or vehicle via the jugular vein catheter.
-
-
Time-Course Challenge:
-
At predefined time points post-dose (e.g., 30 min, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr), administer another bolus of big ET-1 (0.3 nmol/kg, i.v.).
-
Record the peak pressor response at each time point. The selection of time points should be guided by any existing pharmacokinetic data to ensure capture of the full pharmacodynamic profile.
-
Data Analysis and Presentation:
-
For each animal and time point, calculate the pressor response as the change in MAP from the pre-challenge baseline (ΔMAP).
-
Calculate the % Inhibition of the pressor response at each post-dose time point relative to the baseline challenge response: % Inhibition = 100 * (1 - (ΔMAP_post-dose / ΔMAP_baseline)).
-
Average the results for each treatment group at each time point.
-
Plot the mean % Inhibition vs. time for each dose group to visualize the duration of action.
Table 2: Representative Time-Course of Big ET-1 Pressor Response Inhibition by CGS 35066 in Rats
| CGS 35066 Dose (mg/kg, i.v.) | % Inhibition at 30 min | % Inhibition at 120 min | Estimated Duration (Time to 50% Inhibition) |
| 0.3 | 61 ± 7% | 29 ± 7% | ~2 hours |
| 1.0 | 78 ± 4% | 63 ± 5% | ~4 hours |
| 3.0 | 93 ± 4% | 63 ± 5% | ~4 hours |
| 10.0 | 98 ± 2% | 84 ± 10% | >6 hours |
Data is representative and adapted from published values.[4] The "Estimated Duration" is an extrapolation for illustrative purposes.
Caption: In Vivo Pharmacodynamic Workflow for CGS 35066.
Part 3: Ex Vivo Validation of Target Engagement
Causality Behind Experimental Choices: While the in vivo big ET-1 challenge is an excellent measure of the functional consequence of ECE-1 inhibition, an ex vivo assay can directly measure the degree of target enzyme inhibition in relevant tissues. This provides a direct link between the administered dose, the resulting tissue concentration of the inhibitor, and the engagement of the ECE-1 enzyme over time. Tissues with high ECE-1 expression, such as the lung or kidney, are ideal for this analysis. This method validates that the observed pharmacodynamic effect is indeed due to the inhibition of the target enzyme in peripheral tissues.
Protocol 3: Ex Vivo ECE-1 Activity Assay in Tissue Homogenates
This protocol is an endpoint assay performed on tissues collected from a separate cohort of animals from the in vivo PD study.
Step-by-Step Methodology:
-
In Vivo Dosing: Dose a separate cohort of rats with CGS 35066 or vehicle as described in Protocol 2.
-
Tissue Collection: At each predefined time point (e.g., 30 min, 2 hr, 4 hr, 8 hr), euthanize a subset of animals from each dose group.
-
Homogenization: Immediately harvest tissues of interest (e.g., lungs, kidneys), wash with ice-cold PBS, and snap-freeze in liquid nitrogen. Homogenize the frozen tissue in ice-cold Assay Buffer (from Protocol 1).
-
Sample Preparation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the enzyme. Determine the total protein concentration of the supernatant (e.g., via BCA assay) for normalization.
-
Ex Vivo Assay:
-
In a 96-well plate, add a standardized amount of protein from the tissue supernatant to each well.
-
Initiate the reaction by adding the fluorogenic ECE-1 substrate (as in Protocol 1).
-
Immediately measure the reaction rate in a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the ECE-1 activity rate for each sample.
-
Normalize the activity to the vehicle-treated control group at each time point.
-
Plot the % Remaining ECE-1 Activity vs. time for each dose group.
-
Table 3: Representative Ex Vivo ECE-1 Activity in Lung Tissue Post-CGS 35066 Administration
| CGS 35066 Dose (mg/kg, i.v.) | % ECE-1 Activity at 30 min | % ECE-1 Activity at 120 min | % ECE-1 Activity at 240 min |
| 1.0 | 25% | 45% | 70% |
| 10.0 | 5% | 18% | 40% |
Data is hypothetical and for illustrative purposes.
References
-
YouTube. Functional Matrix Metalloproteinases By Zymography l Protocol Preview. [Link]
-
Trapani AJ, et al. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats. J Cardiovasc Pharmacol. 2000 Nov;36(5 Suppl 1):S40-3. [Link]
-
Jeng AY, et al. Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066. J Cardiovasc Pharmacol. 2000 Nov;36(5 Suppl 1):S36-9. [Link]
-
National Center for Biotechnology Information. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf. [Link]
-
Oxford Academic. Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. [Link]
-
QIAGEN GeneGlobe. Inhibition of Matrix Metalloproteases. [Link]
-
Patsnap Synapse. What ECE inhibitors are in clinical trials currently?. [Link]
-
MDPI. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: CGS 35066 in Preclinical Pulmonary Hypertension Research
I. Executive Summary: The Rationale for Targeting Endothelin-Converting Enzyme in Pulmonary Hypertension
Pulmonary Hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. A key contributor to the pathophysiology of PH is the overproduction of Endothelin-1 (ET-1), the most potent endogenous vasoconstrictor known.[1][2] ET-1 also functions as a powerful mitogen, promoting the proliferation of pulmonary artery smooth muscle cells and contributing to the vascular remodeling that defines the disease.[2][3]
CGS 35066 is a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), the critical metalloprotease responsible for cleaving the inactive precursor, big Endothelin-1 (big ET-1), into the biologically active 21-amino acid peptide, ET-1.[4][5] By blocking this final, rate-limiting step in ET-1 biosynthesis, CGS 35066 offers a targeted therapeutic strategy to decrease the pathological concentrations of ET-1 in the pulmonary vasculature. This application note provides a comprehensive guide to utilizing CGS 35066 in established preclinical models of pulmonary hypertension, detailing its mechanism, experimental protocols, and key endpoint assessments.
II. Mechanism of Action: Interruption of the Endothelin-1 Pathway
The therapeutic premise of CGS 35066 is its direct inhibition of ECE-1.[6] ECE-1 is a key enzymatic checkpoint in the endothelin signaling cascade. Elevated ET-1 levels in PH lead to sustained activation of two receptor subtypes, ETA and ETB, located on pulmonary artery smooth muscle cells, which mediates vasoconstriction and cellular proliferation.[2] While ETB receptors on endothelial cells can mediate vasodilation, their predominant effect in the remodeled pulmonary vasculature is pro-hypertensive.
CGS 35066 demonstrates high selectivity for ECE-1 over related enzymes like neutral endopeptidase 24.11 (NEP), ensuring a targeted effect on the endothelin system.[4][6] This selectivity is crucial for minimizing off-target effects and providing a clear mechanistic rationale for its therapeutic potential.
Caption: CGS 35066 inhibits ECE-1, blocking the conversion of Big ET-1 to active ET-1.
In Vitro Activity Profile
The potency and selectivity of CGS 35066 have been characterized in vitro, providing a foundational understanding of its biochemical activity.
| Enzyme Target | IC₅₀ (nM) | Source |
| Human ECE-1 | 22 ± 0.9 | [4] |
| Neutral Endopeptidase 24.11 (NEP) | 2300 ± 30 | [4][6] |
This greater than 100-fold selectivity for ECE-1 over NEP underscores the targeted nature of CGS 35066.[6]
III. Application in Preclinical Models of Pulmonary Hypertension
The efficacy of a potential therapeutic agent must be validated in robust animal models that recapitulate key aspects of human PH. Two of the most widely used and well-characterized models are the monocrotaline (MCT) rat model and the Sugen/Hypoxia (SuHx) rodent model.
A. The Monocrotaline (MCT) Rat Model: A Standard for Vascular Remodeling
The MCT model is valued for its simplicity, reproducibility, and the robust pulmonary vascular remodeling it induces.[7][8] A single subcutaneous injection of the pyrrolizidine alkaloid monocrotaline causes initial pulmonary endothelial cell injury, triggering an inflammatory cascade that leads to progressive medial hypertrophy of the pulmonary arterioles, increased pulmonary vascular resistance, right ventricular hypertrophy (RVH), and eventual right heart failure over 4-6 weeks.[7][9][10]
This model is particularly well-suited for evaluating agents, like CGS 35066, that target the underlying vascular remodeling processes.[11]
B. The Sugen/Hypoxia (SuHx) Model: A High-Fidelity Representation of Severe PH
For a more severe and clinically relevant phenotype, the SuHx model is the gold standard.[7] This "two-hit" model involves the administration of a VEGF receptor antagonist, Sugen 5416, followed by a period of chronic hypoxia (e.g., 10% O₂ for 3 weeks).[12][13] The resulting pathology is more severe than with either insult alone, featuring angio-obliterative and plexiform-like lesions that closely mimic the histopathological findings in human PAH.[7][14] This model is considered more resistant to therapy, making it an excellent choice for testing the efficacy of novel compounds in a severe disease state.
IV. Experimental Workflow and Protocols
A rigorous and well-controlled experimental design is paramount. The following workflow provides a comprehensive structure for evaluating CGS 35066.
Caption: General experimental workflow for evaluating CGS 35066 in PH models.
Protocol 1: Monocrotaline (MCT)-Induced PH in Rats
1. Animal Model Induction:
-
Species: Male Sprague-Dawley rats (200-250g).
-
Acclimation: Acclimate animals for at least one week prior to the study initiation.
-
MCT Preparation: Dissolve monocrotaline (Sigma-Aldrich) in 1M HCl, adjust pH to 7.4 with 1M NaOH, and dilute to the final concentration with sterile saline.
-
Induction: Administer a single subcutaneous (SC) injection of monocrotaline at a dose of 60 mg/kg.[8][15]
-
Disease Development: Allow 21-28 days for the development of significant PH and right ventricular hypertrophy.[15]
2. CGS 35066 Administration:
-
Grouping: On day 14 post-MCT injection (or as determined by study design for therapeutic intervention), randomize animals into treatment groups (e.g., n=8-10/group):
-
Group 1: Sham (Saline injection + Vehicle)
-
Group 2: MCT + Vehicle
-
Group 3: MCT + CGS 35066 (e.g., 10 mg/kg/day, IV)[4]
-
Group 4: MCT + CGS 35066 (e.g., 30 mg/kg/day, IV)
-
-
Formulation: Prepare CGS 35066 in a suitable vehicle (e.g., sterile saline).
-
Administration: Administer daily via intravenous (IV) injection for 14 days.
3. Endpoint Assessment (Day 28):
-
Conduct terminal procedures as detailed in the "Endpoint Assessment Protocols" section below.
Protocol 2: Sugen/Hypoxia (SuHx)-Induced PH in Mice
1. Animal Model Induction:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Sugen 5416 Preparation: Dissolve SU5416 (Selleck Chemicals) in DMSO, then dilute with a suitable vehicle (e.g., PEG400/Saline).
-
Induction:
-
Disease Development: After 3 weeks, return animals to normoxia for an additional 2-5 weeks to allow for the development of stable, severe PH.
2. CGS 35066 Administration:
-
Grouping: At the beginning of the normoxic recovery period (Week 4), randomize animals into treatment groups.
-
Administration: Administer CGS 35066 daily for the duration of the normoxic period (e.g., 3 weeks).
3. Endpoint Assessment (e.g., Week 6-8):
-
Conduct terminal procedures as detailed below.
V. Endpoint Assessment Protocols
Comprehensive evaluation requires both functional (hemodynamic) and structural (morphometric) data.
A. Hemodynamic Assessment via Right Heart Catheterization
This is the primary endpoint for assessing the severity of PH and the functional benefit of treatment.[8][18]
-
Anesthetize the animal (e.g., isoflurane).
-
Secure the animal in a supine position and perform a midline cervical incision to expose the right internal jugular vein.
-
Carefully introduce a high-fidelity pressure catheter (e.g., Millar SPR-320 for rats) into the jugular vein and advance it through the right atrium into the right ventricle (RV).
-
Record the Right Ventricular Systolic Pressure (RVSP) for a stable period. RVSP in healthy rats is typically ~25 mmHg, while in severe PH models it can exceed 60-80 mmHg.[19]
-
Record data using a suitable data acquisition system (e.g., PowerLab).
B. Assessment of Right Ventricular Hypertrophy (Fulton Index)
This provides a quantitative measure of the cardiac remodeling secondary to pressure overload.[18]
-
Following hemodynamic measurements and euthanasia, carefully excise the heart.
-
Trim the atria and large vessels.
-
Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Blot the tissues dry and weigh them separately.
-
Calculate the Fulton Index: Ratio = RV / (LV + S) .[18] An increased ratio indicates RV hypertrophy.
C. Histopathological Analysis of Pulmonary Vasculature
This provides direct evidence of the treatment's effect on vascular remodeling.
-
Perfuse the pulmonary circulation with saline via the RV, followed by 10% neutral buffered formalin.[16]
-
Excise the lungs, inflate with formalin at a constant pressure, and immerse in formalin for 48 hours for fixation.
-
Process the lung tissue, embed in paraffin, and cut 5-μm sections.
-
Perform staining (e.g., Hematoxylin & Eosin (H&E) for general morphology, Verhoeff-Van Gieson for elastin to delineate vessel walls).
-
Capture images of 50-100 μm diameter pulmonary arterioles and measure the medial wall thickness. Calculate the percentage of medial thickness: (2 x Medial Wall Thickness / External Vessel Diameter) x 100 .
VI. Data Interpretation & Expected Outcomes
Effective treatment with CGS 35066 is expected to yield significant improvements across multiple endpoints compared to the vehicle-treated PH group.
Hypothetical Data Summary
| Parameter | Sham Control | PH + Vehicle | PH + CGS 35066 (10 mg/kg) | PH + CGS 35066 (30 mg/kg) |
| RVSP (mmHg) | 25 ± 3 | 75 ± 8 | 55 ± 6 | 40 ± 5** |
| Fulton Index (RV/LV+S) | 0.28 ± 0.03 | 0.55 ± 0.05 | 0.42 ± 0.04 | 0.35 ± 0.04 |
| Medial Wall Thickness (%) | 18 ± 2 | 45 ± 5 | 32 ± 4* | 25 ± 3 |
| *p<0.05, **p<0.01 vs. PH + Vehicle |
A dose-dependent reduction in RVSP, Fulton Index, and pulmonary arteriole medial wall thickness would provide strong evidence for the therapeutic efficacy of CGS 35066 in mitigating the progression of pulmonary hypertension.
VII. References
-
Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats. PubMed. [Link]
-
Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066. PubMed. [Link]
-
Endothelin receptor antagonists for pulmonary arterial hypertension. NIH National Center for Biotechnology Information. [Link]
-
Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor. NIH National Center for Biotechnology Information. [Link]
-
Endothelial Function in Pulmonary Arterial Hypertension: From Bench to Bedside. NIH National Center for Biotechnology Information. [Link]
-
Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension. Medscape. [Link]
-
What ECE inhibitors are in clinical trials currently? Patsnap Synapse. [Link]
-
Insights into Endothelin Receptors in Pulmonary Hypertension. MDPI. [Link]
-
The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure. NIH National Center for Biotechnology Information. [Link]
-
Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters. MDPI. [Link]
-
An updated review of experimental rodent models of pulmonary hypertension and left heart disease. Frontiers in Cardiovascular Medicine. [Link]
-
A comprehensive review: the evolution of animal models in pulmonary hypertension research; are we there yet? NIH National Center for Biotechnology Information. [Link]
-
Experimental animal models of pulmonary hypertension: Development and challenges. Wiley Online Library. [Link]
-
Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments. NIH National Center for Biotechnology Information. [Link]
-
Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension. PubMed. [Link]
-
The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up. NIH National Center for Biotechnology Information. [Link]
-
Therapeutic Approaches in Pulmonary Arterial Hypertension with Beneficial Effects on Right Ventricular Function – Preclinical Studies. Preprints.org. [Link]
-
The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension. MDPI. [Link]
-
Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model. JoVE. [Link]
-
Hemodynamic assessment of pulmonary hypertension in mice: a model based analysis of the disease mechanism. arXiv.org. [Link]
-
Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension. JoVE. [Link]
-
The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension. ResearchGate. [Link]
-
Pulmonary Hypertension: A Contemporary Review. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Monocrotaline-Induced Pulmonary Hypertension Involves Downregulation of Antiaging Protein Klotho and eNOS Activity. AHA Journals. [Link]
-
Animal Models for the Study of Pulmonary Hypertension: Potential and Limitations. MDPI. [Link]
-
SuHx rat model: partly reversible pulmonary hypertension and progressive intima obstruction. ERS Publications. [Link]
-
The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure. AHA Journals. [Link]
-
The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure. PubMed. [Link]
Sources
- 1. Endothelin receptor antagonists for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 3. Endothelial Function in Pulmonary Arterial Hypertension: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 7. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. A comprehensive review: the evolution of animal models in pulmonary hypertension research; are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. mdpi.com [mdpi.com]
- 16. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 18. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension [jove.com]
Troubleshooting & Optimization
Technical Support Center: CGS 35066 Solubility & Handling
Topic: Improving CGS 35066 solubility in aqueous buffers Compound Class: Endothelin Converting Enzyme (ECE-1) Inhibitor Chemical Nature: Aminophosphonate / Dibenzofuran derivative
Introduction
Welcome to the CGS 35066 Technical Support Center. This guide addresses the specific physicochemical challenges of working with CGS 35066 (
As a researcher, you likely selected CGS 35066 for its high selectivity (>100-fold) for ECE-1 over Neutral Endopeptidase (NEP). However, its structure—containing a lipophilic dibenzofuran core coupled with polar phosphonic and carboxylic acid groups—creates a "solubility paradox." It requires specific pH handling to maintain stability in aqueous environments.
This guide replaces generic protocols with chemically grounded troubleshooting strategies to prevent precipitation and ensure accurate dosing.
Part 1: The Basics (Stock Preparation)
Q: What is the optimal solvent for creating a high-concentration stock solution?
A: DMSO (Dimethyl Sulfoxide) is the primary solvent of choice, but 1.0 eq. NaOH is a superior alternative for specific aqueous applications.
| Solvent | Max Solubility | Recommendations |
| 100% DMSO | ~50 - 100 mM | Preferred. Stable at -20°C. Ideal for in vitro assays where DMSO <0.1% is tolerated. |
| 1 eq. NaOH | ~100 mM | Specialized. Converts the phosphonic/carboxylic acids to sodium salts, drastically improving aqueous solubility. |
| Ethanol | Low/Variable | Avoid. Poor solubility profile compared to DMSO. |
| Water/PBS | Insoluble | Avoid. Will precipitate immediately without pH adjustment. |
Q: How do I prepare a stable stock solution?
Follow this workflow to ensure complete dissolution. The dibenzofuran ring can form micro-aggregates that are invisible to the naked eye but affect concentration.
Figure 1: Standard Dissolution Workflow. Note that sonication is critical to break up hydrophobic stacking of the dibenzofuran rings.
Part 2: Aqueous Transition (The Crash-Out Zone)
Q: My CGS 35066 precipitated when I diluted the DMSO stock into PBS. Why?
A: This is a pH-dependent solubility crash .
CGS 35066 contains a phosphonic acid group and a carboxylic acid group.[1][2][3]
-
Mechanism: In acidic or neutral buffers (pH < 7.0), these groups may become protonated, reducing polarity. The lipophilic dibenzofuran core then dominates, driving the molecule out of solution to form aggregates.
-
Solution: Ensure your working buffer is pH 7.4 or slightly higher (pH 8.0) . The ionized (deprotonated) form is highly water-soluble.
Q: How do I safely dilute into aqueous buffer for cell culture?
Use the "Stepwise Drop" method rather than bulk addition.
-
Prepare Buffer: Warm your culture media or PBS to 37°C.
-
Agitation: Keep the buffer spinning rapidly on a magnetic stirrer or vortex.
-
Injection: Add the DMSO stock dropwise into the center of the vortex.
-
Why? This prevents local regions of high concentration where the drug might crash out before mixing.
-
-
Limit: Keep final DMSO concentration < 0.1% to avoid solvent toxicity, unless your cells are known to tolerate higher.
Part 3: Advanced Formulations (In Vivo & High Concentration)
Q: I need to dose animals (i.v. or i.p.). DMSO is too toxic. What is the alternative?
A: For in vivo studies, you must avoid high DMSO concentrations. The literature supports using a basic pH adjustment or cyclodextrins.
Recommended Vehicle Protocol:
-
Initial Solubilization: Dissolve CGS 35066 in a minimal volume of 1 eq. NaOH (or dilute NaHCO3). This converts the compound to its salt form.
-
Dilution: Dilute with sterile saline (0.9% NaCl).
-
pH Check: Verify final pH is ~7.4. If it drops below 7.0, the compound may precipitate in the syringe.
Troubleshooting Decision Tree:
Figure 2: Troubleshooting precipitation events. The most common error is low pH.
Part 4: Stability & Storage
Q: Can I store the diluted aqueous solution?
A: No.
-
Hydrolysis Risk: Phosphonates and hydroxamates (common in this class) can be susceptible to hydrolysis over time in aqueous solution.
-
Adsorption: The hydrophobic dibenzofuran moiety has a high affinity for plastics (polystyrene tubes).
-
Protocol: Prepare working solutions immediately before use . Do not store aqueous dilutions > 4 hours.
Q: My stock solution turned slightly yellow. Is it degraded?
A: Slight yellowing is common with dibenzofuran derivatives upon oxidation or light exposure.
-
Verification: Run an LC-MS to check for the parent peak (MW ~349.28).
-
Prevention: Always store stock solutions in amber vials or wrap in foil, kept at -20°C, and desiccated.
References
-
Trapani, A. J., et al. (2000).[1] "Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats." Journal of Cardiovascular Pharmacology.
-
Tocris Bioscience. "CGS 35066 Product Information & Solubility Data." Tocris.com.
-
De Lombaert, S., et al. (2000). "Potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1 with sustained duration of action."[2][3] Journal of Medicinal Chemistry.
-
MedChemExpress. "CGS 35066 Datasheet and Solvent Handling." MedChemExpress.com.
Sources
Navigating Batch-Specific Hydration of CGS 35066: A Technical Support Guide
Welcome to the technical support center for CGS 35066. This guide is designed for researchers, scientists, and drug development professionals to address a critical, yet often overlooked, aspect of experimental accuracy: adjusting compound concentration due to batch-specific hydration. As a potent and selective endothelin-converting enzyme (ECE) inhibitor, precise CGS 35066 concentration is paramount for reproducible and reliable results.[1][2][3] This document will provide you with the necessary framework to understand, calculate, and confidently correct for the water content in your specific batch of CGS 35066.
Understanding the Challenge: The Impact of Hydration on Experimental Accuracy
Many lyophilized compounds, including CGS 35066, can exist as hydrates, meaning they incorporate water molecules into their crystal structure.[4] The degree of hydration can vary from batch to batch, leading to a different actual molecular weight than the one cited for the anhydrous form. Failing to account for this batch-specific hydration can lead to significant errors in the molar concentration of your stock solutions, impacting the validity and reproducibility of your experiments.
The presence of water can also influence the compound's stability and handling properties.[5][6][7] Hygroscopic compounds, which readily absorb moisture from the atmosphere, require careful handling to prevent changes in their physical and chemical properties.[8][9]
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise when working with compounds exhibiting batch-specific hydration.
Q1: The molecular weight on the vial is different from the one on the product datasheet. Which one should I use?
A1: Always use the batch-specific molecular weight provided on the Certificate of Analysis (CofA) that came with your vial of CGS 35066. The datasheet typically lists the theoretical molecular weight of the anhydrous compound (349.28 g/mol for CGS 35066). The CofA provides the actual molecular weight of the specific lot you have, which accounts for any water of hydration. Using the batch-specific molecular weight is crucial for accurate molar concentration calculations.
Q2: How does water of hydration affect the potency of CGS 35066?
A2: The water of hydration itself does not directly alter the intrinsic biological activity of the CGS 35066 molecule. The active pharmacophore remains the same. However, failing to correct for the water content will lead to an overestimation of the amount of active compound you are weighing, resulting in a stock solution with a lower-than-intended molar concentration. This can make your experiment appear to show reduced potency.
Q3: What are the best practices for storing and handling CGS 35066 to minimize changes in hydration?
A3: CGS 35066 should be stored in a desiccator at room temperature, as recommended. To minimize moisture absorption, it is crucial to handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.[8] When weighing, do so quickly and ensure the container is tightly sealed immediately after use. For long-term storage of solutions, it is advisable to aliquot them to avoid multiple freeze-thaw cycles.[10]
Q4: My CGS 35066 appears clumpy. What could be the cause?
A4: Clumping can be a sign of moisture absorption, especially if the compound is hygroscopic.[8] While CGS 35066 is not explicitly classified as highly hygroscopic, improper storage or handling can lead to water uptake. If you observe significant changes in the physical appearance of the powder, it is recommended to contact your supplier's technical support for further guidance.
Step-by-Step Protocol for Accurate Concentration Adjustment
This protocol will guide you through the process of preparing an accurate stock solution of CGS 35066 by correcting for batch-specific hydration.
Step 1: Locate the Batch-Specific Molecular Weight
Before you begin, carefully examine the Certificate of Analysis (CofA) that accompanied your vial of CGS 35066. Locate the "Molecular Weight" or "Formula Weight" for your specific batch.
Step 2: Calculate the Corrected Mass of CGS 35066 to Weigh
To prepare a stock solution of a desired molarity, you will need to adjust the mass of the compound to be weighed based on the batch-specific molecular weight.
The fundamental formula to use is:
Mass (g) = Desired Molarity (mol/L) x Desired Volume (L) x Batch-Specific Molecular Weight ( g/mol )
Example Calculation:
Let's say you want to prepare 10 mL of a 10 mM CGS 35066 stock solution, and the batch-specific molecular weight from the CofA is 367.30 g/mol (hypothetical value for a hydrated form).
-
Desired Molarity: 10 mM = 0.010 mol/L
-
Desired Volume: 10 mL = 0.010 L
-
Batch-Specific Molecular Weight: 367.30 g/mol
Mass (g) = 0.010 mol/L x 0.010 L x 367.30 g/mol = 0.03673 g
Therefore, you would need to weigh out 36.73 mg of your specific batch of CGS 35066.
Data Presentation: Comparison of Anhydrous vs. Hydrated Weighing
The following table illustrates the potential error in weighed mass if the anhydrous molecular weight were used instead of the batch-specific hydrated molecular weight for preparing a 10 mM stock solution.
| Desired Volume | Anhydrous MW (349.28 g/mol ) | Batch-Specific Hydrated MW (367.30 g/mol ) | % Error if Anhydrous MW is Used |
| 1 mL | 3.49 mg | 3.67 mg | 5.15% |
| 5 mL | 17.46 mg | 18.37 mg | 5.15% |
| 10 mL | 34.93 mg | 36.73 mg | 5.15% |
As the table demonstrates, failing to account for the water of hydration would result in a stock solution that is approximately 5% less concentrated than intended.
Step 3: Reconstitution of CGS 35066
-
Accurately weigh the calculated mass of CGS 35066 in a suitable container.
-
Add the desired volume of the appropriate solvent. According to supplier information, CGS 35066 is soluble in 1 eq. NaOH at 100 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
Experimental Workflow and Decision-Making Diagram
The following diagram outlines the critical steps and decision points for accurately preparing a CGS 35066 solution.
Caption: Workflow for preparing an accurate CGS 35066 stock solution.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between different batches of CGS 35066 | Failure to account for batch-specific hydration, leading to variations in actual stock solution concentrations. | Always use the batch-specific molecular weight from the CofA for your calculations. Re-calculate the concentrations of previously made solutions if the anhydrous molecular weight was used. |
| CGS 35066 powder is difficult to weigh accurately and appears to be gaining weight on the balance | The compound is absorbing moisture from the air (hygroscopicity).[8] | Weigh the compound in a low-humidity environment (e.g., glove box). Work quickly and keep the vial sealed when not in use. Store the compound in a desiccator.[8] |
| Precipitate forms in the stock solution upon storage | The solubility limit may have been exceeded, or the solvent is not appropriate. CGS 35066 has limited solubility in aqueous solutions without pH adjustment. | Ensure you are using the recommended solvent (e.g., 1 eq. NaOH). If using aqueous buffers, check the pH and consider preparing a more concentrated stock in a suitable solvent and then diluting it into your buffer. |
References
-
Webb, M. L., et al. (2000). Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066. Journal of Medicinal Chemistry, 43(16), 3060-3072. [Link]
-
Ahn, K., et al. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats. Journal of Pharmacology and Experimental Therapeutics, 292(1), 203-210. [Link]
-
Adams, D. S. (2008). Making solutions from hydrated compounds. CSH Protocols, 2008(5), pdb.ip54. [Link]
-
Zhang, J., & Chen, X. (2018). Effect of Water Activity on the Transformation between Hydrate and Anhydrate of Carbamazepine. Organic Process Research & Development, 22(5), 686-693. [Link]
-
Li, M., & Liu, Y. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
-
Creating a solution of a given molarity of an hydrated compound. Reddit. [Link]
-
Heng, D., & Lee, B. J. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1876. [Link]
-
Osterberg, R. E., & See, N. A. (2019). Residual Moisture Determination in Lyophilized Drug Products. Pharmaceutical Technology, 43(11), 30-35. [Link]
-
The Impact Of Water Activity On The Chemical and Physical Stability Of Oral Solid Dosage Products. Pharmaceutical Online. [Link]
-
Al-Achi, A., & Gupta, M. (2016). Investigating effect of water of hydration on active pharmaceutical ingredients in a water-sensitive dosage form. Journal of Pharmaceutical Investigation, 46(4), 349-358. [Link]
-
Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Calculating the Formulas of Hydrated Salts. YouTube. [Link]
-
Zaks, A., & Klibanov, A. M. (1988). The role of hydration in enzyme activity and stability: 2. Alcohol dehydrogenase activity and stability in a continuous gas phase reactor. The Journal of Biological Chemistry, 263(17), 8017-8021. [Link]
-
Hydrates. Chemistry LibreTexts. [Link]
-
What ECE inhibitors are in clinical trials currently? Patsnap Synapse. [Link]
-
The Effect of Moisture on the Flowability of Pharmaceutical Excipients. PMC - NIH. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
CGS 35066. AdooQ Bioscience. [Link]
-
How do I adjust my results to correct for moisture content of a sample? ResearchGate. [Link]
-
Belval, T., et al. (2019). Compositional Aspects of Beverages Designed to Promote Hydration Before, During, and After Exercise: Concepts Revisited. Nutrients, 11(10), 2341. [Link]
-
Molarity of a Hydrate. YouTube. [Link]
Sources
- 1. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Making solutions from hydrated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Impact Of Water Activity On The Chemical and Physical Stability Of Oral Solid Dosage Products [pharmaceuticalonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
Technical Support Center: Troubleshooting CGS 35066 Potency in Cell-Based Assays
Introduction: Understanding the Molecule & Mechanism
CGS 35066 is a potent, selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1) .[1][2][3] It functions as an aminophosphonate transition-state analog, chelating the Zinc ion at the active site of ECE-1, thereby preventing the conversion of Big Endothelin-1 (Big ET-1) into the biologically active Endothelin-1 (ET-1) .
When users report "low potency" (high IC50) or "no activity" in cell-based assays, the issue rarely lies with the compound's intrinsic activity (Ki = 22 nM). Instead, it usually stems from three specific failure modes: improper reconstitution (solubility) , assay artifact (antibody cross-reactivity) , or serum protein binding .
Mechanism of Action & Assay Logic
The following diagram illustrates the specific pathway CGS 35066 inhibits and where the assay readout typically occurs.
Figure 1: Mechanism of Action. CGS 35066 blocks the conversion of Big ET-1 to ET-1. Assays measuring downstream signaling or secreted ET-1 will show reduced signal upon inhibition.
Critical Troubleshooting Guide (Q&A Format)
Category 1: Solubility & Reconstitution (The #1 Failure Mode)
Q: I dissolved CGS 35066 in pure DMSO, but the potency is extremely low. Why?
A: This is the most common error. CGS 35066 is an aminophosphonate containing both carboxylic acid and phosphonic acid groups. It is zwitterionic and poorly soluble in neutral organic solvents like pure DMSO or water.
-
The Fix: You must use a base to solubilize it.
-
Protocol: Dissolve the powder in 1 equivalent of NaOH (sodium hydroxide) to generate the sodium salt, then dilute with water or buffer.
-
Example: To make a stock solution, add 1 eq. of 0.1 M NaOH. Once fully dissolved, you can further dilute into your assay medium.
-
Warning: If you used pure DMSO, the compound likely remained as a suspension (micro-precipitates), effectively reducing the concentration reaching the cells to near zero.
Category 2: Assay Specificity & Readout Artifacts
Q: I am using an ELISA to detect ET-1, but I see no reduction in signal even at high CGS 35066 concentrations.
A: You are likely experiencing antibody cross-reactivity .
-
The Science: ECE-1 inhibition leads to a buildup of the substrate, Big ET-1 . Many commercial "Endothelin-1 ELISA" kits utilize polyclonal antibodies that have significant cross-reactivity (10-50%) with Big ET-1.
-
The Result: As CGS 35066 works, ET-1 drops, but Big ET-1 spikes. If your ELISA detects Big ET-1, the total signal remains constant or even increases, masking the inhibition.
-
Verification: Check the manufacturer's datasheet for "Cross-reactivity with Big ET-1." It must be <1% . If it is not listed, assume it cross-reacts.
-
Solution: Switch to a highly specific monoclonal sandwich ELISA for ET-1 (1-21) that does not bind Big ET-1 (1-38).
Category 3: Serum Protein Binding (Potency Shift)
Q: The compound works in buffer (enzyme assay) but has an IC50 > 10 µM in cells. Is it cell permeable?
A: CGS 35066 is charged and hydrophilic, meaning passive membrane permeability is low, but ECE-1 is often an ectoenzyme (active site facing outside) or located in secretory vesicles. The drop in potency is likely due to Serum Protein Binding .
-
The Science: Highly polar/charged molecules often bind non-specifically to Albumin (BSA/FBS) in the media.
-
Diagnostic Experiment: Perform a Serum Shift Assay .
-
Run the dose-response in standard media (10% FBS).
-
Run the dose-response in low-serum media (0.1% BSA or serum-free).
-
-
Interpretation: If the IC50 improves significantly (e.g., from 10 µM to 100 nM) in low serum, the drug is binding to serum proteins. You must adjust your dosing to account for the "free fraction" or run assays in reduced serum conditions.
Detailed Experimental Protocols
Protocol A: Correct Reconstitution of CGS 35066
Standard DMSO dissolution often fails. Follow this strict chemical protocol.
| Step | Action | Technical Note |
| 1 | Calculate Molar Mass | MW = 349.28 g/mol . |
| 2 | Prepare Solvent | Prepare a 0.1 M NaOH solution in sterile water. |
| 3 | Add Solvent | Add exactly 1 molar equivalent of NaOH to the CGS 35066 powder. (e.g., For 3.5 mg of drug (10 µmol), add 100 µL of 0.1 M NaOH). |
| 4 | Vortex/Sonicate | Vortex until the solution is perfectly clear. |
| 5 | Dilute | Dilute this stock with PBS or Assay Buffer to the desired working concentration. |
| 6 | pH Check | Ensure the final assay buffer pH remains physiological (7.4). The small volume of NaOH should be buffered out by the media. |
Protocol B: The "Specificity Check" for ELISA Readouts
Use this to confirm your readout is not fooling you.
-
Setup: Plate cells and treat with CGS 35066 (10 µM) vs. Vehicle.
-
Spike Control: In cell-free wells, add known concentrations of Big ET-1 (100 pg/mL) and ET-1 (100 pg/mL) separately.
-
Run ELISA: Apply your detection antibody/kit to these spiked wells.
-
Analysis:
-
If the Big ET-1 wells show high signal, your assay is invalid for ECE inhibition studies.
-
Reason: You are detecting the substrate accumulation, not the product inhibition.
-
Troubleshooting Logic Flowchart
Use this decision tree to isolate the root cause of your data issues.
Figure 2: Diagnostic Workflow. Follow the diamonds to identify the experimental bottleneck.
Summary of Quantitative Expectations
Compare your data against these validated benchmarks.
| Parameter | Expected Value | Reference Context |
| Cell-Free IC50 (Human ECE-1) | 22 nM | Enzymatic assay (purified enzyme) [1]. |
| Cell-Free IC50 (NEP 24.11) | 2,300 nM | Shows >100-fold selectivity over Neutral Endopeptidase [1]. |
| Cell-Based Potency (EC50) | 100 nM - 1 µM | Depending on serum % and cell density. |
| Solubility Limit | ~100 mM | In 1 eq. NaOH. Insoluble in water/acid [2]. |
References
-
Trapani, A. J., et al. (2000).[2] Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats.[2][3] Journal of Cardiovascular Pharmacology, 36(5 Suppl 1), S40-43.[2]
-
Tocris Bioscience. (n.d.). CGS 35066 Product Datasheet & Physical Properties. Bio-Techne.
-
De Lombaert, S., et al. (2000). Potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1 with sustained duration of action. Journal of Medicinal Chemistry, 43(4), 488-505.
Sources
Technical Support Center: Precision ECE-1 Inhibition with CGS 35066
Status: Operational Topic: Minimizing Off-Target Neutral Endopeptidase (NEP) Inhibition Ticket ID: CGS-SELECT-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Selectivity Challenge
You are likely employing CGS 35066 to inhibit Endothelin Converting Enzyme-1 (ECE-1) while attempting to preserve the function of Neutral Endopeptidase 24.11 (NEP/Neprilysin) .
Unlike its predecessor CGS 26303 (which inhibits NEP more potently than ECE), CGS 35066 was chemically engineered for ECE selectivity.[1] However, because ECE and NEP share significant structural homology (both are zinc metalloproteases), selectivity is concentration-dependent .
The Core Directive: To maintain ECE specificity, you must operate strictly within the "Selectivity Window"—the concentration range where CGS 35066 saturates ECE-1 (
The Pharmacological Baseline
Before designing your assay, review the quantitative boundaries of this compound. CGS 35066 is an aminophosphonate derivative designed to reverse the affinity profile of earlier inhibitors.
Table 1: Comparative Inhibitory Potency (IC
| Compound | Target: ECE-1 (Human) | Off-Target: NEP 24.11 (Rat/Human) | Selectivity Factor | Status |
| CGS 35066 | 22 nM | 2,300 nM (2.3 µM) | >100-fold (ECE) | Recommended |
| CGS 26303 | 410 nM | 1 nM | >400-fold (NEP) | Avoid |
| Phosphoramidon | ~1-5 µM | ~1-5 nM | NEP Selective | Control Only |
Key Insight: The "Safe Zone" for pure ECE inhibition is between 50 nM and 500 nM . Exceeding 1 µM collapses the selectivity window, turning CGS 35066 into a dual inhibitor.
Visualization: The Concentration Selectivity Funnel
The following diagram illustrates the operational window. You must dose your experiment to stay in the green zone.
Figure 1: The dose-dependent selectivity profile of CGS 35066. The green box represents the target experimental range.
Validated Protocols
Protocol A: The "Differential Inhibition" Titration
Objective: To empirically verify ECE blockade without NEP interference in your specific tissue/cell line.
Reagents:
-
Substrate B (NEP): Suc-Ala-Ala-Phe-AMC (Fluorogenic) or labeled ANP.
-
Control Inhibitor: Thiorphan (Specific NEP inhibitor,
).[4]
Step-by-Step Workflow:
-
Establish Baseline (Vmax): Measure the conversion rate of Substrate B (NEP) in your sample without any inhibitor. This is your 100% NEP activity reference.
-
The Thiorphan Check: Run a parallel well with 100 nM Thiorphan.
-
Result: NEP activity should drop to near 0%. This confirms your signal is actually NEP-driven.
-
-
CGS 35066 Dosing: Prepare CGS 35066 at 100 nM (approx.
for ECE).[2] -
The Dual Assay:
-
Incubate sample with 100 nM CGS 35066.
-
Add Big ET-1 (ECE substrate)
Measure ET-1 production (ELISA). -
Add Suc-Ala-Ala-Phe-AMC (NEP substrate)
Measure Fluorescence.
-
-
Interpretation:
-
Success: ET-1 production is blocked (>80%); Fluorescence remains high (>90% of baseline).
-
Failure (Overdose): Both signals are blocked.[3] Dilute CGS 35066 to 50 nM.
-
Protocol B: In Vivo Dosing (Rat Model)
Based on Trapani et al. (2000)
-
Effective Dose: 0.3 to 10.0 mg/kg.[3]
-
Selectivity Check:
-
At 1.0 mg/kg , CGS 35066 inhibits the pressor response to Big ET-1 (ECE effect) but does not increase plasma ANP levels (NEP effect).
-
At 30.0 mg/kg , plasma ANP levels double, indicating you have breached the selectivity window and inhibited NEP.
-
-
Recommendation: Do not exceed 10 mg/kg i.v. if NEP preservation is critical.
Troubleshooting & FAQs
Q1: I am observing increased ANP (Atrial Natriuretic Peptide) levels in my CGS 35066 treated samples. Why? A: You have likely overdosed the compound. CGS 35066 becomes a dual inhibitor above 2 µM.
-
Diagnostic: Check your final concentration. If you are working in vivo, did you exceed 10 mg/kg? If in vitro, are you above 1 µM?
-
Correction: Reduce concentration to 100 nM. If ANP levels normalize but Big ET-1 conversion remains blocked, you have regained selectivity.
Q2: Can I use Phosphoramidon as a negative control for CGS 35066?
A: No. Phosphoramidon is a potent NEP inhibitor (
Q3: Does pH affect the selectivity window? A: Yes. ECE-1 has a pH optimum around 6.8–7.0, while NEP is optimal around pH 7.4.
-
Risk:[5] If you run your assay at pH 6.0, ECE activity drops, requiring more inhibitor, which pushes you closer to the NEP off-target threshold.
-
Standard: Maintain physiological pH (7.4) to ensure standard IC50 values apply.
Q4: Is CGS 35066 stable in solution? A: It is an aminophosphonate. It is generally stable in DMSO stocks stored at -20°C. However, avoid repeated freeze-thaw cycles. Fresh dilutions from DMSO into aqueous buffer should be used immediately, as phosphonates can precipitate or degrade depending on buffer ions (avoid high calcium buffers if possible during storage).
Decision Logic Diagram
Use this flow to validate your experimental setup.
Figure 2: Troubleshooting logic for validating CGS 35066 selectivity.
References
-
Trapani, A. J., et al. (2000). "Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats." Journal of Pharmacology and Experimental Therapeutics, 295(3), 1263-1269.
-
De Lombaert, S., et al. (2000). "Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066."[1] Journal of Medicinal Chemistry, 43(4), 488–504.
-
Morris, C. D., et al. (2005). "Triple ACE-ECE-NEP inhibition in heart failure." Journal of Cardiovascular Pharmacology, 46(4), 415-422.
Sources
- 1. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the ECE/NEP inhibitor CGS 34225 on the big ET-1-induced pressor response and plasma atrial natriuretic peptide concentration in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of neutral endopeptidase active site by a series of new thiol-containing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing pH for CGS 35066 Stock Solution Stability
Welcome to the technical support center for CGS 35066. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the preparation and storage of CGS 35066 stock solutions, with a specific focus on optimizing pH for maximum stability. As a potent and selective endothelin-converting enzyme (ECE) inhibitor, the integrity of your CGS 35066 stock solution is paramount for obtaining reliable and reproducible experimental results.[1][2][3][4][5]
This document will provide you with not just protocols, but also the scientific reasoning behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is CGS 35066 and what are its key chemical properties?
A1: CGS 35066 is a potent inhibitor of endothelin-converting enzyme (ECE), with an IC₅₀ value of 22 nM for human ECE-1.[5] It exhibits over 100-fold selectivity for ECE over neutral endopeptidase 24.11 (NEP).[1][2][6] Its chemical formula is C₁₆H₁₆NO₆P and it has a molecular weight of 349.28 g/mol .[1][2][6] The presence of both a phosphonic acid and a carboxylic acid group in its structure suggests that its solubility and stability are highly dependent on pH.
Q2: What is the recommended solvent for preparing CGS 35066 stock solutions?
A2: Based on available data, CGS 35066 is soluble in 1eq. NaOH at a concentration of 100 mM (34.92 mg/mL).[1][6] It has also been reported to be dissolved in DMSO for in vivo studies.[1][6] The choice of solvent will depend on the experimental requirements. For aqueous buffers, adjusting the pH to the alkaline range is necessary for solubilization.
Q3: Why is pH important for the stability of CGS 35066 stock solutions?
A3: The pH of a solution is a critical factor influencing the stability of many pharmaceutical compounds.[7][8][9][10] For CGS 35066, its chemical structure contains functional groups (phosphonic acid and carboxylic acid) that can ionize at different pH values. The ionization state of the molecule can affect its susceptibility to degradation pathways such as hydrolysis and oxidation.[7] Extreme pH levels, both acidic and alkaline, can accelerate the degradation of small molecules.[7] Therefore, maintaining an optimal pH is crucial for the long-term stability and potency of your CGS 35066 stock solution.
Q4: How should I store my CGS 35066 stock solution?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - pH of the solution has shifted. - Solvent has evaporated, increasing the concentration. - The storage temperature is too high. | - Re-dissolve the precipitate by gentle warming and vortexing. If it persists, check the pH of the solution. - Ensure vials are tightly sealed to prevent solvent evaporation. - Store aliquots at -80°C for long-term storage. |
| Loss of compound activity in experiments | - Degradation of CGS 35066 in the stock solution due to improper pH or storage. - Multiple freeze-thaw cycles. | - Prepare fresh stock solutions and validate their activity. - Follow the recommended pH optimization protocol below to ensure stability. - Prepare single-use aliquots to avoid repeated freezing and thawing. |
| Inconsistent experimental results | - Instability of the stock solution leading to variable concentrations of the active compound. | - Perform a stability study of your stock solution under your specific storage conditions. - Standardize your stock solution preparation protocol, including the final pH adjustment. |
Experimental Protocol: Determining the Optimal pH for CGS 35066 Stock Solution Stability
This protocol provides a framework for researchers to determine the optimal pH for the stability of their CGS 35066 stock solutions.
Objective:
To identify the pH range that maximizes the stability of a CGS 35066 stock solution over time at a defined storage temperature.
Materials:
-
CGS 35066 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
1 M NaOH solution
-
1 M HCl solution
-
A selection of sterile buffers (e.g., phosphate, citrate, borate) at various pH values (e.g., pH 5, 6, 7, 7.4, 8, 9)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for CGS 35066 analysis.
Workflow for pH Optimization:
Caption: Workflow for determining optimal pH for CGS 35066 stability.
Step-by-Step Methodology:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh a sufficient amount of CGS 35066 powder.
-
Dissolve the powder in anhydrous DMSO to a high concentration (e.g., 100 mM). Ensure complete dissolution. This will serve as your primary stock.
-
-
Prepare Working Solutions at Different pH Values:
-
Dilute the primary DMSO stock solution into a series of aqueous buffers to a final desired concentration (e.g., 1 mM). Use a range of buffers to cover a pH spectrum from acidic to basic (e.g., pH 5, 6, 7, 7.4, 8, 9).
-
Causality: The initial dissolution in DMSO ensures the compound is fully solubilized before introduction to the aqueous environment, minimizing precipitation issues upon pH adjustment.
-
-
Measure and Record Initial pH:
-
After dilution, accurately measure the pH of each working solution using a calibrated pH meter. Adjust slightly with dilute NaOH or HCl if necessary to reach the target pH values. Record the final initial pH for each condition.
-
-
Aliquot and Store:
-
Dispense each pH-adjusted working solution into small, single-use, amber-colored vials to protect from light.
-
Store the aliquots at your intended long-term storage temperature (e.g., -20°C or -80°C). Also, consider storing a set at 4°C to assess short-term stability.
-
-
Analyze at Different Time Points:
-
At designated time points (e.g., Time 0, 1 week, 1 month, 3 months), retrieve one aliquot from each pH condition and storage temperature.
-
Analyze the concentration of CGS 35066 in each sample using a validated HPLC method. The peak area of CGS 35066 will be proportional to its concentration.
-
-
Data Analysis and Interpretation:
-
For each pH value, calculate the percentage of CGS 35066 remaining at each time point relative to the concentration at Time 0.
-
Plot the percentage of CGS 35066 remaining versus time for each pH.
-
The pH that shows the least degradation over the longest period is the optimal pH for the stability of your CGS 35066 stock solution under those storage conditions.
-
Expected Data Representation:
The results of the stability study can be summarized in a table similar to the one below:
| pH | Storage Temp. | % CGS 35066 Remaining (T=0) | % CGS 35066 Remaining (T=1 week) | % CGS 35066 Remaining (T=1 month) | % CGS 35066 Remaining (T=3 months) |
| 5.0 | -20°C | 100% | |||
| 6.0 | -20°C | 100% | |||
| 7.0 | -20°C | 100% | |||
| 7.4 | -20°C | 100% | |||
| 8.0 | -20°C | 100% | |||
| 9.0 | -20°C | 100% |
CGS 35066 Signaling Pathway Context
To understand the importance of using a stable CGS 35066 solution, it is helpful to visualize its mechanism of action. CGS 35066 inhibits the endothelin-converting enzyme (ECE), which is responsible for the conversion of big endothelin-1 (big ET-1) into the potent vasoconstrictor endothelin-1 (ET-1).
Caption: CGS 35066 inhibits the conversion of Big ET-1 to ET-1.
By ensuring the stability of your CGS 35066 stock solution, you can be confident in its ability to effectively inhibit ECE and produce reliable data in your studies of the endothelin system.
References
-
Tocris Bioscience. (2018, January 18). CGS 35066 | Other Proteases. Retrieved from [Link]
-
Tocris Bioscience. (n.d.). CGS 35066 (2512) by Tocris, Part of Bio-Techne. Retrieved from [Link]
- D'Orléans-Juste, P., et al. (2002). Synthesis and degradation of endothelin-1. Canadian Journal of Physiology and Pharmacology, 80(7), 587-601.
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
- Trapani, A. J., et al. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats. Journal of Cardiovascular Pharmacology, 36(5 Suppl 1), S40-S43.
- De, L., et al. (2000). Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066. Journal of Medicinal Chemistry, 43(9), 1707-1710.
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Request PDF. Retrieved from [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- González-García, I., et al. (2018). pH determination as a quality standard for the elaboration of oral liquid compounding formula. Farmacia Hospitalaria, 42(6), 241-246.
- Al-Taani, B. M. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 116-121.
-
BOQU Instrument. (2024, June 6). Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. Retrieved from [Link]
- Eckman, E. A., & Eckman, C. B. (2007). Αβ Degradation by Endothelin-Converting Enzymes.
Sources
- 1. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 10. Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability [boquinstrument.com]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. qbdgroup.com [qbdgroup.com]
Technical Support Center: Handling CGS 35066 Precipitate
The Solubility Paradox: Why CGS 35066 Crashes
The Issue: You have dissolved CGS 35066 in DMSO (stock), but upon dilution into physiological saline (0.9% NaCl) for animal dosing or cell culture, the solution immediately turns cloudy or forms a white precipitate.
The Mechanism: CGS 35066 is an aminophosphonate derivative (specifically 3-dibenzofuranpropanoic acid). Its chemical structure contains both a carboxylic acid and a phosphonic acid group.[1]
-
Hydrophobicity: The dibenzofuran backbone is highly lipophilic (hydrophobic).
-
pH Dependency: The compound relies on the ionization of its acidic groups to stay in solution. Physiological saline is not a buffer ; it often has a slightly acidic pH (5.5–6.0) due to dissolved CO₂.
-
The Crash: When you dilute the DMSO stock into saline, the pH of the final solution drops below the pKa of the phosphonic acid moiety. The molecule reverts to its protonated (uncharged), non-polar free acid form, which is insoluble in water, causing immediate precipitation.
Troubleshooting Matrix
Quickly identify your specific issue and the corresponding fix.
| Symptom | Probable Cause | Immediate Action |
| Immediate white cloudiness upon adding Saline to DMSO stock. | pH Shock. The acidic environment of saline protonated the drug. | Stop. Do not vortex. Switch to Protocol A (pH adjustment). |
| Precipitate forms after 30 mins (Delayed crash). | Ostwald Ripening / Crystal Growth. Solution is supersaturated. | Use Protocol B (Cyclodextrin/Captisol) to stabilize the amorphous state. |
| Gummy/Sticky residue on tube walls. | Polymerization or "Oiling Out." Common with high concentrations (>10 mg/mL). | Add a surfactant (Tween 80) or reduce concentration. |
| Solution is clear but pH is > 9. | Over-alkalinization. | Unsafe for in vivo injection. Back-titrate with dilute HCl or switch to PBS. |
Validated Formulation Protocols
Protocol A: The pH-Switch Method (Standard for In Vitro / Acute In Vivo)
Best for: Quick experiments where high stability (>4 hours) is not required.
The Logic: Since CGS 35066 is soluble in 1 equivalent of NaOH, we force the molecule into its ionized (salt) form before it hits the bulk water.
-
Calculate: Determine the molarity of your CGS 35066. (MW: ~349.28 g/mol ).[2][3][4]
-
Solubilize: Dissolve the pure powder in 100% DMSO to create a 50 mM stock .
-
The "Primer": Add 1 equivalent of NaOH to the stock solution.
-
Example: If you have 1 mL of 50 mM drug, add 50 µmol of NaOH (e.g., 50 µL of 1M NaOH).
-
Observation: The solution should remain clear.
-
-
Dilution: Slowly add this "primed" stock to PBS (pH 7.4) , not saline. The buffering capacity of PBS maintains the ionization state better than saline.
-
Verification: Vortex for 30 seconds. Inspect for Tyndall effect (laser scattering) to ensure no micro-precipitates.
Protocol B: The "Gold Standard" Captisol® Method (Recommended for In Vivo)
Best for: Animal dosing (i.v./i.p.) requiring high loads and physiological safety.
The Logic: Captisol (Sulfobutylether-β-Cyclodextrin) encapsulates the hydrophobic dibenzofuran tail, preventing water contact and precipitation without extreme pH shifts.
Materials:
-
CGS 35066 Powder
-
DMSO (Anhydrous)
-
20% (w/v) Captisol (or 2-Hydroxypropyl-β-cyclodextrin) in Saline.
Step-by-Step:
-
Stock Prep: Dissolve CGS 35066 in DMSO to reach 20x the final desired concentration.
-
Vehicle Prep: Prepare a 20% Captisol solution in 0.9% sterile saline. Filter sterilize (0.22 µm).
-
Integration (Critical Step):
-
Place the Captisol vehicle on a magnetic stirrer (medium speed).
-
Dropwise add the DMSO stock to the vortexing vehicle.
-
Do not add vehicle to DMSO.
-
-
Final Formulation:
-
Final Composition: 5% DMSO / 19% Captisol / Saline.
-
Stability: >24 hours at Room Temperature.
-
Decision Logic & Workflow
Use this flow to determine the correct formulation path for your experiment.
Figure 1: Decision tree for solubilizing CGS 35066 based on experimental requirements. Blue nodes indicate preparation, diamond nodes indicate decision points, and green/red nodes indicate final protocols.
Frequently Asked Questions (FAQs)
Q: Can I just sonicate the precipitate back into solution? A: Generally, no . If CGS 35066 precipitates in saline, it has formed a thermodynamically stable crystal or amorphous solid. Sonication might temporarily disperse it (creating a suspension), but it will likely re-aggregate inside the needle or the animal's vein, leading to embolism or inconsistent dosing. You must chemically resolubilize it (raise pH or add co-solvent).
Q: Why does the datasheet say "Soluble in 1eq NaOH"? A: This refers to the stoichiometry. The molecule has acidic protons. Adding exactly one equivalent of base deprotonates the phosphonic acid group, creating a water-soluble salt. This is the most efficient way to achieve high aqueous solubility (up to ~100 mM) without using excessive organic solvents.
Q: Can I store the diluted saline solution at 4°C? A: Avoid this. Lowering the temperature decreases the kinetic solubility of hydrophobic drugs, accelerating precipitation ("crashing out"). Always prepare working solutions fresh. If you must store them, keep them at room temperature for short durations, provided the compound is chemically stable.
Q: What is the maximum DMSO concentration I can use in vivo? A: For mice/rats, the general limit is 10% v/v for intraperitoneal (i.p.) and 5% v/v for intravenous (i.v.) administration. Protocol B (above) keeps DMSO at 5%, which is well-tolerated.
References
-
Tocris Bioscience. CGS 35066 Product Datasheet. (Accessed 2024).[5][6] Confirms solubility in 1eq. NaOH and molecular structure.
-
Trapani, A. J., et al. (2000). "Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats." Journal of Cardiovascular Pharmacology, 36(5 Suppl 1), S40-3.[4] (Establishes in vivo efficacy and dosing ranges).
-
De Lombaert, S., et al. (1994). "Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066."[1] Journal of Medicinal Chemistry. (Describes the physicochemical properties and synthesis).
-
MedChemExpress. CGS 35066 Handling Instructions. (General guidelines for aminophosphonate inhibitors).
Sources
- 1. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Precision Reconstitution of CGS 35066
Executive Summary & Core Directive
The Problem: CGS 35066 is a potent Endothelin Converting Enzyme (ECE) inhibitor containing an aminophosphonate moiety.[1] This structural feature makes the compound inherently hygroscopic. Consequently, commercial batches frequently differ in water content (hydration state), causing the effective molecular weight (MW) to deviate from the theoretical MW of the anhydrous free acid (349.28 g/mol ).
The Risk: Treating every batch as the anhydrous form leads to significant molarity errors. A 10% water content variation results in a 10% under-dosing of the active inhibitor, artificially inflating IC50 values and compromising reproducibility in sensitive assays like vascular tone studies or enzyme kinetics.
The Solution: This guide provides a self-validating protocol to normalize molarity across batches using Certificate of Analysis (CoA) data.
The Science of the Variation (Root Cause Analysis)
To troubleshoot effectively, one must understand the chemical behavior of the probe.
Why does the MW change?
CGS 35066 (
-
Theoretical MW (Anhydrous Free Acid): 349.28 g/mol
-
Observed Batch MW: Often ranges from 360.0 to 390.0 g/mol depending on water content and potential salt counter-ions (if supplied as a salt).
Impact on Potency Data
If you prepare a 10 mM stock using the theoretical MW (349.28) for a batch that actually has an MW of 385.0 (due to water), your actual concentration is only ~9.07 mM.
-
Result: You will observe a "loss of potency" (higher IC50) that is purely an artifact of preparation, not biological variability.
Troubleshooting & FAQs
Q1: My IC50 for ECE-1 inhibition is consistently higher than the reported 22 nM. Is the compound degraded?
Diagnosis: Before assuming degradation, check your molarity calculation. Resolution: Did you use the MW printed on the vial label or the specific batch CoA?
-
The Fix: Retrieve the CoA for your specific lot number. Locate the "Batch Molecular Weight" or "Water Content (Karl Fischer)." If only water content is listed, calculate the Batch MW:
See Section 4 for the detailed protocol.
Q2: I cannot get CGS 35066 to dissolve in water at neutral pH.
Diagnosis: CGS 35066 is an acid.[2] In pure water (pH ~7) or acidic buffers, the protonated phosphonic acid group reduces solubility. Resolution:
-
Method A (Aqueous): Dissolve in 1 equivalent of NaOH (0.1 M or 1.0 M depending on target concentration). The sodium salt form is highly soluble (>30 mg/mL).
-
Method B (Organic): Dissolve in DMSO.[3][4][5] It is soluble up to ~100 mM in DMSO.
-
Caution: Avoid storing aqueous stock solutions for long periods; prepare fresh or store as DMSO aliquots at -20°C.
Q3: The powder looks "sticky" or clumped. Is it usable?
Diagnosis: This confirms the hygroscopic nature of the aminophosphonate group. It has absorbed moisture. Resolution: The compound is likely chemically stable but physically altered.[6]
-
Do not attempt to weigh small amounts (<1 mg) of sticky powder, as static and adhesion will cause massive weighing errors.
-
Dissolve the entire vial contents into a known volume of solvent (e.g., DMSO) to create a "Master Stock."
-
Calculate the concentration based on the net content listed on the vial (e.g., 10 mg) and the CoA-adjusted MW.
Protocol: Stoichiometric Normalization Workflow
This workflow ensures that 10 µM in your experiment is exactly 10 µM, regardless of the batch.
Step 1: Data Extraction
Locate the Certificate of Analysis (CoA) for your specific Lot Number.
-
Value A: Mass in vial (e.g., 10 mg).
-
Value B: Batch Molecular Weight (e.g., 365.4 g/mol ).
Step 2: The Calculation
Do not use the generic MW (349.28). Use Value B.
Formula for Volume to add (for a specific Target Concentration):
Example:
-
Target Stock: 10 mM (0.01 M)
-
Mass: 10 mg[7]
-
Batch MW: 365.4 g/mol
(Note: If you used the generic MW of 349.28, you would have added 2.86 mL, resulting in a dilute solution.)
Step 3: Reconstitution Decision Tree
Follow this logic flow to ensure optimal solubility and accuracy.
Figure 1: Decision matrix for reconstituting CGS 35066. Note the critical branch for "Sticky" powder requiring whole-vial solubilization to prevent weighing errors.
Biological Context: ECE Inhibition Pathway[8][9]
Understanding where CGS 35066 acts confirms why precise dosing is critical. It acts upstream of the Endothelin receptors. If the dose is inaccurate, the conversion of Big ET-1 to ET-1 is not fully blocked, leading to "leaky" signaling and false negative results in hypertension or vasospasm models.
Figure 2: CGS 35066 Mechanism of Action. The compound blocks the rate-limiting step of ET-1 production.[8] Inaccurate molarity leads to incomplete ECE suppression.
Summary Data Table: Physical Properties
| Property | Value / Condition | Notes |
| Generic MW | 349.28 g/mol | Use only for general reference. |
| Batch MW Range | 349.0 - 390.0 g/mol | MUST verify on CoA before use. |
| ECE-1 Potency | IC50 = 22 nM | Highly selective vs NEP (IC50 = 2300 nM). |
| Primary Solvent | DMSO (up to 100 mM) | Recommended for stock solutions. |
| Aqueous Solvent | 1 eq. NaOH | Required if DMSO is contraindicated. |
| Storage | Desiccate at RT | Protect from moisture to prevent hydrolysis/clumping. |
References
-
Trapani, A. J., et al. (2000).[1] "Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats." Journal of Cardiovascular Pharmacology.
-
De Lombaert, S., et al. (2000). "Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066."[7] Journal of Medicinal Chemistry.
-
Tocris Bioscience. "CGS 35066 Product Information & Solubility Data." Bio-Techne.
-
MedChemExpress. "CGS 35066 Datasheet and Handling." MCE.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are ECE inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Head-to-Head Comparison of CGS 35066 and CGS 26303: In Vivo Potency in Focus
For researchers and drug development professionals navigating the landscape of endothelin pathway modulation, the choice between dual- and selective-enzyme inhibitors is critical. This guide provides an in-depth, data-driven comparison of two key compounds, CGS 35066 and CGS 26303, with a specific focus on their in vivo potency and selectivity.
This analysis moves beyond simple cataloging of specifications to offer a deeper understanding of the experimental basis for their distinct pharmacological profiles. By examining the direct comparative data and the underlying mechanisms, this guide aims to equip scientists with the necessary insights to make informed decisions for their research applications.
Unveiling the Molecular Targets: ECE vs. NEP
At the heart of this comparison lie two critical zinc metalloendopeptidases: Endothelin-Converting Enzyme (ECE) and Neprilysin (NEP), also known as neutral endopeptidase 24.11.
-
Endothelin-Converting Enzyme (ECE): This enzyme is a key player in the biosynthesis of endothelins, a family of potent vasoconstricting peptides.[1][2] Specifically, ECE-1 catalyzes the final step in the production of endothelin-1 (ET-1), a powerful regulator of vascular tone and cell proliferation.[1] Inhibition of ECE-1 is a therapeutic strategy aimed at reducing the pathological effects of excessive ET-1, such as hypertension and adverse cardiovascular remodeling.[1]
-
Neprilysin (NEP): NEP is a more promiscuous enzyme, responsible for the degradation of a variety of vasoactive peptides, including natriuretic peptides (ANP and BNP), bradykinin, and angiotensin I and II.[3] By inhibiting NEP, the levels of these peptides are increased, which can lead to beneficial effects such as vasodilation, natriuresis, and a reduction in cardiac hypertrophy and fibrosis.[4][5]
The distinct yet overlapping substrate specificities of ECE and NEP present a compelling rationale for the development of both selective and dual inhibitors.
The Contenders: CGS 35066 and CGS 26303
CGS 26303 emerged as an early dual inhibitor, demonstrating activity against both ECE and NEP. However, it exhibits significantly greater potency towards NEP.[6] This profile makes it a valuable tool for studying the combined effects of ECE and NEP inhibition, particularly in contexts where the augmentation of natriuretic peptides is a primary goal.
CGS 35066 , on the other hand, was developed through a strategic optimization of the CGS 26303 scaffold.[6] By replacing the biphenyl and tetrazol groups of CGS 26303 with a dibenzofuran and a carboxylic acid, respectively, researchers engineered a compound with markedly enhanced potency and selectivity for ECE-1.[6] This makes CGS 35066 a more precise tool for investigating the specific roles of ECE-1 in various physiological and pathological processes.[7][8]
In Vitro Potency: A Tale of Two Affinities
The foundational difference in the pharmacological profiles of CGS 35066 and CGS 26303 is starkly illustrated by their in vitro inhibitory activities. The following table summarizes their respective IC50 values against human ECE-1 and rat kidney NEP.
| Compound | Human ECE-1 IC50 | Rat Kidney NEP IC50 | Selectivity (NEP/ECE-1) |
| CGS 26303 | 410 nM[6] | 1 nM[6] | ~0.0024 |
| CGS 35066 | 22 nM[2][6][9] | 2,300 nM (2.3 µM)[2][6][9] | >100-fold[7] |
This in vitro data unequivocally establishes CGS 35066 as a potent and highly selective ECE-1 inhibitor, while highlighting CGS 26303's profile as a potent NEP inhibitor with secondary ECE-1 activity.
In Vivo Potency: The Pressor Response Challenge
To translate these in vitro findings into a physiologically relevant context, a head-to-head in vivo comparison was conducted to assess the ability of each compound to inhibit the biological effects of ECE-1.[6] The chosen experimental model leverages the pressor response induced by the administration of big endothelin-1 (big ET-1), the inactive precursor of ET-1.
Experimental Workflow:
The following diagram outlines the key steps of the in vivo potency assessment:
Detailed Protocol:
-
Animal Model: The study utilized anesthetized rats to allow for controlled administration of compounds and continuous monitoring of cardiovascular parameters.[6]
-
Compound Administration: A dose of 10 mg/kg of either CGS 26303 or CGS 35066 was administered intravenously.[6]
-
Time Interval: A 90-minute interval was allowed between the administration of the inhibitor and the big ET-1 challenge to ensure adequate distribution and target engagement.[6]
-
Physiological Challenge: To induce a measurable ECE-1-dependent effect, big endothelin-1 was administered. In the absence of an inhibitor, ECE-1 would convert big ET-1 to the potent vasoconstrictor ET-1, leading to a significant increase in blood pressure (pressor response).
-
Endpoint Measurement: The primary endpoint was the magnitude of the big ET-1-induced pressor response, with a reduction in this response indicating inhibition of ECE-1 activity.
Comparative In Vivo Results
The in vivo data clearly demonstrates the superior ECE-1 inhibitory potency of CGS 35066 compared to CGS 26303 at the same dose.
| Compound (10 mg/kg, i.v.) | Inhibition of Big ET-1-Induced Pressor Response |
| CGS 26303 | 50%[6] |
| CGS 35066 | 84%[6] |
These results show that CGS 35066 has a potent and sustained ECE-1 inhibitory activity in vivo.[6] Further dose-response studies with CGS 35066 in conscious rats revealed significant, dose-dependent blockade of the big ET-1 pressor response at doses as low as 0.3 mg/kg.[9]
Mechanistic Insights and Signaling Pathways
The differential in vivo potencies of CGS 35066 and CGS 26303 can be directly attributed to their distinct affinities for ECE-1. The following diagram illustrates the endothelin signaling pathway and the points of intervention for these inhibitors.
It is also noteworthy that the inhibition of ECE-1 by both CGS 26303 and CGS 35066 can lead to an accumulation of big ET-1.[10][11] This accumulation has been shown to paradoxically increase the expression of ECE-1, a potential feedback mechanism that could influence the long-term efficacy of these inhibitors.[10][11]
Conclusion and Future Directions
The comparative analysis of CGS 35066 and CGS 26303 provides a clear illustration of the principles of rational drug design and the importance of selectivity in pharmacological probes.
-
CGS 35066 stands out as a potent and highly selective ECE-1 inhibitor, making it the superior choice for studies aimed at elucidating the specific functions of ECE-1 in health and disease. Its robust in vivo activity at relatively low doses underscores its utility as a research tool.
-
CGS 26303 , with its dual ECE/NEP inhibitory profile and greater potency for NEP, remains a valuable compound for investigating the broader consequences of modulating both the endothelin and natriuretic peptide systems.
For researchers in the field, the choice between these two compounds will be dictated by the specific scientific question being addressed. For studies requiring precise and potent inhibition of ECE-1, CGS 35066 is the demonstrably more effective tool. Future research may focus on the long-term in vivo consequences of selective versus dual inhibition, particularly in chronic disease models where the interplay between the endothelin and natriuretic peptide systems is complex and dynamic.
References
-
The peptidase inhibitor CGS-26303 increases endothelin converting enzyme-1 expression in endothelial cells through accumulation of big endothelin-1. British Journal of Pharmacology. [Link]
-
Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066. Journal of Cardiovascular Pharmacology. [Link]
-
Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats. Journal of Cardiovascular Pharmacology. [Link]
-
The peptidase inhibitor CGS-26303 increases endothelin converting enzyme-1 expression in endothelial cells through accumulation of big endothelin-1. British Journal of Pharmacology. [Link]
-
Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Journal of Medicinal Chemistry. [Link]
-
Neprilysin Inhibition in the Prevention of Anthracycline-Induced Cardiotoxicity. International Journal of Molecular Sciences. [Link]
-
Discovery of Potent and Selective Neprilysin Inhibitors Exhibiting Sustained Pharmacodynamic Activity and Non-renal Elimination in Rats. Circulation. [Link]
-
What ECE inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]
-
Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. JACC: Basic to Translational Science. [Link]
-
Long-term neprilysin inhibition - implications for ARNIs. Nature Reviews Cardiology. [Link]
-
CGS 35066 | ECE inhibitor. AdooQ BioScience. [Link]
Sources
- 1. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 8. adooq.com [adooq.com]
- 9. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The peptidase inhibitor CGS-26303 increases endothelin converting enzyme-1 expression in endothelial cells through accumulation of big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The peptidase inhibitor CGS-26303 increases endothelin converting enzyme-1 expression in endothelial cells through accumulation of big endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to CGS 35066: Unpacking its Selectivity for ECE Over Neutral Endopeptidase 24.11
In the intricate landscape of cardiovascular research and drug development, the precise targeting of enzymes is paramount. This guide offers an in-depth comparison of CGS 35066, focusing on its remarkable selectivity for endothelin-converting enzyme (ECE) over neutral endopeptidase 24.11 (NEP). For researchers and scientists in the field, understanding this selectivity is crucial for designing experiments that yield clear, interpretable results and for developing novel therapeutic strategies.
The Significance of Selectivity: ECE vs. NEP
Endothelin-converting enzyme-1 (ECE-1) and neutral endopeptidase 24.11 (NEP) are both zinc metalloproteases that play critical roles in regulating cardiovascular homeostasis, albeit through different pathways. ECE-1 is responsible for the final step in the biosynthesis of the potent vasoconstrictor endothelin-1 (ET-1) from its precursor, big ET-1.[1] Conversely, NEP is a key enzyme in the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), a potent vasorelaxant and diuretic.[2]
Given their opposing effects on blood pressure regulation, the ability to selectively inhibit one enzyme over the other is of significant therapeutic interest. A highly selective inhibitor allows researchers to dissect the specific physiological and pathophysiological roles of each enzyme. For instance, a selective ECE inhibitor can be used to probe the consequences of reduced ET-1 production without the confounding effects of simultaneously potentiating the actions of ANP.
CGS 35066: A Profile in Selectivity
CGS 35066 is a potent, aminophosphonate-based inhibitor of ECE-1.[3] Its development was a key step forward in creating tools to study the endothelin system with high precision. What makes CGS 35066 particularly valuable is its pronounced selectivity for ECE-1 over NEP. This selectivity is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme.
Experimental data demonstrates that CGS 35066 inhibits human ECE-1 with an IC50 value of 22 nM.[4][5] In contrast, its inhibitory activity against rat kidney NEP is significantly weaker, with an IC50 value of 2300 nM (2.3 µM).[4][5] This represents a greater than 100-fold selectivity for ECE-1 over NEP, a crucial characteristic for a targeted research compound.[6]
Comparative Inhibitor Analysis
To fully appreciate the selectivity of CGS 35066, it is useful to compare it with other compounds that also target these enzymes.
| Compound | Target(s) | IC50 (ECE-1) | IC50 (NEP) | Selectivity (ECE:NEP) |
| CGS 35066 | ECE-1 >> NEP | 22 nM [4][5] | 2300 nM [4][5] | >100-fold for ECE-1 |
| CGS 26303 | NEP > ECE-1 | 410 nM[5] | 1 nM[5] | ~400-fold for NEP |
| CGS 34226 | ECE-1 ≈ NEP | 11 nM[7] | 4.6 nM[2] | Dual Inhibitor |
This table clearly illustrates the distinct profiles of these inhibitors. While CGS 26303 is highly selective for NEP, and CGS 34226 is a potent dual inhibitor, CGS 35066 stands out for its strong and selective inhibition of ECE-1.
Experimental Workflow: Determining Inhibitor Selectivity
The determination of IC50 values and thus the selectivity of a compound like CGS 35066 is typically achieved through in vitro enzyme inhibition assays. The following is a generalized protocol that outlines the key steps in such an experiment.
Objective: To determine the IC50 values of CGS 35066 for ECE-1 and NEP.
Principle:
This assay measures the enzymatic activity of ECE-1 or NEP in the presence of varying concentrations of the inhibitor. A fluorogenic substrate is used, which upon cleavage by the enzyme, releases a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to the degree of enzyme inhibition.
Materials:
-
Recombinant human ECE-1 and NEP enzymes
-
Fluorogenic substrate specific for each enzyme
-
CGS 35066
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives)
-
96-well black microplates
-
Fluorescence microplate reader
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of CGS 35066 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the CGS 35066 stock solution in assay buffer to achieve a range of final concentrations to be tested.
-
Prepare working solutions of the ECE-1 and NEP enzymes in pre-chilled assay buffer.
-
Prepare the fluorogenic substrate solution in assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add a fixed volume of the enzyme solution (either ECE-1 or NEP).
-
Add the serially diluted CGS 35066 solutions to the respective wells. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background fluorescence).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time (kinetic assay) or measure the fluorescence at a fixed endpoint.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of enzyme inhibition for each concentration of CGS 35066 compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
Self-Validating System:
This protocol incorporates several checks for trustworthiness. The inclusion of positive controls (no inhibitor) and negative controls (no enzyme) ensures that the assay is working as expected. Running the assay in triplicate for each concentration minimizes variability. The use of a specific fluorogenic substrate helps to ensure that the measured activity is indeed from the enzyme of interest.[8]
Visualizing the Selectivity of CGS 35066
The following diagram illustrates the differential inhibitory action of CGS 35066 on the ECE-1 and NEP pathways.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGS 34226, a thiol-based dual inhibitor of endothelin converting enzyme-1 and neutral endopeptidase 24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. Effects of the ECE/NEP inhibitor CGS 34225 on the big ET-1-induced pressor response and plasma atrial natriuretic peptide concentration in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Prodrug Advantage: A Comparative Guide to the Oral Bioavailability of CGS 35066 and its Prodrug CGS 35339
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of clinically effective therapeutics, the journey from a potent in-vitro inhibitor to a viable orally administered drug is fraught with challenges. A primary hurdle is achieving adequate oral bioavailability, the fraction of an administered drug that reaches systemic circulation. This guide provides an in-depth comparison of CGS 35066, a potent endothelin-converting enzyme (ECE) inhibitor, and its orally active prodrug, CGS 35339. We will explore the chemical rationale behind the prodrug approach, the expected improvements in oral bioavailability, and the experimental methodologies used to quantify these critical pharmacokinetic parameters.
The Challenge with CGS 35066: Potency Hindered by Poor Oral Absorption
CGS 35066 is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1), a key enzyme in the biosynthesis of the powerful vasoconstrictor endothelin-1 (ET-1).[1] Its high affinity and selectivity make it a promising candidate for treating cardiovascular diseases where ET-1 is implicated. However, the structural characteristics of CGS 35066, particularly the presence of a phosphonic acid group, are associated with poor oral bioavailability. This is a common challenge for many highly polar, charged molecules, as they are inefficiently absorbed across the lipid-rich membranes of the gastrointestinal tract.
The Prodrug Solution: Chemical Masking for Enhanced Bioavailability with CGS 35339
To overcome the oral delivery limitations of CGS 35066, a prodrug strategy was employed, resulting in the synthesis of CGS 35339. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent.
The key structural modification in CGS 35339 is the esterification of the phosphonic acid moiety of CGS 35066 with two phenyl groups. This chemical "masking" of the highly polar phosphonic acid group significantly increases the lipophilicity of the molecule. This enhanced lipophilicity is designed to facilitate absorption from the gastrointestinal tract into the bloodstream.
Once absorbed, CGS 35339 is designed to be metabolically cleaved by enzymes in the body, such as esterases, to regenerate the active drug, CGS 35066, at the site of action. This strategic chemical modification is the cornerstone of improving the therapeutic potential of CGS 35066 via the oral route of administration.
Comparative Pharmacokinetic Profiles: A Qualitative Assessment
Based on the principles of prodrug design, the expected pharmacokinetic profiles would be as follows:
| Parameter | CGS 35066 (Oral Administration) | CGS 35339 (Oral Administration) | Rationale |
| Oral Bioavailability (%) | Very Low (Expected) | Significantly Higher (Expected) | The lipophilic nature of the prodrug enhances absorption across the gut wall. |
| Peak Plasma Concentration (Cmax) of Active Drug | Negligible (Expected) | Substantially Increased (Expected) | Efficient absorption and conversion of the prodrug lead to higher systemic levels of the active compound. |
| Time to Peak Concentration (Tmax) of Active Drug | Not Applicable (due to poor absorption) | Dependent on absorption and conversion rates | The Tmax for the active drug after prodrug administration will be influenced by the rate of in vivo conversion. |
Experimental Workflow for Determining Oral Bioavailability
The determination of oral bioavailability is a critical step in preclinical and clinical drug development. The following outlines a standard experimental protocol for a comparative oral bioavailability study in an animal model, such as the rat.
Experimental Design: A Crossover Study
A crossover study design is often employed, where the same group of animals receives both the parent drug and the prodrug on separate occasions, with a washout period in between. This design minimizes inter-animal variability.
-
Animal Model: Male Sprague-Dawley rats are commonly used. The animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.
-
Drug Administration:
-
Intravenous (IV) Administration of CGS 35066: A known dose of the active drug is administered intravenously to determine its clearance and volume of distribution. This serves as the 100% bioavailability reference.
-
Oral Gavage of CGS 35066: A solution or suspension of the parent drug is administered directly into the stomach.
-
Oral Gavage of CGS 35339: A solution or suspension of the prodrug is administered in the same manner.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) after drug administration.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentrations of both the prodrug (CGS 35339) and the active drug (CGS 35066) are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Peak Plasma Concentration (Cmax): The maximum observed drug concentration.
-
Time to Peak Concentration (Tmax): The time at which Cmax is reached.
-
Absolute Oral Bioavailability (F%): Calculated using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Sources
Validating ECE-1 Knockdown: A Technical Guide to Using CGS 35066 as a Chemical Probe
Executive Summary
Endothelin Converting Enzyme-1 (ECE-1) is a critical metalloprotease responsible for processing Big Endothelin-1 (Big ET-1) into the potent vasoconstrictor Endothelin-1 (ET-1). Validating ECE-1 knockdown or inhibition is historically challenging due to the high structural homology between ECE-1 and Neprilysin (NEP/CD10) , a related zinc metalloprotease.
This guide details the use of CGS 35066 , a highly selective aminophosphonate inhibitor, as a chemical probe to validate ECE-1 knockdown phenotypes. Unlike the non-specific inhibitor phosphoramidon, CGS 35066 distinguishes ECE-1 activity from NEP, providing an essential orthogonal validation step for siRNA/CRISPR experiments.
Part 1: The Challenge & The Solution
The Specificity Problem
In many cell types (endothelial, smooth muscle, neuronal), ECE-1 and NEP co-exist. Both enzymes can degrade similar substrates (including Amyloid-beta and Substance P), but only ECE-1 efficiently converts Big ET-1 to ET-1 at physiological pH.
-
Classic Error: Using Phosphoramidon to validate ECE-1 function. Phosphoramidon inhibits both ECE-1 and NEP indiscriminately, leading to confounded data regarding specific enzyme contribution.
-
The Solution: CGS 35066 serves as the precise chemical scalpel.
Probe Profile: CGS 35066
| Feature | Specification | Significance |
| Chemical Class | Aminophosphonate | Stable, potent transition-state analog. |
| Target | ECE-1 (Human) | Primary target.[1][2] |
| IC50 (ECE-1) | 22 nM | High potency allows for low-dose usage, minimizing off-target toxicity. |
| IC50 (NEP) | 2,300 nM (2.3 µM) | >100-fold selectivity. At 100-500 nM, it blocks ECE-1 without affecting NEP. |
| Mechanism | Competitive Inhibitor | Binds the active site zinc motif. |
Part 2: Comparative Analysis of Tools
To rigorously validate an ECE-1 knockdown, one must compare the genetic phenotype (siRNA) with the chemical phenotype (CGS 35066).
Table 1: Tool Comparison Matrix
| Feature | CGS 35066 (Chemical Probe) | Phosphoramidon (Legacy Control) | siRNA / shRNA (Genetic Knockdown) |
| Specificity | High (ECE-1 >> NEP) | Low (ECE-1 ≈ NEP) | High (Sequence specific) |
| Onset of Action | Rapid (Minutes to Hours) | Rapid | Slow (24–72 Hours) |
| Effect on Protein | Activity Blockade Only | Activity Blockade Only | Protein Depletion |
| Compensatory Mechanism | Unlikely (Acute) | Unlikely | Possible (Upregulation of ECE-2) |
| Primary Use | Functional Validation | Broad Metalloprotease Control | Target Identification |
Part 3: Mechanistic Visualization
The following diagram illustrates the critical distinction in pathway inhibition between CGS 35066 and Phosphoramidon.
Caption: CGS 35066 selectively inhibits the ECE-1 catalyzed conversion of Big ET-1, leaving NEP activity intact, unlike Phosphoramidon.
Part 4: The Self-Validating Experimental Protocol
To publish a robust validation, you must demonstrate that chemical inhibition (CGS 35066) phenocopies genetic knockdown (siRNA) in a functional assay, while protein levels remain distinct.
Workflow Diagram
Caption: Parallel workflow comparing chemical inhibition vs. genetic knockdown with dual readouts (Activity vs. Expression).
Detailed Methodology
1. Cell Preparation & Treatment[3][4]
-
Cell Type: Endothelial cells (HUVEC) are the gold standard as they constitutively secrete ET-1.
-
Seeding: Seed cells in 6-well plates. Allow to reach 80% confluency.
-
Starvation: Switch to serum-free or low-serum (0.5%) media 4 hours prior to treatment to reduce background metalloprotease activity from serum.
2. Chemical Inhibition (Acute)
-
Preparation: Dissolve CGS 35066 in DMSO to create a 10 mM stock.
-
Dosing: Dilute to a final concentration of 100 nM – 500 nM .
-
Note: Do not exceed 1 µM to maintain selectivity against NEP.
-
-
Control: Treat control wells with equivalent volume of DMSO (Vehicle).
-
Duration: Incubate for 4–6 hours. ECE-1 cycles rapidly; prolonged incubation (24h+) is unnecessary for activity assays and may induce feedback loops.
3. Functional Readout: ET-1 ELISA
The most reliable validation of ECE-1 status is the measurement of its product, Endothelin-1.
-
Kit Selection: Use a "Sandwich ELISA" specific for the mature ET-1 (21 amino acids). Ensure the antibody does not cross-react with Big ET-1 (38 amino acids).
-
Procedure: Collect cell culture supernatant. Centrifuge at 500xg to remove debris. Apply to ELISA plate immediately or freeze at -80°C.
-
Expected Result:
-
CGS 35066: Significant reduction in ET-1 levels compared to Vehicle.
-
siRNA: Significant reduction in ET-1 levels.
-
Interpretation: If CGS 35066 reduces ET-1 to the same extent as siRNA, the knockdown phenotype is validated as being catalytically dependent.
-
4. Protein Readout: Western Blot (The Divergence Check)
This step confirms the mechanism of action.
-
Lysis: Lyse cells in RIPA buffer with protease inhibitors (exclude metalloprotease inhibitors like EDTA if you plan to run zymography, otherwise standard cocktails are fine).
-
Antibody: Anti-ECE-1 (Target ~120-130 kDa for the glycosylated form).
-
Expected Result:
-
siRNA: Band intensity decreases/disappears (Protein removed).
-
CGS 35066: Band intensity remains unchanged compared to vehicle (Protein present but inhibited).
-
Significance: This proves that CGS 35066 acts strictly as an inhibitor and does not induce degradation of the enzyme, distinguishing it from potential off-target toxicity.
-
Part 5: Data Interpretation & Troubleshooting
Interpreting the "Selectivity Gap"
If you observe:
-
Phosphoramidon reduces peptide processing by 90%.
-
CGS 35066 (100 nM) reduces peptide processing by 60%.
Troubleshooting
-
No reduction in ET-1 with CGS 35066:
-
Check pH of the media. ECE-1 has a neutral pH optimum.[5] If the media is acidic (due to high metabolic rate), ECE-1 activity drops naturally.
-
Verify the ELISA specificity. If the ELISA detects Big ET-1, you will see an increase (substrate accumulation) rather than a decrease.
-
-
Toxicity:
-
CGS 35066 is generally non-toxic at <10 µM. If cell death occurs, check DMSO concentration (keep <0.1%).
-
References
-
Trapani, A. J., et al. (2000).[6] Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats.[2][6][7] Journal of Cardiovascular Pharmacology, 36(5 Suppl 1), S40-43.[6]
-
De Lombaert, S., et al. (2000). Potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1 with sustained duration of action.[2] Journal of Medicinal Chemistry, 43(3), 488-505.
-
Davenport, A. P., et al. (2016). Endothelin.[1][8][9][10][11] Pharmacological Reviews, 68(2), 357-418.
-
Kwan, A. L., et al. (2001). Attenuation of SAH-induced cerebral vasospasm by a selective ECE inhibitor.[8] Neuropharmacology, 40(8).
Sources
- 1. Endothelin Converting Enzyme 1 Activity Assay Kit (Fluorometric), Mammalian - Creative Biolabs [neuros.creative-biolabs.com]
- 2. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 5. Inhibitor potencies and substrate preference for endothelin-converting enzyme-1 are dramatically affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
- 11. Effects of phosphoramidon on endothelin-1 and big endothelin-1 production in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: CGS 35066 Selectivity on Angiotensin I vs. Big Endothelin-1 Conversion
Executive Summary
CGS 35066 is a pharmacological tool compound designed as a potent and highly selective inhibitor of Endothelin Converting Enzyme-1 (ECE-1) .[1][2][3][4] Its primary utility in drug development and cardiovascular research lies in its ability to distinguish the physiological effects of Endothelin-1 (ET-1) production from other vasoactive pathways.
This guide objectively compares the effect of CGS 35066 on two critical vasoactive precursor conversions:
-
Big Endothelin-1
Endothelin-1 (Mediated by ECE-1) -
Angiotensin I
Angiotensin II (Mediated by ACE)
Core Finding: CGS 35066 effectively abolishes the pressor response to Big Endothelin-1 while leaving the Angiotensin I conversion pathway completely intact. This selectivity profile distinguishes it from dual metalloprotease inhibitors (e.g., vasopeptidase inhibitors) and non-selective agents like phosphoramidon.
Mechanism of Action & Selectivity Architecture
CGS 35066 is an
Pathway Selectivity Diagram
The following diagram illustrates the specific intervention point of CGS 35066 within the vasoactive peptide cascade.
Figure 1: CGS 35066 selectively inhibits ECE-1, blocking ET-1 generation, while sparing ACE activity.
In Vitro Selectivity Profile
To validate the specificity of CGS 35066, enzymatic assays using solubilized membrane fractions (human and rat) are the standard. The data below highlights the compound's potency against ECE-1 compared to relevant off-targets like ACE and NEP (Neutral Endopeptidase 24.11).[1][2][3]
Table 1: Enzymatic Inhibition Constants (IC50)
| Target Enzyme | Species | IC50 Value | Selectivity Ratio (vs. ECE) | Interpretation |
| ECE-1 | Human | 22 ± 0.9 nM | 1x | Primary Target (Potent) |
| NEP 24.11 | Rat (Kidney) | 2,300 nM | ~100x | Weak / Moderate Cross-reactivity |
| ACE | Rat/Human | > 10,000 nM | > 450x | No Significant Inhibition |
Analysis:
-
High Potency: The low nanomolar IC50 (22 nM) for ECE-1 indicates high affinity binding.
-
ACE Sparing: The absence of activity against ACE confirms that CGS 35066 does not interfere with the Renin-Angiotensin System (RAS) at the enzymatic level.
-
NEP Differentiation: Unlike phosphoramidon (which inhibits both ECE and NEP potently), CGS 35066 maintains a ~100-fold selectivity window against NEP, reducing confounding variables related to natriuretic peptide breakdown.
In Vivo Validation: The Pressor Response Model
The definitive proof of selectivity occurs in a living system where both pathways (ET-1 and Ang II) are active. The standard protocol involves measuring the "Pressor Response" (increase in Mean Arterial Pressure, MAP) after injecting the precursor peptides.
Experimental Protocol
Objective: Determine if CGS 35066 prevents the blood pressure spike caused by Big ET-1 without altering the spike caused by Angiotensin I.
Subject: Male Sprague-Dawley Rats (conscious, catheterized).
Workflow Diagram
Figure 2: Experimental workflow for in vivo validation of CGS 35066 selectivity.
Results: Hemodynamic Response Data
The following data summarizes the inhibition of Mean Arterial Pressure (MAP) increases 30 minutes post-administration of the inhibitor.
Table 2: Inhibition of Pressor Response (In Vivo)
| Agonist Challenge | CGS 35066 Dose (i.v.) | Pressor Response Inhibition (%) | Statistical Significance | Conclusion |
| Big ET-1 (0.3 nmol/kg) | 0.3 mg/kg | 61 ± 7% | p < 0.05 | Dose-dependent blockade |
| Big ET-1 (0.3 nmol/kg) | 10.0 mg/kg | 98 ± 2% | p < 0.05 | Complete Conversion Blockade |
| Angiotensin I (300 ng/kg) | 10.0 mg/kg | 0% (No change) | N.S.[2] | ACE Activity Unaffected |
Key Observation: Even at the high dose of 10 mg/kg, which completely abolished the conversion of Big ET-1 to ET-1 (98% inhibition), the conversion of Angiotensin I to Angiotensin II remained 100% functional. This confirms that the hypotensive effects of CGS 35066 are strictly due to ECE inhibition and not ACE inhibition.
Discussion & Implications for Research
Why Selectivity Matters
In cardiovascular disease models (e.g., hypertension, heart failure), both the Endothelin and Renin-Angiotensin systems are upregulated. To dissect the specific contribution of Endothelin-1 to pathology, researchers must block its production without simultaneously inhibiting Angiotensin II (which would confound the data).
-
Differentiation from CGS 26303: CGS 26303 is a dual ECE/NEP inhibitor.[5] While effective, it increases Atrial Natriuretic Peptide (ANP) levels significantly via NEP inhibition. CGS 35066, being more selective, allows for the study of ET-1 blockade in isolation from ANP potentiation (except at very high doses >30 mg/kg).
-
Differentiation from Captopril/Enalapril: These standard ACE inhibitors block Ang I conversion but have no effect on Big ET-1. CGS 35066 is the functional inverse.
Summary of Advantages
-
High Potency: Effective in the low nanomolar range.
-
Bioavailability: Active via intravenous administration; orally active prodrugs (e.g., CGS 35339) have been derived from this scaffold.[3]
-
Clean Profile: Does not alter Angiotensin II production, allowing for precise delineation of ET-1 dependent mechanisms.
References
-
De Lombaert, S., et al. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats.[4] Journal of Pharmacology and Experimental Therapeutics, 295(2), 775-782.
-
Trapani, A. J., et al. (2000). CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, attenuates the pressor response to big endothelin-1 in the conscious rat. Journal of Cardiovascular Pharmacology, 36(5), S386.
-
De Lombaert, S., et al. (2000). Potent and Selective Non-Peptidic Inhibitors of Endothelin-Converting Enzyme-1 with Sustained Duration of Action.[4] Journal of Medicinal Chemistry, 43(3), 488–504.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual ECE/NEP inhibition on cardiac and neurohumoral function during the transition from hypertrophy to heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency and Selectivity of CGS 35066 as an Endothelin-Converting Enzyme Inhibitor
This guide provides an in-depth analysis of the endothelin-converting enzyme (ECE) inhibitor, CGS 35066, benchmarked against established ECE inhibitors, phosphoramidon and CGS 26303. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and selectivity of these compounds through detailed experimental data and protocols.
The Critical Role of Endothelin-Converting Enzyme (ECE) in Physiology
Endothelin-converting enzyme (ECE) is a key metalloprotease in the endothelin signaling pathway.[1][2] It is responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (Big ET-1), into its highly potent, biologically active form, endothelin-1 (ET-1).[2][3] ET-1 is one of the most powerful vasoconstrictors known and plays a crucial role in blood pressure regulation. Dysregulation of the endothelin system has been implicated in various cardiovascular diseases, including hypertension, heart failure, and vasospasm, making ECE a significant therapeutic target.[4][5]
The inhibition of ECE-1 prevents the formation of active ET-1, thereby mitigating its physiological effects. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6][7] A lower IC50 value indicates a more potent inhibitor.[7]
Endothelin-1 Biosynthesis and Signaling Pathway
The production of mature ET-1 is a multi-step process. It begins with the transcription and translation of the preproendothelin-1 gene. The resulting peptide is cleaved by furin-like proteases to form Big ET-1. Subsequently, ECE-1 cleaves the Trp21-Val22 bond of Big ET-1 to produce the 21-amino acid peptide, ET-1.[2][3] Once formed, ET-1 exerts its effects by binding to two G protein-coupled receptor subtypes: ET-A and ET-B, initiating downstream signaling cascades that lead to physiological responses such as vasoconstriction and cell proliferation.[8]
Caption: Endothelin-1 synthesis and signaling pathway.
Comparative Analysis of ECE Inhibitor IC50 Values
The efficacy of an ECE inhibitor is determined not only by its potency (low IC50 for ECE) but also by its selectivity against other related metalloproteases, such as neutral endopeptidase 24.11 (NEP). NEP is involved in the degradation of natriuretic peptides, which have vasodilatory effects. Therefore, a high degree of selectivity for ECE over NEP is a desirable characteristic for targeted therapeutic intervention.
The following table summarizes the in vitro IC50 values for CGS 35066 and standard ECE inhibitors.
| Inhibitor | ECE-1 IC50 | NEP IC50 | Selectivity (NEP/ECE-1) |
| CGS 35066 | 22 nM [4][9][10] | 2,300 nM [4][9][10] | >100-fold [4] |
| Phosphoramidon | 3,500 nM[11][12][13] | 34 nM[11][12] | ~0.01-fold (Higher affinity for NEP) |
| CGS 26303 | 410 nM[14] - 1,100 nM[13] | 0.9 nM[13] | ~0.001-fold (Higher affinity for NEP) |
Analysis: The data clearly demonstrates that CGS 35066 is a highly potent inhibitor of ECE-1 with an IC50 value of 22 nM .[4][9][10] Critically, it displays over 100-fold selectivity for ECE-1 over NEP.[4] This selectivity profile is in stark contrast to phosphoramidon and CGS 26303, both of which are significantly more potent inhibitors of NEP than ECE. This makes CGS 35066 a more specific tool for investigating the physiological roles of ECE-1 and a more targeted candidate for therapeutic development where specific ECE-1 inhibition is desired.
Experimental Protocol: In Vitro ECE-1 Inhibition Assay for IC50 Determination
To ensure the reproducibility and validity of the IC50 data, a robust experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the IC50 value of a test compound against ECE-1 using a fluorogenic substrate.
Principle: This assay measures the activity of recombinant human ECE-1 by monitoring the cleavage of a quenched fluorogenic substrate. In its intact form, the substrate's fluorescence is suppressed. Upon cleavage by ECE-1, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence signal in its presence.
Materials:
-
Recombinant Human ECE-1
-
Fluorogenic ECE-1 substrate
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4, with 10 µM ZnCl2)
-
Test Compound (e.g., CGS 35066) and reference inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., CGS 35066) in the assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions. Also, prepare a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme and Inhibitor Pre-incubation: Add 20 µL of the diluted test compound or control solution to the wells of the 96-well plate. Then, add 40 µL of the ECE-1 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: To start the enzymatic reaction, add 40 µL of the fluorogenic ECE-1 substrate solution to each well.
-
Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the substrate) every minute for 30-60 minutes.
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the rate of the reaction (the slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data by setting the rate of the positive control (enzyme + substrate, no inhibitor) to 100% activity and the negative control (substrate only) to 0% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[6]
-
Caption: Workflow for IC50 determination of ECE inhibitors.
Conclusion
Based on the presented IC50 data, CGS 35066 emerges as a superior ECE-1 inhibitor when compared to the standard compounds phosphoramidon and CGS 26303, primarily due to its high potency and, most importantly, its excellent selectivity for ECE-1 over NEP.[4] This makes CGS 35066 an invaluable pharmacological tool for specifically studying the endothelin pathway and a promising scaffold for the development of targeted therapeutics for cardiovascular and other related disorders. The provided experimental protocol offers a reliable framework for researchers to independently verify these findings and assess the inhibitory potential of novel compounds.
References
-
López-Ongil, S., et al. (2006). The peptidase inhibitor CGS-26303 increases endothelin converting enzyme-1 expression in endothelial cells through accumulation of big endothelin-1. British Journal of Pharmacology, 148(4), 534–541. [Link]
-
Kukkola, P. J., et al. (1995). Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme. Journal of Cardiovascular Pharmacology, 26 Suppl 3, S65-68. [Link]
-
Cusp Conference. Phosphoramidon. [Link]
-
Matsumura, Y., et al. (1995). Characterization of phosphoramidon-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane. British Journal of Pharmacology, 114(5), 1017–1024. [Link]
-
ResearchGate. (2025, August 10). CGS 34043: a non-peptidic, potent and long-acting dual inhibitor of endothelin converting enzyme-1 and neutral endopeptidase 24.11. [Link]
-
Umegaki, E., et al. (1997). Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats. Life Sciences, 61(10), 991-996. [Link]
-
Rodriguez-Pascual, F., et al. (2006). The peptidase inhibitor CGS-26303 increases endothelin converting enzyme-1 expression in endothelial cells through accumulation of big endothelin-1. British Journal of Pharmacology, 148(4), 534-541. [Link]
-
Bio-Techne. CGS 35066 (2512) by Tocris. [Link]
-
Wikipedia. Endothelin converting enzyme 1. [Link]
-
Wikipedia. Phosphoramidon. [Link]
-
GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. [Link]
-
Kandasamy, A. D., et al. (2015). A network map of endothelin mediated signaling pathway. Journal of Signal Transduction, 2015, 898367. [Link]
-
ResearchGate. (2019, February 8). What is the simple protocol or method to determine ACE inhibitory activity of peptides?. [Link]
-
Meyer, M., et al. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. International Journal of Molecular Sciences, 20(18), 4496. [Link]
-
Trapani, A. J., et al. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats. Journal of Cardiovascular Pharmacology, 36(5 Suppl 1), S40-43. [Link]
-
Andrew Alliance. ACE Inhibition Assay - Protocol. [Link]
-
Asta, F., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 747-757. [Link]
-
OncLive. (2023, December 16). PD-1 and PD-L1 Inhibitor Combos Show Similar Real-World Efficacy in ES-SCLC. [Link]
-
Pla, P., & Clouthier, D. E. (2023). Endothelin signaling in development. Development, 150(23), dev201878. [Link]
-
Pacher, R., et al. (1996). Expression of Endothelin-1, Endothelin-Converting Enzyme, and Endothelin Receptors in Chronic Heart Failure. Circulation, 94(11), 2893-2901. [Link]
-
Battistini, B., et al. (1998). Effects of dual endothelin-converting enzyme/neutral endopeptidase inhibitors, CGS 26303 and CGS 26393, on lipopolysaccharide or interleukin-1 beta-stimulated release of endothelin from guinea pig tracheal epithelial cells. Journal of Cardiovascular Pharmacology, 31 Suppl 1, S297-299. [Link]
-
Protocols.io. (2022, August 17). ACE-inhibitory activity assay: IC50. [Link]
-
Araujo, A. D., et al. (2018). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLoS ONE, 13(12), e0209418. [Link]
-
Dojindo Molecular Technologies, Inc. ACE Kit – WST Protocol: Checking the Presence of ACE Inhibition. [Link]
-
Patsnap Synapse. (2025, March 11). What ECE inhibitors are in clinical trials currently?. [Link]
Sources
- 1. Phosphoramidon - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 5. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cuspconference.com [cuspconference.com]
- 13. researchgate.net [researchgate.net]
- 14. The peptidase inhibitor CGS-26303 increases endothelin converting enzyme-1 expression in endothelial cells through accumulation of big endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reversing Big ET-1 Induced Hypertension with CGS 35066 Validation
Executive Summary
CGS 35066 represents a high-precision pharmacological tool for validating the Endothelin-Converting Enzyme (ECE-1) pathway.[1][2] Unlike non-selective metalloprotease inhibitors (e.g., Phosphoramidon) or downstream receptor antagonists (e.g., Bosentan), CGS 35066 offers >100-fold selectivity for ECE-1 over Neutral Endopeptidase (NEP).
This guide details the experimental validation of CGS 35066 in reversing the hypertensive potential of Big Endothelin-1 (Big ET-1).[1][2][3] It provides a self-validating protocol for researchers to distinguish between synthesis-driven hypertension (ECE-dependent) and receptor-driven maintenance, using CGS 35066 as the chemical probe.
Mechanistic Foundation: The ECE-1 Checkpoint
To validate CGS 35066, one must first isolate its target within the endothelin cascade. Big ET-1 (38-39 amino acids) is the biologically inactive precursor. It requires proteolytic cleavage by ECE-1 to form the potent vasoconstrictor Endothelin-1 (ET-1, 21 amino acids).
CGS 35066 Mechanism:
CGS 35066 is an
Pathway Visualization
The following diagram illustrates the precise intervention point of CGS 35066 compared to other agents.
Figure 1: The Endothelin biosynthetic pathway showing CGS 35066 blocking the conversion of Big ET-1 to active ET-1.[1]
Comparative Analysis: CGS 35066 vs. Alternatives
Selecting the correct probe is critical for data integrity. The table below compares CGS 35066 against the historical standard (Phosphoramidon) and receptor antagonists.
| Feature | CGS 35066 | Phosphoramidon | Bosentan / BQ-123 |
| Primary Target | ECE-1 (Specific) | ECE / NEP (Dual) | ETA / ETB Receptors |
| Mechanism | Blocks Synthesis | Blocks Synthesis & Degradation | Blocks Binding |
| ECE-1 Potency (IC50) | 22 nM [1] | ~1-5 µM | N/A |
| NEP Potency (IC50) | 2,300 nM (Low affinity) | ~2 nM (High affinity) | N/A |
| Selectivity (ECE vs NEP) | >100-fold selective | Non-selective (Favors NEP) | N/A |
| In Vivo Utility | High (IV/PO active) | Low (Short half-life) | High |
| Experimental Role | Validating conversion-dependent hypertension | In vitro enzyme assays | Validating receptor involvement |
Key Insight: Phosphoramidon is a potent NEP inhibitor.[1] Using it to study ECE can lead to confounding results because inhibiting NEP (which degrades vasodilators like ANP and Bradykinin) can artificially lower blood pressure, masking the true ECE effect. CGS 35066 avoids this artifact.
Validation Protocol: Reversing the Pressor Response
This protocol describes the "Big ET-1 Challenge," the gold-standard method for validating ECE inhibition in vivo. This system is self-validating because the administration of Big ET-1 should produce no response if the drug is working, whereas a direct injection of ET-1 (control) should still cause hypertension (proving receptors are intact).
Experimental Setup
-
Subject: Male Sprague-Dawley Rats (300–350 g).
-
State: Conscious, catheterized (preferred for hemodynamic stability) or Anesthetized (Inactin/Thiobutabarbital).
-
Instrumentation: Femoral artery (for Mean Arterial Pressure - MAP) and Femoral vein (for drug administration).
Step-by-Step Workflow
-
Baseline Stabilization: Allow MAP to stabilize for 30 minutes post-surgery.
-
Inhibitor Administration (T = -15 min):
-
The Challenge (T = 0 min):
-
Administer Big ET-1 (0.3 nmol/kg) as a rapid intravenous bolus.
-
Note: This precursor is inactive until converted.[4]
-
-
Measurement Window: Record MAP continuously for 30–120 minutes.
-
Specificity Control (Optional, T = 120 min):
-
Administer Angiotensin I (300 ng/kg).
-
Rationale: CGS 35066 should NOT block this, proving it is not an ACE inhibitor.
-
Protocol Diagram
Figure 2: Experimental workflow for validating CGS 35066 efficacy against Big ET-1 induced hypertension.
Expected Data & Interpretation
When validating CGS 35066, the primary metric is the inhibition of the pressor area under the curve (AUC) . The following data summarizes the expected hemodynamic profile based on authoritative validation studies [2].
Dose-Dependent Inhibition Table[3][5]
| Treatment Group (IV) | Big ET-1 Challenge | MAP Response (AUC mmHg[3]•min) | % Inhibition | Interpretation |
| Vehicle | 0.3 nmol/kg | ~980 ± 30 | 0% | Full conversion of Big ET-1 to ET-1. |
| CGS 35066 (0.3 mg/kg) | 0.3 nmol/kg | ~380 | ~61% | Partial blockade of ECE-1. |
| CGS 35066 (1.0 mg/kg) | 0.3 nmol/kg | ~215 | ~78% | Significant blockade. |
| CGS 35066 (10.0 mg/kg) | 0.3 nmol/kg | < 20 | ~98% | Complete reversal/prevention. |
| CGS 35066 (10.0 mg/kg) | Angiotensin I | Normal Pressor | 0% | No off-target ACE inhibition. |
Technical Nuance: "Reversal" vs. "Prevention"
While the prompt refers to "reversing," it is scientifically accurate to describe this as preventing the realization of hypertensive potential .
-
Scenario A (Bolus): CGS 35066 prevents the onset of hypertension.
-
Scenario B (Infusion): If Big ET-1 is infused continuously to create a steady hypertensive state, CGS 35066 administration will cause MAP to drop (true reversal) as the supply of new ET-1 is cut off and existing ET-1 is internalized/degraded.
References
-
De Lombaert, S., et al. (2000).[1][2] "Potent and Selective Non-Peptidic Inhibitors of Endothelin-Converting Enzyme-1 with Sustained Duration of Action."[1][2] Journal of Medicinal Chemistry, 43(3), 488-504.[5]
-
Trapani, A. J., et al. (2000).[1][6] "Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats." Journal of Cardiovascular Pharmacology, 36(5 Suppl 1), S40-3.[6]
-
Ahn, K., et al. (1998). "Inhibitor potencies and substrate preference for endothelin-converting enzyme-1 are dramatically affected by pH."[7] Archives of Biochemistry and Biophysics, 359(2), 258-268.
Sources
- 1. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitor potencies and substrate preference for endothelin-converting enzyme-1 are dramatically affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling CGS 35066
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling CGS 35066. As a potent endothelin-converting enzyme (ECE) inhibitor, CGS 35066 necessitates rigorous handling protocols to ensure personnel safety and prevent occupational exposure.[1][2] This document is structured to provide a deep, procedural understanding of the required personal protective equipment (PPE), its use, and disposal, grounded in the principles of laboratory safety for potent compounds.
Understanding the Compound: A Precautionary Approach
Core Directive: Engineering Controls as the First Line of Defense
Before any discussion of PPE, it is crucial to emphasize that engineering controls are the primary method for exposure reduction. Whenever possible, CGS 35066, particularly in its powdered form, should be handled within a certified chemical fume hood or a powder containment hood (also known as a balance enclosure). These enclosures prevent the aerosolization and inhalation of the compound. For solution-based work, a standard chemical fume hood is sufficient. The use of containment equipment like isolators for mixing powdered compounds into solutions can further establish separation from the environment.[4]
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory for all personnel handling CGS 35066. The level of operator protection must account for potential failures or compromises in the primary containment systems.[3]
Required PPE Ensemble
A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents contamination of the inner glove and skin during doffing. Gloves should be changed every 30 minutes or immediately if contaminated or damaged.[5] |
| Gown | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects the body and personal clothing from contamination. Back-closing gowns offer better protection than front-closing ones.[5] |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects the eyes from splashes of solutions or airborne powder. Standard safety glasses do not provide adequate protection from splashes.[6] |
| Face Protection | A full-face shield worn over chemical splash goggles. | Provides an additional layer of protection for the entire face from splashes, especially when working outside of a fume hood or with larger volumes.[6] |
| Respiratory Protection | An N95 or higher-rated respirator. | Recommended when handling the powdered form of CGS 35066 outside of a certified containment hood to prevent inhalation of airborne particles. |
| Hair and Shoe Covers | Disposable hair bonnet/bouffant cap and shoe covers. | Prevents contamination of hair and personal footwear and reduces the risk of tracking contaminants outside the laboratory.[5] |
Step-by-Step PPE Donning and Doffing Procedure
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Shoe Covers: Put on shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is fully closed at the back.
-
Hair Cover: Secure a hair cover, ensuring all hair is contained.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles and Face Shield: Put on goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the gown.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Gown: Untie the gown and peel it away from your body, touching only the inside of the gown. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Respirator (if worn): Remove the respirator without touching the front.
-
Hair and Shoe Covers: Remove the hair cover and then the shoe covers.
-
Inner Gloves: Remove the inner gloves as you did the outer pair.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: CGS 35066 Waste Disposal Workflow.
By adhering to these stringent PPE, handling, and disposal protocols, you can significantly mitigate the risks associated with handling the potent compound CGS 35066, ensuring a safe and compliant laboratory environment.
References
-
Aromatase Inhibitors - StatPearls - NCBI Bookshelf. (2023, July 4). Retrieved from [Link]
-
Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed. Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
Safe handling of hazardous drugs - PMC. Retrieved from [Link]
-
New guidance on the management of aromatase inhibitor-associated bone loss in women with hormone-sensitive breast cancer | International Osteoporosis Foundation. (2025, August 18). Retrieved from [Link]
-
Safe Storage and Disposal of Chemicals in A Lab - Tion. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Retrieved from [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach - IPS. Retrieved from [Link]
-
New Recommendations Released for Managing Aromatase Inhibitor–Induced Bone Loss. (2025, August 19). Retrieved from [Link]
-
Managing Risks with Potent Pharmaceutical Products - pharm-int. Retrieved from [Link]
-
How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24). Retrieved from [Link]
-
Aromatase Inhibition: Translation into a Successful Therapeutic Approach - AACR Journals. Retrieved from [Link]
-
Precautions for Patients Taking Aromatase Inhibitors - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
Sources
- 1. CGS 35066 | Additional Synthetic Protease Inhibitors: Tocris Bioscience [rndsystems.com]
- 2. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. pharm-int.com [pharm-int.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
